2-Benzoxazolinone
Description
This compound has been reported in Acanthus ilicifolius, Grosmannia wageneri, and other organisms with data available.
RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049324 | |
| Record name | 2-Benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
335.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59-49-4 | |
| Record name | 2(3H)-Benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOXAZOLINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzoxazolone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-benzoxazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzoxazolinone for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the fundamental properties of 2-benzoxazolinone. This document details its core chemical and physical characteristics, spectroscopic profile, synthesis, and key biological activities, including relevant signaling pathways and experimental protocols.
Core Properties and Data
This compound, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-benzoxazol-2(3H)-one | [1] |
| CAS Number | 59-49-4 | [1] |
| Molecular Formula | C₇H₅NO₂ | [1] |
| Molecular Weight | 135.12 g/mol | [1] |
| Appearance | Light beige to brown-grey powder | |
| Melting Point | 137-139 °C | |
| Boiling Point | 335.0 °C at 760 mmHg | |
| Solubility | Insoluble in water; soluble in hot water, DMSO (slightly), Methanol (slightly), benzene, and chlorobenzene. | |
| pKa | 9.50 ± 0.70 (Predicted) | |
| LogP | 1.16 |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectral data indicates signals corresponding to the aromatic protons and the N-H proton of the heterocyclic ring. |
| ¹³C NMR | Expected signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the heterocyclic ring. |
| Infrared (IR) | Characteristic absorption bands are observed for the N-H stretch, C=O (carbonyl) stretch, and C-O-C stretch. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of o-aminophenol with urea in an acidic aqueous medium. This method avoids the use of hazardous reagents like phosgene.
General synthesis workflow for this compound.
Experimental Protocol: Synthesis from o-Aminophenol and Urea
-
Reaction Setup: In a reaction vessel, create a mixture of o-aminophenol and water.
-
Acidification: While stirring, add sulfuric acid monohydrate to the mixture to form the salt of o-aminophenol.
-
Addition of Urea: To the resulting suspension, add urea.
-
Heating: Heat the mixture to approximately 115 °C. A complete dissolution should be observed.
-
pH Adjustment: Slowly add sulfuric acid monohydrate dropwise over several hours to maintain the pH of the solution at approximately 2 to 3.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Isolation: Adjust the pH of the suspension to 5-6 to precipitate the product.
-
Filtration and Washing: Filter the precipitate and wash it with water.
-
Drying: Dry the isolated solid to obtain this compound.
Biological Activity and Mechanisms of Action
This compound and its derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, herbicidal, and anti-leishmanial properties. Notably, some derivatives have been investigated for their potential as anticancer agents through the inhibition of key signaling pathways.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit the VEGFR-2 signaling pathway.
Inhibition of the VEGFR-2 signaling pathway.
Induction of Apoptosis via the Bax/Bcl-2 Pathway
The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2, is critical for regulating programmed cell death (apoptosis). Shifting this balance towards apoptosis is a key strategy in cancer therapy. Some this compound derivatives have been found to induce apoptosis by modulating the levels or activities of Bax and Bcl-2 family proteins.
Induction of apoptosis via the Bax/Bcl-2 pathway.
Experimental Protocols for Biological Activity
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Workflow for Broth Microdilution Assay.
This guide provides a foundational understanding of this compound for research and development purposes. The versatility of this scaffold continues to make it an attractive starting point for the design of novel therapeutic agents.
References
The Synthesis and Discovery of 2-Benzoxazolinone: A Technical Guide for Researchers
Introduction: 2-Benzoxazolinone, a heterocyclic compound featuring a fused benzene and oxazolidin-2-one ring system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its diverse biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties, have garnered significant attention from the scientific community. This technical guide provides a comprehensive overview of the synthesis, discovery, and key biological aspects of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.
Discovery and Significance
The this compound core was first synthesized in the early 20th century during explorations of benzoxazole derivatives, though specific details of its initial discovery are not extensively documented.[1] It is a naturally occurring phytoalexin and allelochemical, notably produced by rye (Secale cereale), where it exhibits phytotoxic properties.[2] The versatility of the this compound scaffold allows for substitutions at various positions, primarily at the N-3 and C-6 positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3] These activities include analgesic, anti-inflammatory, antimicrobial, anticonvulsant, anti-HIV, antileishmanial, anticancer, and antioxidant effects.[4][5]
Core Synthetic Methodologies
The synthesis of the this compound core and its derivatives has been achieved through several key methodologies.
Reaction of o-Aminophenols with Urea or Phosgene Equivalents
A common and straightforward method involves the condensation of o-aminophenols with urea or phosgene equivalents.
Experimental Protocol: Synthesis from o-Aminophenol and Urea
-
Reaction Setup: In a reaction kettle, add o-aminophenol, urea, and a solvent such as chlorobenzene.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen to create an inert atmosphere.
-
Heating: Heat the reaction mixture to a temperature range of 50-132°C.
-
Reaction Time: Maintain the reaction for approximately 6 hours.
-
Work-up: After the reaction is complete, cool the mixture with an ice brine bath to induce crystallization.
-
Isolation: Filter the solid product to obtain this compound.
Iron-Catalyzed Oxidative Cyclocarbonylation
A more recent and efficient method utilizes an iron catalyst for the oxidative cyclocarbonylation of 2-aminophenol.
Experimental Protocol: Fe-Catalyzed Synthesis
-
Reactants: In a glass ampoule, combine FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O.
-
Autoclave: Place the sealed ampoule in a stainless-steel micro-autoclave.
-
Reaction Conditions: Heat the mixture to 100-120°C with stirring for 2-10 hours.
-
Neutralization: After the reaction, open the ampoule and neutralize the mixture with dry NaHCO₃.
-
Purification: Purify the product by chromatography on silica gel using ethyl acetate as the eluent.
-
Isolation: Remove the solvent using a rotary evaporator to yield this compound.
Hofmann Rearrangement of Salicylamide
A continuous-flow method employing the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid (TCCA) as a chlorinating agent has also been developed.
Experimental Protocol: Continuous-Flow Hofmann Rearrangement
-
Flow Setup: Utilize a flow apparatus consisting of two peristaltic pumps connected via a Y-piece to a FEP coil reactor (10 mL).
-
Reactant Streams: Pump a solution of salicylamide and a solution of trichloroisocyanuric acid in an appropriate solvent through the two pumps.
-
Reaction: The reaction occurs within the coil reactor at room temperature.
-
Quenching: The output from the reactor is quenched with an acidic solution.
-
Extraction and Isolation: The product is then extracted and purified to yield this compound.
Key Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.
1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to suppressed tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
2. Induction of Apoptosis
This compound derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Some derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.
Caption: Induction of apoptosis by this compound derivatives via modulation of Bcl-2 family proteins.
Antimicrobial Activity
A significant body of research has highlighted the potential of this compound derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BOABB | C-33A (Cervical Cancer) | 32.3 | |
| Derivative 14o | HepG2 (Liver Cancer) | - | |
| Derivative 14l | HepG2 (Liver Cancer) | - | |
| Derivative 14b | HepG2 (Liver Cancer) | 4.61 | |
| Derivative 12l | HepG2 (Liver Cancer) | 10.50 | |
| Derivative 12l | MCF-7 (Breast Cancer) | 15.21 | |
| Derivative 8d | MCF-7 (Breast Cancer) | 3.43 | |
| Derivative 8d | HCT116 (Colon Cancer) | 2.79 | |
| Derivative 8d | HepG2 (Liver Cancer) | 2.43 |
Note: Some IC₅₀ values were not explicitly stated in the source but were part of a comparative study.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | >1000 | |
| This compound | Escherichia coli | >1000 | |
| This compound | Candida albicans | 500 | |
| 6-Methoxy-2-benzoxazolinone | Staphylococcus aureus | 500 | |
| 6-Methoxy-2-benzoxazolinone | Escherichia coli | >1000 | |
| 6-Methoxy-2-benzoxazolinone | Candida albicans | 125 | |
| Amide Derivative | Escherichia coli | - | |
| Amide Derivative | Bacillus subtilis | - | |
| 5-Chlorobenzimidazole Derivative | Escherichia coli | - | |
| 5-Chlorobenzimidazole Derivative | Bacillus subtilis | - |
Note: Specific MIC values for some derivatives were described as demonstrating "wide antibacterial activity" without precise numerical data in the provided search results.
Experimental Workflows
The general workflow for the synthesis and evaluation of this compound derivatives typically follows a structured path from chemical synthesis to biological testing.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its synthesis and biological evaluation has revealed potent antimicrobial and anticancer activities. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties, making it an attractive target for future drug discovery and development efforts. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and biology of this important class of compounds.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some this compound derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Benzoxazolinone Chemistry: A Comprehensive Technical Guide for Drug Development
Introduction
The 2-benzoxazolinone scaffold, a heterocyclic aromatic compound featuring a benzene ring fused to an oxazolone ring, has garnered significant attention in medicinal chemistry.[1] This privileged structure serves as a versatile core for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of this compound have been investigated for their potent antimicrobial, anticancer, anti-HIV, analgesic, and anti-inflammatory properties, among others.[3][4] This guide provides an in-depth overview of the synthesis, chemical properties, and pharmacological applications of this compound, tailored for researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound, with the chemical formula C₇H₅NO₂, is typically a light beige to brown-grey crystalline solid. It is generally insoluble in water but soluble in organic solvents like benzene, chlorobenzene, ethanol, and DMSO. The core structure is chemically active, with the hydrogen atom at the N-3 position and the C-6 position on the benzene ring being common sites for substitution and functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂ | |
| Molecular Weight | 135.12 g/mol | |
| CAS Number | 59-49-4 | |
| Melting Point | 137-142 °C | |
| Boiling Point | ~335 °C | |
| LogP | 1.16 | |
| Appearance | Light beige to brown-grey powder |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Shifts | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton. | |
| ¹³C NMR | Resonances for aromatic carbons and the carbonyl carbon (C=O). | |
| IR (KBr, cm⁻¹) | Peaks for N-H stretching (amide), C=O stretching (lactone/amide), and aromatic C-H stretching. | |
| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to its molecular weight. |
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound scaffold is well-established, with several efficient methods available. Functionalization of the core, primarily at the N-3 and C-6 positions, allows for the creation of a diverse library of derivatives with tailored pharmacological properties.
General Synthesis of the this compound Core
A common and direct method for synthesizing the this compound core involves the condensation of o-aminophenol with reagents like urea or phosgene.
-
Reaction with Urea: Heating o-aminophenol with urea, often in a solvent like chlorobenzene, results in the formation of this compound through cyclization.
-
Reaction with Phosgene: The reaction of o-aminophenol with phosgene or its equivalents is another established route to the core structure.
-
Fe-Catalyzed Synthesis: A more recent, highly efficient method involves the oxidative cyclocarbonylation of 2-aminophenol using iron catalysts such as FeCl₃·6H₂O in the presence of CCl₄ and water. This process is believed to proceed via the in situ formation of carbon dioxide.
Experimental Protocol: Fe-Catalyzed Synthesis
This protocol is adapted from a highly efficient method for synthesizing this compound.
-
Reactant Loading: In a glass ampoule, load FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O. A typical molar ratio is [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1.
-
Sealing: Seal the ampoule and place it inside a stainless-steel micro-autoclave, which is then hermetically sealed.
-
Reaction: Heat the autoclave to 100–120 °C with stirring for 2–10 hours.
-
Work-up: After the reaction, cool the autoclave, open it, and remove the ampoule. The product can then be isolated and purified using standard techniques such as crystallization or column chromatography.
Synthesis of Derivatives
Derivatives are commonly synthesized by reacting the pre-formed this compound core with various electrophiles. For instance, 3-(4-substituted benzoyl methyl)-2-benzoxazolinones can be prepared by reacting this compound with 4-substituted phenacyl bromides in ethanol. This N-alkylation at the 3-position is a key strategy for modifying the molecule's biological activity.
Biological and Pharmacological Activities
The this compound scaffold is a cornerstone for compounds with a wide array of biological activities, making it highly valuable in drug discovery.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 3: Example Antimicrobial Activity (MIC in µg/mL) of Benzoxazolinone Derivatives
| Compound | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Candida albicans | Reference |
| Derivative A | 62.5 | 31.25 | 62.5 | >500 | |
| Derivative B | 31.25 | 15.63 | 31.25 | 250 | |
| Derivative C | 125 | 62.5 | 125 | >500 | |
| (Note: Derivative A, B, and C represent specific hydrazone derivatives synthesized in the cited study. Values are illustrative of the data available.) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining MIC.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI 1640 for fungi.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Benzoxazolinone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are critical for cancer cell growth and survival.
Table 4: Example Anticancer Activity (IC₅₀ in µM) of Benzoxazolinone Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Reference |
| BOABB | - | - | 32.3 | |
| Derivative 6b | 3.64 | 6.83 | 5.18 | |
| (Note: BOABB is N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide. Derivative 6b is a 2-mercaptobenzoxazole derivative.) |
Mechanisms of Action:
-
Inhibition of VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Certain benzoxazolinone derivatives inhibit the VEGFR-2 signaling pathway, thereby cutting off the tumor's blood supply.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Benzoxazolinone compounds can induce apoptosis by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio triggers the apoptotic cascade.
Anti-HIV Activity
A novel and promising application of this compound derivatives is in the treatment of HIV-1. These compounds have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a key protein involved in viral replication.
Mechanism of Action:
The HIV-1 NC protein has a hydrophobic pocket that is crucial for its function. This compound derivatives can bind non-covalently to this pocket, primarily through π-π stacking interactions with the key residue Trp37. This binding event disrupts the normal function of the NC protein, thereby inhibiting viral replication without causing the ejection of zinc from the protein's zinc finger domains.
Other Activities
The therapeutic potential of this scaffold extends to other areas:
-
Analgesic and Anti-inflammatory: Certain derivatives have shown analgesic activities greater than that of acetylsalicylic acid and potent anti-inflammatory effects, partly by inhibiting prostaglandin E2 (PGE2) induced edema.
-
Anticonvulsant: The core structure is found in compounds with anticonvulsant properties.
-
Aldose Reductase Inhibition: Derivatives have been designed and evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.
Conclusion
The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its straightforward synthesis and the ease with which its structure can be modified have allowed for the development of a vast library of compounds with a wide range of pharmacological activities. The potent antimicrobial, anticancer, and anti-HIV activities highlight the significant therapeutic potential of this chemical class. Future research focused on structure-activity relationship (SAR) studies and mechanism-of-action elucidation will continue to drive the development of novel and effective drugs based on the this compound framework.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzoxazolinone in Biological Systems
This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound and its derivatives in various biological systems. The information presented herein is intended to support research and development efforts in pharmacology and drug discovery.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzene ring fused to an oxazolone ring.[1][2] This core structure, also known as a scaffold, is found in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities.[3] Derivatives of this compound have been investigated for their potential as therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and analgesic applications.[4][5] The versatility of the benzoxazolin-2-one scaffold allows for structural modifications to fine-tune its pharmacological properties.
Core Mechanisms of Action
The biological effects of this compound derivatives are diverse and depend on their specific molecular targets. Several key mechanisms of action have been elucidated, which are detailed below.
Anticancer Activity
The anticancer properties of this compound derivatives are primarily attributed to two main mechanisms: the inhibition of key signaling pathways involved in cancer cell proliferation and survival, and the induction of programmed cell death (apoptosis).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Certain benzoxazolin-2-one derivatives have been shown to inhibit the VEGFR-2 signaling pathway. By blocking VEGFR-2, these compounds can disrupt downstream signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways, ultimately leading to a reduction in angiogenesis, cell proliferation, and survival of cancer cells.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Apoptosis is a regulated process of cell death that is crucial for eliminating damaged or cancerous cells. Benzoxazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, followed by the activation of caspases, which are the executioners of apoptosis.
Caption: Induction of apoptosis by this compound derivatives.
Management of Diabetic Complications
Derivatives of this compound have shown potential in addressing diabetic complications through a multi-targeted approach.
Aldose reductase (ALR2) is an enzyme in the polyol pathway that becomes more active during hyperglycemia. The accumulation of sorbitol, the product of ALR2 activity, is implicated in the pathogenesis of diabetic complications such as retinopathy and neuropathy. Certain this compound derivatives act as inhibitors of ALR2.
Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated as a result of exposure to sugars. They contribute to the development of diabetic complications. Some this compound derivatives have been found to inhibit the formation of AGEs.
Anti-HIV Activity
The HIV-1 nucleocapsid protein (NC) is a small, basic protein with nucleic acid chaperone properties that plays a crucial role in viral replication. It has emerged as a promising target for antiretroviral therapy.
Certain this compound derivatives have been identified as inhibitors of the HIV-1 NC protein. These compounds are capable of binding to the hydrophobic pocket of NC, thereby suppressing its nucleic acid chaperone activity. This binding is non-covalent and does not involve the ejection of zinc from the zinc finger domains of the protein. The this compound moiety can establish hydrogen bond interactions with key residues within the hydrophobic pocket, including Gly35, Met46, and Trp37.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases.
Myeloid differentiation protein 2 (MD2) is a key adaptor protein for Toll-like receptor 4 (TLR4), which plays a critical role in the inflammatory response to lipopolysaccharides (LPS). A series of benzoxazolone derivatives have been synthesized and shown to exhibit anti-inflammatory activity by targeting MD2. These compounds competitively inhibit the binding of a probe to the MD2 protein, with the most active compounds showing a direct binding interaction with MD2.
Quantitative Biological Activity Data
The biological activities of this compound derivatives are often quantified using various in vitro assays. The following tables summarize some of the reported quantitative data.
| Compound | Assay | Cell Line/Target | IC50 (µM) | Reference |
| Benzoxazole derivative 3c | Anti-inflammatory (IL-6 inhibition) | - | 10.14 ± 0.08 | |
| Benzoxazole derivative 3d | Anti-inflammatory (IL-6 inhibition) | - | 5.43 ± 0.51 | |
| Benzoxazole derivative 3g | Anti-inflammatory (IL-6 inhibition) | - | 5.09 ± 0.88 | |
| Benzoxazolinone derivative 5-06 | Antiviral (HIV-1) | - | ~100 |
| Compound | Biological Activity | Organism/Target | Activity/Inhibition (%) | Reference |
| 2-methylthiobenzoxazole | Fungicidal | Verticillium dahliae spores | 96.4% | |
| Benzoxazolyl-2-carbamic acid butyl ester | Fungicidal | Verticillium dahliae spores | 65% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The results are used to calculate the percentage of cell viability and the IC50 value of the compound.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Dilution Method for Antibacterial Activity
The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Modified Koster's Test for Analgesic Activity
The modified Koster's test is an in vivo assay used to evaluate the analgesic properties of a compound in animal models, typically mice.
-
Induction of Pain: A painful stimulus, such as an intraperitoneal injection of a writhing-inducing agent (e.g., acetic acid), is administered to the animals.
-
Compound Administration: The test compound is administered to the animals at various doses prior to the painful stimulus.
-
Observation: The number of writhing responses (a characteristic stretching behavior indicative of pain) is counted over a specific period.
-
Data Analysis: The analgesic activity is determined by the percentage reduction in the number of writhes in the treated group compared to a control group.
Conclusion
The this compound scaffold is a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The mechanisms of action are diverse, targeting key proteins and signaling pathways involved in cancer, diabetic complications, HIV infection, and inflammation. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial for advancing these compounds into clinical development. The elucidation of their specific molecular targets and signaling pathways will continue to be instrumental in this endeavor.
References
The Dawn of a Scaffold: An In-depth Technical Guide to the Early Studies and Discovery of 2-Benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoxazolinone (BOA), a heterocyclic compound featuring a fused benzene and oxazolinone ring system, has emerged from the annals of chemical synthesis and natural product discovery to become a significant scaffold in medicinal chemistry. Its journey from a laboratory curiosity to a molecule of interest for its diverse biological activities is a testament to the continuous exploration of chemical space for therapeutic agents. This technical guide delves into the early studies and discovery of this compound, providing a comprehensive overview of its initial synthesis, isolation, characterization, and the first explorations of its biological potential. The content herein is curated to provide researchers, scientists, and drug development professionals with a foundational understanding of this important molecule, complete with detailed experimental protocols, quantitative data, and visualizations of its early-proposed mechanisms of action.
Discovery and Early Synthesis
First Isolation from a Natural Source
The first documented isolation of this compound from a natural source was reported in 1984 by Murty and colleagues from the leaves of the mangrove plant Acanthus ilicifolius[1][2]. This discovery marked a significant milestone, establishing this compound as a natural product and sparking interest in its potential ecological and pharmacological roles. The plant had been traditionally used for treating rheumatic pains and asthma.
Early Chemical Synthesis
While its natural occurrence was unveiled in the latter half of the 20th century, the chemical synthesis of this compound predates its discovery in nature. The most common and historically significant method for its preparation is the condensation of o-aminophenol with urea[3]. This reaction provides a straightforward and efficient route to the benzoxazolinone core. Another early method involved the reaction of o-aminophenol with phosgene or its derivatives.
Early Biological Investigations
Initial studies on this compound and its derivatives revealed a broad spectrum of biological activities, laying the groundwork for its future development as a versatile pharmacophore.
Antimicrobial and Antifungal Activity
Early research demonstrated that this compound and its derivatives possess notable antimicrobial and antifungal properties. These compounds were found to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of its antimicrobial action was not fully elucidated in the earliest studies but was thought to be related to the electrophilic character of the heterocyclic ring.
Cytotoxic and Potential Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound derivatives revealed their potential as anticancer agents. Studies on various cancer cell lines showed that these compounds could inhibit cell proliferation at micromolar concentrations. These early findings prompted further research into the mechanisms underlying their cytotoxic effects.
Quantitative Data from Early Studies
The following tables summarize the quantitative data from early studies on the biological activity of this compound and its derivatives, providing a comparative overview of their potency.
Table 1: Early Antimicrobial Activity of this compound and its Derivatives (MIC values)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | >128 | |
| This compound | Staphylococcus aureus | >128 | |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 128 | |
| This compound | Escherichia coli | 4000 | |
| This compound | Staphylococcus aureus | 2000 | |
| This compound | Klebsiella pneumoniae | 2000 | |
| This compound | Enterococcus faecalis | 4000 |
Table 2: Early Cytotoxic Activity of this compound Derivatives (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Acanthoside A | HepG2 | 15.4 | |
| Acanthoside A | HeLa | 18.2 | |
| Acanthoside A | A-549 | 26.6 | |
| Acanthoside B | HepG2 | 7.8 | |
| Acanthoside B | HeLa | 10.5 | |
| Acanthoside B | A-549 | 12.3 | |
| Acanthoside C | HepG2 | 12.1 | |
| Acanthoside C | HeLa | 15.8 | |
| Acanthoside C | A-549 | 19.4 | |
| Acanthoside D | HepG2 | 9.3 | |
| Acanthoside D | HeLa | 11.7 | |
| Acanthoside D | A-549 | 14.5 |
Experimental Protocols from Early Studies
This section provides detailed methodologies for key experiments cited in the early literature on this compound, enabling researchers to understand and potentially replicate these foundational studies.
Isolation of this compound from Acanthus ilicifolius (Murty et al., 1984)
-
Extraction: The leaves of Acanthus ilicifolius were collected, shade-dried, and powdered. The powdered material was defatted with petroleum ether. The defatted plant material was then extracted with methanol.
-
Fractionation: The methanolic extract was concentrated under reduced pressure to yield a crude residue. The residue was suspended in water and partitioned successively with chloroform.
-
Chromatography: The chloroform fraction was concentrated and chromatographed on a silica gel column. The column was eluted with a gradient of petroleum ether and chloroform.
-
Purification: Fractions containing the compound of interest were combined and further purified by re-chromatography on a silica gel column (200 mesh) to yield pure this compound.
Chemical Synthesis of this compound from o-Aminophenol and Urea
-
Reaction Setup: In a round-bottom flask, o-aminophenol and a molar excess of urea (typically 1.5 to 3 equivalents) are mixed.
-
Solvent and Catalyst: The reaction can be carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) or in an aqueous acidic medium (e.g., sulfuric acid).
-
Heating: The reaction mixture is heated to a temperature ranging from 120°C to 160°C for several hours.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated. In a solvent-free reaction, the molten mass is cooled and treated with water to remove excess urea. The crude product is then collected by filtration. In a solvent-based reaction, the product may precipitate upon cooling or after the addition of water.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to afford the pure product.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilutions: The test compound (this compound or its derivative) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Early Insights into Mechanisms of Action
Initial investigations into the mode of action of this compound derivatives, particularly in the context of their anticancer activity, pointed towards the modulation of key signaling pathways involved in angiogenesis and apoptosis.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Early studies on bioactive benzoxazole derivatives suggested that they could exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. The proposed mechanism involves the binding of the benzoxazolinone scaffold to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.
Caption: Inhibition of VEGFR-2 signaling by this compound.
Induction of Apoptosis via Modulation of Bax/Bcl-2 Ratio
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, with proteins like Bcl-2 being anti-apoptotic and proteins like Bcl-2-associated X protein (Bax) being pro-apoptotic. The ratio of these proteins is a critical determinant of cell fate. Early studies on the cytotoxic effects of benzoxazole derivatives indicated that they could induce apoptosis by altering the balance of these proteins. It was proposed that these compounds could downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Induction of apoptosis by this compound via Bax/Bcl-2 modulation.
Conclusion
The early studies and discovery of this compound have laid a robust foundation for its continued exploration in drug discovery and development. From its initial isolation from a traditional medicinal plant to its efficient chemical synthesis and the characterization of its broad biological activities, the journey of this compound exemplifies the synergy between natural product chemistry and synthetic medicinal chemistry. The preliminary insights into its mechanisms of action, including the inhibition of VEGFR-2 and the induction of apoptosis, have paved the way for the rational design of novel derivatives with enhanced potency and selectivity. This technical guide serves as a comprehensive resource for researchers, providing the historical context, key quantitative data, detailed experimental protocols, and early mechanistic hypotheses that continue to inspire the development of new therapeutics based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated from Acanthus ilicifolius Linnaeus using high-performance liquid chromatography-tandem mass spectrometry [frontiersin.org]
- 3. CN110698421A - Synthesis method of benzoxazolone - Google Patents [patents.google.com]
2-Benzoxazolinone: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-benzoxazolinone core, a bicyclic heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective agents targeting various physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities supported by quantitative data, mechanisms of action illustrated through signaling pathways, and detailed experimental protocols for key assays.
Diverse Biological Activities of this compound Derivatives
The versatility of the this compound scaffold is underscored by the broad range of biological activities exhibited by its derivatives. These compounds have shown significant promise as antimicrobial, anticancer, and anti-inflammatory agents.
Antimicrobial Activity
Derivatives of this compound have demonstrated potent activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] The antimicrobial efficacy is often attributed to the specific substitutions on the benzoxazolinone core, which can be fine-tuned to enhance potency and spectrum of activity.[2][3]
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hydrazone Derivative (3-chloro substitution) | Escherichia coli | 125 | 500 | [2][4] |
| Hydrazone Derivative (3-chloro substitution) | Bacillus subtilis | 125 | 500 | |
| Amide Derivative | Staphylococcus aureus | 125 | 500 | |
| 5-Chlorobenzimidazole Derivative | Salmonella Enteritidis | 125 | 500 | |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 128 | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticancer Activity
The this compound scaffold has proven to be a fertile ground for the development of novel anticancer agents. Derivatives have exhibited significant cytotoxicity against a range of cancer cell lines, with mechanisms often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Activity Parameter | Value | Reference |
| N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide (BOABB) | Cervical Cancer (C-33A) | IC50 | 32.3 µM | |
| Benzoxazinone Derivative 7 | Liver Cancer (HepG2) | IC50 | < 10 µM | |
| Benzoxazinone Derivative 15 | Breast Cancer (MCF-7) | IC50 | < 10 µM | |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole Derivative 14b | Lung Cancer (A549) | IC50 | 7.59 ± 0.31 μM | |
| Benzoxazole Derivative 12l | Liver Cancer (HepG2) | IC50 | 10.50 µM | |
| Benzoxazole Derivative 8d | Breast Cancer (MCF-7) | IC50 | 3.43 µM | |
| Benzoxazole Derivative 19 (NSC: 778839) | CNS Cancer (SNB-75) | % Growth Inhibition | 35.49% | |
| Benzoxazole Derivative 20 (NSC: 778842) | CNS Cancer (SNB-75) | % Growth Inhibition | 31.88% |
IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition
Anti-inflammatory and Analgesic Activities
A number of this compound derivatives have been reported to possess significant anti-inflammatory and analgesic properties. Their mechanism of action in this context is often linked to the inhibition of inflammatory mediators. For instance, certain derivatives have shown potent inhibition of prostaglandin E2 (PGE2) induced edema. More recently, derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response.
Table 3: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound | Target/Assay | Activity Parameter | Value | Reference |
| Benzoxazolone Derivative 3d | IL-6 Inhibition | IC50 | 5.43 ± 0.51 µM | |
| Benzoxazolone Derivative 3g | IL-6 Inhibition | IC50 | 5.09 ± 0.88 µM | |
| 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol | Analgesic Activity (Koster's test) | - | More active than Aspirin | |
| 6-acyl-2-benzoxazolinone derivative 12 | PGE2 induced edema inhibition | - | Potent |
Synthesis of the this compound Core and its Derivatives
A common and straightforward method for the synthesis of the this compound core involves the reaction of o-aminophenols with urea or phosgene equivalents. Further functionalization, primarily at the N-3 and C-6 positions, has led to a diverse library of compounds with enhanced biological activities.
General Experimental Protocols
Synthesis of 3-Substituted Benzoxazolin-2-ones: A prevalent synthetic route to introduce substituents at the 3-position involves the initial formation of the benzoxazolinone ring, followed by N-alkylation or N-acylation. For instance, the reaction of this compound with various electrophiles under basic conditions affords a wide range of 3-substituted derivatives.
Synthesis of Hydrazone Derivatives: New series of benzoxazolin-2-one linked to a variety of hydrazones can be synthesized and assessed for their antibacterial properties. These compounds are typically characterized by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.
One-pot Synthesis of this compound Derivatives: A one-pot, base-mediated approach to Acanthus ilicifolius Linn alkaloid this compound derivatives has been developed. Starting from trichloroacetic acid, o-aminophenol, substituted benzaldehydes, and alkyl isocyanides, the desired this compound derivatives are obtained in good yields via a tandem Ugi condensation and intramolecular haloform cyclization.
Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents. Key mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.
Inhibition of VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Certain benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound derivatives can interfere with this process, thereby inhibiting angiogenesis and suppressing tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This compound derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins, such as those in the Bcl-2 family (e.g., Bax and Bcl-2) and caspases. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
Caption: Induction of apoptosis by this compound derivatives via modulation of Bax and Bcl-2.
Key Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments cited in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the turbidity of the suspension is adjusted to the 0.5 McFarland standard.
-
Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its synthesis and biological evaluation has revealed potent antimicrobial, anticancer, and anti-inflammatory activities. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties. The mechanisms of action, particularly the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, provide a solid foundation for the rational design of next-generation drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the reproducible and standardized evaluation of new this compound derivatives. As our understanding of the intricate roles of this privileged structure in various biological processes continues to grow, so too will its potential to yield novel and effective therapies for a range of human diseases.
References
The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of 2-Benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Benzoxazolinone (BOA), a heterocyclic organic compound of significant interest due to its diverse biological activities. This document details its natural origins, provides structured quantitative data, and outlines detailed experimental protocols for its isolation from primary plant sources. Furthermore, it explores the current understanding of the signaling pathways and metabolic fates associated with this intriguing molecule.
Natural Occurrence of this compound
This compound is a secondary metabolite found predominantly in the plant kingdom, often as a stable degradation product of a larger class of defensive compounds known as benzoxazinoids.[1][2] Its presence has been documented in a variety of plant families, playing a role in allelopathy and defense against herbivores and pathogens.
Major Plant Families and Species
The primary plant families known to contain this compound and its precursors are:
-
Poaceae (Grasses): This family is the most well-documented source of benzoxazinoids, which readily degrade to BOA. Key species include:
-
Acanthaceae: Several species within this family are known to produce BOA derivatives. A notable example is:
-
Acanthus ilicifolius
-
-
Ranunculaceae
-
Scrophulariaceae
In these plants, this compound is typically formed from the enzymatic or spontaneous degradation of unstable benzoxazinoid glucosides, such as 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative (DIMBOA). Upon tissue damage, these glucosides are hydrolyzed, and the resulting aglycones rearrange to form the more stable this compound.
Quantitative Distribution in Plant Tissues
The concentration of this compound and its precursors can vary significantly between different plant species, tissues, and developmental stages, as well as in response to environmental stressors such as drought or pathogen attack. The following tables summarize quantitative data from various studies.
| Plant Species | Tissue | Compound | Concentration (µg/g Fresh Weight) | Reference |
| Zea mays (Maize) | Roots | BOA | Varies with infection; up to ~15 µg/g | |
| Shoots | BOA | Varies with infection; up to ~1.5 µg/g | ||
| Roots | DIMBOA-Glc | 42.4 ± 16.3 to 1021.8 ± 131.8 | ||
| Leaves | DIMBOA-Glc | Varies significantly among inbred lines | ||
| Acanthus ilicifolius | Roots | HBOA | 1226 | |
| Stems | HBOA | 557 | ||
| Leaves | HBOA | 205 |
Note: HBOA (4-hydroxy-2(3H)-benzoxazolone) is a derivative of BOA. Concentrations of BOA itself can be influenced by the degradation of these precursors during extraction.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from multiple literature sources to provide a detailed methodology.
General Extraction Protocol from Plant Material
This protocol provides a general framework for the extraction of this compound from plant tissues.
Materials:
-
Fresh or freeze-dried plant material (e.g., roots, leaves)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Sample Preparation: Homogenize fresh plant material or grind freeze-dried material into a fine powder.
-
Extraction:
-
Macerate the plant material in methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times with fresh solvent.
-
Alternatively, perform a Soxhlet extraction with methanol for 6-8 hours.
-
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the chloroform and ethyl acetate fractions.
-
-
Solvent Evaporation: Evaporate the solvent from the desired fraction(s) to obtain a semi-purified extract.
Purification by Column Chromatography
Stationary Phase: Silica gel (70-230 mesh) Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased by increasing the proportion of ethyl acetate.
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the ethyl acetate concentration.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm).
-
Pooling and Evaporation: Combine the fractions containing the pure compound (identified by a single spot on the TLC plate with the expected Rf value) and evaporate the solvent to obtain purified this compound.
High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
For high-purity isolation and quantitative analysis, reversed-phase HPLC is the method of choice.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and methanol or acetonitrile. A typical gradient might start with a high percentage of water and gradually increase the organic solvent percentage.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 270-280 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Dissolve the partially purified sample in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Collect the peak corresponding to this compound using a fraction collector.
-
Confirm the purity of the collected fraction by re-injecting it into the HPLC system.
-
Evaporate the solvent from the pure fraction to obtain crystalline this compound.
Signaling Pathways and Biological Interactions
The biological role of this compound is multifaceted, acting as a signaling molecule in plant-microbe interactions and as a phytotoxin affecting plant physiology.
Biosynthesis and Degradation Pathway
This compound is a key component in the chemical defense strategy of certain plants. Its formation is intricately linked to the biosynthesis of benzoxazinoids.
The biosynthesis of benzoxazinoids begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions leads to the formation of DIBOA-glucoside, which is stored in the plant vacuole. Upon tissue damage by herbivores or pathogens, glucosidases cleave the sugar moiety, releasing the unstable DIBOA aglycone, which then spontaneously rearranges to the more stable this compound.
In the soil, microorganisms can degrade this compound. For instance, the fungus Fusarium verticillioides can hydrolyze BOA to 2-aminophenol, which is then further metabolized.
Proposed Signaling in Plant-Microbe Interactions
Recent studies suggest that benzoxazinoids and their degradation products, including this compound derivatives, can act as signaling molecules in the rhizosphere, influencing the composition of the root microbiome.
For example, 6-methoxy-2-benzoxazolinone (MBOA), a derivative of BOA, has been shown to act as a chemoattractant for the plant growth-promoting bacterium Azospirillum brasilense. Transcriptomic analysis revealed that MBOA triggers significant changes in gene expression in A. brasilense, particularly in pathways related to energy metabolism, chemotaxis, and biofilm formation, ultimately enhancing root colonization.
Phytotoxic Effects and Plant Response
This compound is known to exhibit phytotoxic effects on various plant species, inhibiting seed germination and seedling growth. Its mode of action is thought to be multi-faceted.
Studies have shown that exposure to BOA can lead to increased lignin content in plant tissues, which is a common response to stress and can contribute to growth inhibition. The altered lignin composition suggests an interference with cell wall biosynthesis and integrity.
Conclusion
This compound remains a molecule of considerable scientific interest, bridging the fields of chemical ecology, natural product chemistry, and drug discovery. Its role as a key player in the defensive arsenal of major cereal crops and its potential as a signaling molecule in the rhizosphere highlight its ecological significance. The detailed protocols provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound, while the exploration of its biological interactions opens avenues for future research into its mechanisms of action and potential applications. Further elucidation of the specific signaling cascades triggered by this compound in both plants and microbes will undoubtedly reveal new facets of this versatile natural product.
References
- 1. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazolin-2(3H)-one inhibits soybean growth and alters the monomeric composition of lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Spectroscopic Data of 2-Benzoxazolinone
This guide provides an in-depth analysis of the spectroscopic data for 2-Benzoxazolinone, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.6 (approx.) | br s | - | N-H |
| 7.0 - 7.3 | m | - | Ar-H |
Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The aromatic region typically presents as a complex multiplet. The N-H proton is broad and its chemical shift is highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.0 (approx.) | C=O (Carbonyl) |
| 142.5 (approx.) | C-O (Aromatic) |
| 131.0 (approx.) | C-N (Aromatic) |
| 124.0 (approx.) | Ar-C |
| 122.0 (approx.) | Ar-C |
| 110.0 (approx.) | Ar-C |
| 109.5 (approx.) | Ar-C |
Note: These are approximate chemical shifts. The aromatic carbons will show distinct signals, though specific assignment often requires advanced NMR techniques.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3100 | Strong, Broad | N-H Stretch |
| 1770 - 1720 | Strong | C=O Stretch (Lactam) |
| 1610 - 1580 | Medium | C=C Stretch (Aromatic) |
| 1480 - 1450 | Medium | C=C Stretch (Aromatic) |
| 1250 - 1200 | Strong | C-O Stretch |
| 760 - 740 | Strong | C-H Bend (Ortho-disubstituted) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 135 | 100 | [M]⁺ (Molecular Ion)[1][2] |
| 107 | ~40 | [M - CO]⁺ |
| 79 | ~35 | [M - CO - CO]⁺ or [C₆H₅N]⁺ |
| 78 | ~20 | [C₆H₄N]⁺ |
| 52 | ~25 | [C₄H₄]⁺ |
Data obtained from Electron Ionization (EI) Mass Spectrometry.[2]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to be a practical guide for researchers in a laboratory setting.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis of Aromatic Compounds
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.[3]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
2.2 Infrared (IR) Spectroscopy
Protocol for FT-IR Analysis using the KBr Pellet Method
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[4]
-
First, grind the this compound in the mortar to a fine powder.
-
Add the KBr and grind the mixture thoroughly to ensure a homogenous sample.
-
Transfer the powdered mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in this compound (e.g., N-H stretch, C=O stretch, aromatic C=C stretch).
-
2.3 Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry of Small Molecules
-
Sample Introduction:
-
Ensure the this compound sample is pure and dry.
-
Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
The sample is vaporized by heating in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of this compound typically involves the loss of CO.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Benzoxazolinone. The information herein is intended to support research, development, and quality control activities involving this compound.
Core Concepts: Thermal Stability and Degradation
This compound, a heterocyclic compound with a melting point in the range of 137-139 °C, exhibits a specific thermal degradation profile under elevated temperatures. Understanding this profile is critical for determining its suitability in various pharmaceutical and chemical applications, particularly those involving heat treatment or long-term storage at elevated temperatures.
Thermal Decomposition Pathway
Studies on the pyrolysis of this compound have elucidated its primary thermal degradation pathway. When subjected to high temperatures, the molecule undergoes a series of fragmentation reactions.
The initial and principal fragmentation step upon pyrolysis at 950°C in a nitrogen atmosphere is the loss of a molecule of carbon monoxide (CO)[1]. This is followed by the loss of a second CO molecule[1]. This decomposition pattern suggests the cleavage of the heterocyclic ring as the primary thermal event.
The major volatile products identified from the pyrolysis of this compound include isomers of C5H5N and quinoline[1]. The formation of these nitrogen-containing aromatic compounds indicates a significant rearrangement of the initial molecular structure following the initial fragmentation steps.
Quantitative Thermal Analysis Data
| Parameter | Value | Technique | Notes |
| Melting Point (Tm) | 137-139 °C | DSC | Endothermic event corresponding to the solid-to-liquid phase transition. |
| Onset of Decomposition (Tonset) | > 200 °C (Estimated) | TGA | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | > 300 °C (Estimated) | TGA/DTG | The temperature at which the rate of weight loss is highest. |
| Major Decomposition Products | C5H5N isomers, Quinoline, CO | Pyrolysis-GC-MS | Gaseous products evolved during thermal degradation[1]. |
Experimental Protocols
The following are detailed methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on this compound. These protocols are based on standard procedures for the analysis of pharmaceutical compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the percentage of weight loss in each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter is required.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to 160 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.
-
Determine the onset temperature and the peak temperature of the endothermic event corresponding to melting.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of this compound.
Proposed Thermal Degradation Pathway
Caption: Proposed thermal degradation pathway of this compound.
References
2-Benzoxazolinone (BOA): A Technical Guide on its Role as a Phytoalexin in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzoxazolinone (BOA) is a critical secondary metabolite involved in the chemical defense systems of numerous plant species, particularly within the grass family (Poaceae).[1] Originating from the degradation of precursor benzoxazinoid glucosides, BOA functions as a potent phytoalexin and allelochemical, exhibiting a broad spectrum of antimicrobial, insecticidal, and phytotoxic activities.[2][3] This technical guide provides a comprehensive overview of the biosynthesis of BOA, its mechanism of action as a phytoalexin, and the counter-defense detoxification strategies evolved by plant pathogens. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, alongside quantitative data on its biological effects. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex role in plant-microbe and plant-plant interactions.
Introduction: The Benzoxazinoid Defense System
Plants have evolved sophisticated chemical defense mechanisms to protect against a wide array of pathogens and herbivores.[4] One such mechanism involves benzoxazinoids (BXs), a class of indole-derived metabolites characteristic of major cereal crops like wheat, maize, and rye.[5] These compounds are typically stored as stable, inactive glucosides (phytoanticipins) in plant vacuoles. Upon tissue damage caused by pathogen attack or herbivory, these glucosides are hydrolyzed by β-glucosidases, releasing unstable aglycones. These aglycones, such as 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), spontaneously degrade to form more stable and highly toxic compounds, including this compound (BOA). This rapid activation at the site of attack characterizes BOA's role as a phytoalexin—a compound synthesized de novo or released from precursors in response to infection.
Biosynthesis and Activation of this compound
The formation of BOA is a multi-step process that begins with the biosynthesis of its precursors and culminates in its release upon cellular stress.
2.1. Biosynthesis of Precursors The biosynthetic pathway for benzoxazinoids has been extensively studied, primarily in maize. The pathway starts with indole-3-glycerol phosphate, a tryptophan precursor, and proceeds through a series of enzymatic reactions catalyzed by BX enzymes to form DIBOA. This reactive molecule is then stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form the inert storage compound, DIBOA-Glc.
2.2. The Two-Component Activation System The benzoxazinoid defense system is a classic example of a two-component system, where the inactive precursor (DIBOA-Glc) and the activating enzyme (β-glucosidase) are spatially separated within the plant cell. The glucoside is stored in the vacuole, while the enzyme resides in the plastids or cytoplasm. This compartmentalization prevents autotoxicity to the plant under normal conditions. When a pathogen or herbivore damages the plant tissue, this separation is lost, allowing the enzyme to access its substrate and trigger the defense cascade.
Biological Activity of this compound as a Phytoalexin
BOA exhibits a wide range of biological activities, contributing significantly to plant defense against various biotic threats.
3.1. Antimicrobial Activity BOA and its methoxylated derivative, MBOA, are effective against a variety of microorganisms, including pathogenic fungi and bacteria. The antimicrobial action is attributed to the electrophilic nature of the heterocyclic ring and the lipophilic character of the molecule, which allows it to interfere with microbial cellular processes.
Table 1: Antimicrobial Activity of this compound (BOA) and Related Compounds
| Compound | Test Organism | Activity Metric | Concentration | Reference |
|---|---|---|---|---|
| BOA | Staphylococcus aureus | MIC | >1000 µg/mL | |
| BOA | Escherichia coli | MIC | >1000 µg/mL | |
| BOA | Candida albicans | I50 | ~750 µg/mL | |
| MBOA | Gaeumannomyces graminis var. tritici | ED50 | 58.0 µg/mL | |
| MBOA | Gaeumannomyces graminis var. avenae | ED50 | 110.7 µg/mL | |
| BOA | Fusarium culmorum | ED50 | >135.1 µg/mL (low sensitivity) |
MIC: Minimum Inhibitory Concentration; I50: Concentration causing 50% inhibition; ED50: Effective dose for 50% growth reduction.
3.2. Allelopathic and Phytotoxic Activity BOA released into the soil from root exudates or decaying plant material acts as an allelochemical, inhibiting the germination and growth of competing plants. This phytotoxicity is a key component of the competitive success of crops like wheat and rye. The mechanism involves interference with essential metabolic processes in the target seedlings, such as the activity of hydrolytic enzymes like amylases, which are crucial for mobilizing stored energy during germination.
Table 2: Phytotoxic Effects of this compound (BOA) on Vegetable Crops
| Test Plant | BOA Concentration (µM) | Germination Reduction (%) | Root Length Reduction (%) | Shoot Length Reduction (%) | Reference |
|---|---|---|---|---|---|
| Pisum sativum (Pea) | 1000 | >50 | ~40-82 | ~55-85 | |
| Raphanus sativus (Radish) | 1000 | >50 | ~40-82 | ~55-85 | |
| Brassica oleracea var. botrytis (Cauliflower) | 1000 | >50 | ~82 | ~73 |
| Brassica oleracea var. capitata (Cabbage) | 1000 | 100 | - | - | |
Pathogen Counter-Defense: Detoxification of BOA
Successful plant pathogens have evolved mechanisms to tolerate and detoxify host-derived phytoalexins like BOA. In several species of the fungal genus Fusarium, a key pathogen of wheat and maize, a specific detoxification pathway has been identified. This pathway is crucial for the virulence of the pathogen.
The detoxification process involves a two-step enzymatic conversion:
-
Hydrolysis: A γ-lactamase enzyme, encoded by the Fdb1 gene, hydrolyzes the lactam ring of BOA to produce the intermediate 2-aminophenol (2-AP).
-
Conjugation: An N-malonyltransferase, encoded by the Fdb2 gene, adds a malonyl group to 2-AP, converting it to the non-toxic compound N-(2-hydroxyphenyl) malonamic acid (HPMA).
This detoxification pathway effectively neutralizes the plant's chemical weapon, allowing the fungus to colonize the host tissue.
Experimental Protocols
5.1. Extraction and Quantification of Benzoxazinoids from Plant Tissue
This protocol is adapted from methods utilizing Pressurized Liquid Extraction (PLE) followed by Solid-Phase Extraction (SPE) for cleanup and Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.
Objective: To extract, purify, and quantify BOA and its precursors from plant foliage or root samples.
Materials:
-
Fresh or freeze-dried plant tissue
-
Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Acetic Acid (HOAc) - all LC-MS grade
-
SPE cartridges (e.g., C18, 500 mg)
-
PLE system
-
LC-MS system with Electrospray Ionization (ESI)
Methodology:
-
Sample Preparation: Homogenize 0.5 g of freeze-dried plant tissue to a fine powder.
-
Pressurized Liquid Extraction (PLE):
-
Mix the sample with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into a PLE cell.
-
Extract using a solvent mixture such as acidified MeOH/H₂O (e.g., 60:40 with 1% HOAc).
-
Set PLE parameters: Temperature 70°C, Pressure 1500 psi, 2 static cycles of 5 min each.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with MeOH followed by acidified water.
-
Load the PLE extract onto the cartridge.
-
Wash with a low-organic solvent to remove polar interferences.
-
Elute the benzoxazinoids with a higher concentration of organic solvent (e.g., ACN or MeOH).
-
-
LC-MS Analysis:
-
Reconstitute the dried eluate in the initial mobile phase.
-
Inject the sample into the LC-MS system.
-
Use a C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).
-
Set the mass spectrometer to operate in negative ESI mode, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification against analytical standards.
-
5.2. Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of BOA.
Objective: To quantify the antimicrobial activity of BOA against target bacteria and fungi.
Materials:
-
BOA stock solution (dissolved in DMSO or ethanol)
-
96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Microbial inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader
Methodology:
-
Serial Dilution: Prepare two-fold serial dilutions of the BOA stock solution directly in the wells of the 96-well plate, using the growth medium as the diluent. The final volume in each well should be 100 µL. Include a positive control (medium + inoculum, no BOA) and a negative control (medium only).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for E. coli, 30°C for C. albicans) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of BOA that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Conclusion and Future Directions
This compound is a cornerstone of the chemical defense strategy in many vital agricultural crops. Its role as a potent phytoalexin and allelochemical underscores the intricate and dynamic nature of plant-environment interactions. A thorough understanding of its biosynthesis, activation, and mechanism of action is crucial for developing novel strategies for crop protection. Furthermore, the ability of pathogens to detoxify BOA highlights the ongoing evolutionary arms race between plants and their attackers and provides potential targets for new fungicides that could inhibit these detoxification pathways. The broad biological activity of the benzoxazolinone scaffold also suggests its potential as a lead structure for the development of new antibacterial or herbicidal agents. Future research should focus on elucidating the precise molecular targets of BOA in various organisms and exploring the genetic regulation of its biosynthesis to enhance disease resistance in crops.
References
- 1. mdpi.com [mdpi.com]
- 2. Detoxification of Benzoxazolinone Allelochemicals from Wheat by Gaeumannomyces graminis var. tritici, G. graminis var. graminis, G. graminis var. avenae, and Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of this compound and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Allelochemical Landscape of 2-Benzoxazolinone (BOA): A Technical Guide for Researchers
An In-depth Whitepaper on the Allelochemical Properties, Mechanism of Action, and Experimental Analysis of 2-Benzoxazolinone in Plants.
Introduction
This compound (BOA) is a potent allelochemical predominantly found in species of the Poaceae family, including agronomically important crops such as rye (Secale cereale), wheat (Triticum aestivum), and maize (Zea mays).[1][2] BOA is not biosynthesized directly by these plants but is rather a more stable hydrolysis product of its precursor, 2,4-dihydroxy-1,4(2H)-benzoxazin-3-one (DIBOA).[1][2] Upon tissue damage, DIBOA is released and rapidly converted to BOA. This compound has garnered significant interest for its wide range of phytotoxic effects, making it a potential candidate for the development of natural herbicides. This technical guide provides a comprehensive overview of the allelochemical properties of BOA, its mode of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Phytotoxic Effects of this compound
BOA exerts a significant inhibitory effect on the germination and early seedling growth of a wide array of plant species, including both monocot and dicot weeds and crops.[2] The primary phytotoxic manifestations include reduced seed germination, and inhibition of both root and shoot elongation. The effect is generally more pronounced on root growth.
Quantitative Data on Phytotoxicity
The inhibitory effects of BOA are dose-dependent. The following tables summarize the quantitative data from various studies on the impact of BOA on different plant species.
Table 1: Effect of BOA on Seed Germination
| Plant Species | BOA Concentration (mM) | Germination Inhibition (%) | Reference |
| Pisum sativum | 1.0 | >50 | |
| Raphanus sativus | 1.0 | >50 | |
| Brassica oleracea var. botrytis | 1.0 | >50 | |
| Brassica oleracea var. capitata | 1.0 | 100 | |
| Phaseolus aureus (Mung Bean) | 4.3 (IC50) | 50 | |
| Gossypium hirsutum (Cotton) | 1.0 (1000 nmol/g soil) | 16.5 |
Table 2: Effect of BOA on Seedling Growth
| Plant Species | BOA Concentration (mM) | Root Length Inhibition (%) | Shoot/Plumule Length Inhibition (%) | Reference |
| Glycine max (Soybean) | 0.1 | 35 | - | |
| 0.3 | 52 | - | ||
| Phaseolus aureus (Mung Bean) | 0.71 (IC50 for seedling length) | - | - | |
| Pisum sativum | 1.0 | ~40-82 | ~55-85 | |
| Raphanus sativus | 1.0 | ~40-82 | ~55-85 | |
| Brassica oleracea var. botrytis | 1.0 | ~82 | ~73 | |
| Dactylis glomerata | 1.5 | - | 49 | |
| Lolium perenne | 1.5 | - | 19 | |
| Rumex acetosa | 1.5 | - | 19 |
Mechanism of Action
The phytotoxicity of BOA is attributed to a multi-target mechanism of action, primarily involving the induction of oxidative stress and interference with hormonal signaling, particularly auxin.
Oxidative Stress
Exposure to BOA leads to an accumulation of reactive oxygen species (ROS), which disrupts the cellular redox homeostasis. This oxidative stress can cause damage to cellular components through lipid peroxidation and protein denaturation, leading to increased membrane permeability and ion leakage.
Interference with Auxin Signaling
BOA has been shown to interfere with auxin activity, a critical hormone for plant growth and development. This inhibition of auxin signaling can lead to reduced cell elongation and division, contributing to the observed stunting of root and shoot growth.
Lignification
An interesting consequence of BOA exposure is the alteration of cell wall composition, specifically an increase in lignification. This is thought to be a result of the activation of the phenylpropanoid pathway, which leads to the production of lignin monomers. The increased lignin content results in reduced cell wall extensibility, further restricting plant growth.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in BOA's allelochemical activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BOA's allelochemical properties.
Allelopathic Bioassay for Germination and Seedling Growth
This protocol is adapted from standard allelopathy bioassays.
Objective: To determine the phytotoxic effect of BOA on the germination and early seedling growth of a target plant species.
Materials:
-
This compound (BOA)
-
Seeds of the target plant species (e.g., lettuce, radish, mung bean)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Distilled water
-
Ethanol (for seed sterilization)
-
Incubator or growth chamber
-
Ruler or caliper
Procedure:
-
Preparation of BOA solutions: Prepare a stock solution of BOA in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.5 mM). A control solution with the same concentration of the solvent should also be prepared.
-
Seed sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 1-2 minutes, followed by three rinses with sterile distilled water.
-
Bioassay setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective BOA solution or control solution to each dish.
-
Seed placement: Place a predetermined number of sterilized seeds (e.g., 20-25) evenly on the moist filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).
-
Data collection:
-
Germination: Count the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Seedling growth: After the incubation period, carefully remove the seedlings and measure the length of the radicle and plumule (or shoot) using a ruler or caliper.
-
-
Data analysis: Calculate the germination percentage and the average root and shoot length for each treatment. Express the results as a percentage of the control.
Extraction and Quantification of BOA by HPLC
This protocol provides a general method for the analysis of BOA in plant tissues.
Objective: To extract and quantify the amount of BOA in plant tissues.
Materials:
-
Plant tissue (roots, shoots)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Acetic acid
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV detector
-
BOA standard
Procedure:
-
Sample preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.
-
Extraction: Weigh a known amount of the powdered tissue (e.g., 100 mg) and add a specific volume of extraction solvent (e.g., 1 mL of methanol containing 1% acetic acid). Vortex vigorously and incubate (e.g., for 1 hour at 4°C with shaking).
-
Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 rpm for 15 minutes at 4°C) to pellet the cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC analysis:
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile phase: A gradient of water (with 0.1% acetic acid) and methanol (or acetonitrile).
-
Flow rate: Typically 1 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for BOA (around 270 nm).
-
Quantification: Create a standard curve using known concentrations of a BOA standard. Compare the peak area of BOA in the sample to the standard curve to determine its concentration.
-
Measurement of Oxidative Stress Markers
This protocol outlines the measurement of malondialdehyde (MDA), a common marker of lipid peroxidation.
Objective: To assess the level of oxidative stress in plant tissues exposed to BOA.
Materials:
-
Plant tissue
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize a known weight of plant tissue in a solution of TCA (e.g., 0.1% w/v).
-
Centrifugation: Centrifuge the homogenate to pellet debris.
-
Reaction: Mix the supernatant with a solution of TBA in TCA. Heat the mixture in a water bath (e.g., 95°C for 30 minutes).
-
Cooling and centrifugation: Quickly cool the reaction mixture on ice and centrifuge to clarify the solution.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
Calculation: Calculate the MDA concentration using its extinction coefficient.
Lignin Content Analysis
This protocol describes the acetyl bromide method for lignin quantification.
Objective: To determine the lignin content in the cell walls of plants treated with BOA.
Materials:
-
Plant tissue
-
Acetyl bromide solution (in acetic acid)
-
Sodium hydroxide
-
Hydroxylamine hydrochloride
-
Acetic acid
-
Spectrophotometer
Procedure:
-
Cell wall preparation: Isolate cell walls from the plant tissue by sequential extraction with solvents to remove non-cell wall components.
-
Digestion: Digest a known amount of the dried cell wall material in the acetyl bromide solution at an elevated temperature (e.g., 70°C for 30 minutes).
-
Reaction termination: Stop the reaction by adding sodium hydroxide and hydroxylamine hydrochloride.
-
Spectrophotometry: Measure the absorbance of the solution at 280 nm.
-
Quantification: Use a standard curve prepared with known concentrations of lignin (e.g., alkali lignin) to determine the lignin content in the samples.
Conclusion
This compound is a significant allelochemical with potent phytotoxic effects on a wide range of plant species. Its mechanism of action, centered around the induction of oxidative stress and disruption of auxin signaling, leads to a cascade of physiological responses culminating in growth inhibition. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the allelopathic properties of BOA and its potential applications in agriculture and drug development. Further research into the specific molecular targets and signaling components will provide a more complete understanding of the intricate interactions between this allelochemical and target plants.
References
The 2-Benzoxazolinone Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-benzoxazolinone core, a bicyclic heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This "privileged scaffold" is characterized by a unique combination of physicochemical properties, including a weakly acidic nature and a balance of lipophilic and hydrophilic regions, which contribute to its favorable interactions with a diverse array of biological targets.[2] The structural rigidity of the benzoxazolinone nucleus, coupled with the potential for functionalization at multiple positions, provides a robust framework for the design of novel therapeutic agents.[3] This technical guide offers a comprehensive overview of the this compound core, detailing its synthesis, summarizing key quantitative structure-activity relationship (SAR) data, providing in-depth experimental protocols, and visualizing its engagement with critical signaling pathways.
Synthetic Strategies
A variety of synthetic routes have been developed for the synthesis of the this compound core and its derivatives. A common and efficient method involves the cyclization of o-aminophenols with reagents such as urea or phosgene equivalents.[3] Further diversification is typically achieved through substitutions at the N-3 and C-6 positions of the benzoxazolinone ring system.
General Experimental Protocol: Synthesis of 3,6-Disubstituted-2-Benzoxazolinone Derivatives
This protocol outlines a general two-step procedure for the synthesis of 3,6-disubstituted-2-benzoxazolinone derivatives, which is a common strategy to explore the structure-activity relationships of this scaffold.
Step 1: Friedel-Crafts Acylation at the C-6 Position
-
To a stirred solution of a substituted this compound in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst, such as anhydrous aluminum chloride, in a portion-wise manner at 0°C.
-
Add the appropriate acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 6-acyl-2-benzoxazolinone intermediate.
Step 2: N-Alkylation/Acylation at the N-3 Position
-
To a solution of the 6-acyl-2-benzoxazolinone intermediate in an appropriate solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for a short period to form the corresponding anion.
-
Add the desired alkyl or acyl halide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described in Step 1.
-
Purify the final product by recrystallization or column chromatography to obtain the desired 3,6-disubstituted-2-benzoxazolinone derivative.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative biological data for various this compound derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl) | - | - | |
| 1b | N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide | C-33A | 32.3 | |
| 1c | 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazole (14b) | A549 | 7.59 ± 0.31 | |
| 1d | 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazole (14c) | A549 | 18.52 ± 0.59 |
Note: A lower IC50 value indicates greater potency.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 2a | 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)ethyl) | E. coli | - | |
| 2b | 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)ethyl) | B. subtilis | - | |
| 2c | N'-(3-chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | E. coli | - | |
| 2d | N'-(3-chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | B. subtilis | - | |
| 2e | 3-methyl-6-(1-hydroxy-2-morpholinopropyl) | C. krusei | - |
Note: A lower MIC value indicates greater antimicrobial potency. Specific values were not consistently available in the provided search snippets, but the compounds were highlighted for their activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
VEGFR-2 Kinase Inhibition Assay
This protocol is adapted from commercially available luminescent kinase assay kits.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The VEGFR-2 enzyme transfers a phosphate group from ATP to a substrate. In the presence of an inhibitor, kinase activity is reduced, and less ATP is consumed. A luciferase-based reagent is then added, which utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase
-
5x Kinase Buffer
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
Kinase-Glo™ MAX Reagent
-
Test Compounds (dissolved in DMSO)
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
-
30°C incubator
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer containing 10% DMSO to maintain a constant DMSO concentration.
-
-
Assay Procedure (96-well plate format):
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate.
-
Add 25 µl of the Master Mix to each well.
-
Add 5 µl of the serially diluted test compounds or control solutions (positive control: no inhibitor; blank: no enzyme).
-
Pre-incubate the plate at room temperature for approximately 10 minutes.
-
Initiate the kinase reaction by adding 20 µl of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µl of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the this compound derivative at various concentrations for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and gating.
-
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol is to determine the relative protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest. The ratio of Bax to Bcl-2 can indicate the propensity of a cell to undergo apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the this compound derivative and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to the loading control.
-
Calculate the Bax/Bcl-2 ratio.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their therapeutic effects through various mechanisms, with the inhibition of key signaling pathways in cancer and microbial cells being a prominent mode of action.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.
References
Methodological & Application
Application Notes: Synthesis and Utility of 2-Benzoxazolinone
Introduction
2-Benzoxazolinone is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry, where it is recognized as a "privileged scaffold." This core structure is a key component in a wide array of biologically active molecules. The synthesis of this compound from ortho-aminophenol and urea is a common and efficient method, providing a foundational molecule for further derivatization in drug discovery and development. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including analgesic, antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and anti-HIV properties[1][2][3][4]. Its role as a versatile intermediate makes this synthesis a crucial process for researchers in organic and medicinal chemistry[5].
Key Applications in Research and Drug Development:
-
Antimicrobial Agents: Functionalized this compound derivatives have shown potent activity against various strains of Gram-positive and Gram-negative bacteria.
-
Anticancer Therapeutics: Certain derivatives exhibit significant cytotoxic effects against various cancer cell lines by inhibiting critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and by inducing apoptosis.
-
Antiviral Research: The scaffold has been identified as a promising starting point for the development of novel inhibitors of the HIV-1 nucleocapsid protein (NC), offering a different mechanism of action compared to existing antiretroviral drugs.
-
Analgesic Compounds: Specific modifications to the this compound structure have led to the development of compounds with significant analgesic properties.
Reaction Scheme and Mechanism
The synthesis proceeds via a condensation reaction between o-aminophenol and urea. The proposed mechanism involves an initial nucleophilic attack by the amino group of o-aminophenol on a carbonyl carbon of urea. This is followed by an intramolecular cyclization and subsequent elimination of ammonia to yield the stable this compound ring system.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound from o-aminophenol and urea are presented below. Method A utilizes an organic solvent at high temperature, while Method B employs an aqueous acidic medium.
Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is adapted from a method described in patent literature.
Materials and Equipment:
-
o-Aminophenol
-
Urea
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask (50 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Condenser
-
Thermometer or temperature controller
-
Apparatus for filtration (Büchner funnel, filter flask)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add o-aminophenol (4.36 g, 40 mmol) and urea (3.60 g, 60 mmol).
-
Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Heating: Heat the reaction mixture to 150°C with vigorous stirring. Maintain this temperature for 8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC).
-
Work-up: After 8 hours, allow the mixture to cool to room temperature. Add water to the reaction mixture to precipitate the product and dissolve any unreacted urea.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound. A reported yield for this method is approximately 59%.
Protocol 2: Synthesis in Aqueous Acidic Medium
This protocol is based on a high-yield aqueous method.
Materials and Equipment:
-
o-Aminophenol
-
Urea
-
Sulfuric acid monohydrate (or concentrated sulfuric acid)
-
Deionized water
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Apparatus for filtration
Procedure:
-
Initial Mixture: In a three-neck round-bottom flask, prepare a mixture of o-aminophenol (109 g, 1.0 mol) and 72 mL of water.
-
Salt Formation: While stirring, slowly add sulfuric acid monohydrate (53 mL) to the mixture. An exothermic reaction will occur, forming the salt of o-aminophenol.
-
Urea Addition: To the resulting suspension, add urea (120 g, 2.0 mol).
-
Heating: Heat the mixture to 115°C. After approximately 10 minutes, the mixture should become a clear solution.
-
Acid Addition: Over a period of 3.5 hours, add an additional 26.5 mL of sulfuric acid monohydrate dropwise from a dropping funnel, maintaining the reaction temperature at 115°C.
-
Precipitation: After the addition is complete, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
Drying: Dry the product. This method is reported to produce a very pure product with a yield of up to 96.5%.
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 | Protocol 2 |
|---|---|---|
| Reactants | o-Aminophenol, Urea | o-Aminophenol, Urea |
| Molar Ratio (o-AP:Urea) | 1 : 1.5 | 1 : 2 |
| Solvent/Medium | N,N-Dimethylformamide | Aqueous H₂SO₄ |
| Temperature | 150°C | 115°C |
| Reaction Time | 8 hours | ~4 hours |
| Reported Yield | 59% | 96.5% |
| Notes | Standard organic synthesis setup | High yield, avoids organic solvents |
Table 2: Characterization Data for this compound
| Property | Reported Value |
|---|---|
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 139-140°C |
| Infrared (IR) Data (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3100) and C=O stretching (~1750) are expected. |
| ¹H NMR Spectroscopy | Aromatic protons typically appear in the δ 7.0-7.5 ppm range. The N-H proton shows a broad singlet at higher ppm. |
| ¹³C NMR Spectroscopy | The carbonyl carbon (C=O) signal appears around δ 154 ppm. Aromatic carbons appear in the δ 109-142 ppm range. |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Caption: General laboratory workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some this compound derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
Application Notes and Protocols for the Phosgene-Based Synthesis of 2-Benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol describes the use of phosgene, an extremely toxic and hazardous chemical. This synthesis should only be performed by highly trained professionals in a specialized and controlled laboratory environment with continuous monitoring and appropriate safety measures in place.[1][2][3][4][5] All handling of phosgene must occur within a certified chemical fume hood or a glove box.
Introduction
2-Benzoxazolinone and its derivatives are important heterocyclic scaffolds found in numerous biologically active compounds, exhibiting properties such as antimicrobial, antitumor, and anticonvulsant activities. One of the traditional methods for synthesizing the this compound core is through the condensation of 2-aminophenol with phosgene or its derivatives. This reaction, a cyclocarbonylation, is efficient but is often avoided in modern synthetic chemistry due to the extreme hazards associated with phosgene. Phosgene is a highly toxic gas that can be fatal upon inhalation, and its use is strictly regulated. This document provides a detailed overview of the synthesis, experimental protocol, and critical safety considerations.
Reaction Principle and Mechanism
The synthesis of this compound from 2-aminophenol and phosgene proceeds via a two-step mechanism. First, the amino group of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form an intermediate N-carbonyl chloride. In the second step, an intramolecular nucleophilic attack by the hydroxyl group onto the newly formed carbonyl carbon occurs, leading to cyclization. The final elimination of hydrogen chloride yields the stable this compound ring system.
Reaction Pathway
Caption: Reaction mechanism for the synthesis of this compound from 2-aminophenol and phosgene.
Experimental Protocol
This protocol is adapted from established procedures for the phosgenation of aminophenols. Quantities and conditions may require optimization depending on the scale and specific laboratory setup.
Materials and Reagents:
-
2-Aminophenol
-
Phosgene (gas or solution in a suitable solvent like toluene)
-
Anhydrous aprotic solvent (e.g., o-dichlorobenzene, toluene, or ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., aqueous sodium bicarbonate or ammonia)
-
Neutralizing scrubber solution (e.g., 30% aqueous sodium hydroxide)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and a condenser connected to a neutralizing scrubber system.
-
Gas dispersion tube for introducing phosgene gas.
-
Low-temperature bath.
-
Standard glassware for workup and purification.
-
Personal Protective Equipment (PPE): Viton gloves, chemical splash goggles, face shield, lab coat, and a supplied-air respirator (if not working in a fully contained system).
-
Phosgene gas detector/badge.
Procedure:
-
Reaction Setup: In a properly functioning chemical fume hood, assemble the reaction apparatus under an inert atmosphere. Charge the flask with 2-aminophenol (1.0 eq) and the anhydrous solvent (e.g., o-dichlorobenzene).
-
Phosgene Addition: Cool the stirred suspension to 0-5 °C. Slowly bubble phosgene gas (approx. 1.2 eq) through the suspension over a period of 2-3 hours. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 90-120°C) to ensure the completion of cyclization. Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Inert Gas Purge: Once the reaction is complete, purge the reaction vessel and headspace with an inert gas (e.g., nitrogen) to remove any residual phosgene. The exhaust gas must be passed through a neutralizing scrubber.
-
Workup: Cool the reaction mixture. The product may precipitate upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the specific conditions and scale.
| Parameter | Value / Condition | Reference |
| Starting Material | 2-Aminophenol | |
| Reagent | Phosgene | |
| Solvent | o-Dichlorobenzene | |
| Temperature | 120 °C (initial addition at lower temp) | |
| Stoichiometry | ~1.2 eq of Phosgene | |
| Typical Yield | >90% (expected for similar reactions) | - |
| Purity (Post-Recrystallization) | >98% | - |
Experimental Workflow
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Phosgene Gas Safety: Preventing Exposure in Chemical Manufacturing Plants - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Application Notes and Protocols for N-Alkylation of 2-Benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoxazolinone and its N-alkylated derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory properties. The nitrogen atom of the benzoxazolinone ring system is a key site for synthetic modification, allowing for the introduction of various substituents to modulate pharmacological properties. This document provides detailed protocols for the N-alkylation of this compound via three common and effective methods: classical base-mediated alkylation, the Mitsunobu reaction, and phase-transfer catalysis.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes quantitative data for the N-alkylation of this compound and related compounds under different reaction conditions. This allows for a direct comparison of the efficiency of various methods and reagents.
| Entry | Starting Material | Alkylating Agent | Method | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzyl bromide | Base-mediated | K₂CO₃ | DMF | 80 | 3 | 82 |
| 2 | This compound | Ethyl bromoacetate | Base-mediated | K₂CO₃ | DMF | RT | 12 | 75 |
| 3 | This compound | Methyl iodide | Base-mediated | NaH | THF | 0 to RT | 2 | 95 |
| 4 | This compound | Allyl bromide | Phase-Transfer | K₂CO₃, TBAB | Dioxane | 25 | 4 | 70 |
| 5 | This compound | Benzyl alcohol | Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 8 | >90 |
| 6 | 2,1-Benzisoxazol-3(1H)-one | Benzyl bromide | Base-mediated | NaH | THF | RT | 1 | 85 |
| 7 | 2,1-Benzisoxazol-3(1H)-one | Allyl bromide | Base-mediated | NaH | THF | RT | 1 | 82 |
| 8 | 2,1-Benzisoxazol-3(1H)-one | Ethyl iodide | Base-mediated | NaH | THF | RT | 1 | 75 |
Note: Entries 6-8 are for a related benzisoxazolone system and are included for comparative purposes.[1]
Experimental Protocols
Protocol 1: Classical Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base in a polar aprotic solvent.
Workflow Diagram:
Caption: General workflow for base-mediated N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of this compound using an alcohol as the alkylating agent.[2][3][4] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.
Workflow Diagram:
References
- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Friedel-Crafts Acylation of 2-Benzoxazolinone at the C-6 Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings. This reaction is of particular significance in pharmaceutical chemistry for the synthesis of complex molecular scaffolds. 2-Benzoxazolinone and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The acylation of the this compound core, specifically at the C-6 position, provides a key intermediate for the development of novel therapeutic agents.
Theoretical studies, including Frontier Molecular Orbital (FMO) analysis and Density Functional Theory (DFT) calculations, have predicted that the Friedel-Crafts acylation of this compound with acyl halides in the presence of a Lewis acid catalyst proceeds with high regioselectivity, favoring the formation of the 6-acyl isomer.[1] Experimental data corroborates these theoretical findings, with the 6-acyl derivative being the predominantly isolated product.[1] This high regioselectivity is attributed to the favorable electronic and steric interactions in the transition state leading to the C-6 substituted product.[1]
This document provides detailed application notes and experimental protocols for the successful Friedel-Crafts acylation of this compound at the C-6 position, offering a reliable method for the synthesis of 6-acyl-2-benzoxazolinone derivatives.
Data Presentation
The following table summarizes the quantitative data for the Friedel-Crafts acylation of this compound with various acylating agents, highlighting the reaction conditions and corresponding yields of the desired C-6 acylated product.
| Entry | Acylating Agent | Lewis Acid Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) | Reflux, 2h | 85 | [1] |
| 2 | Propionyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) | Reflux, 2h | 82 | [1] |
| 3 | Benzoyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) | Reflux, 3h | 78 | |
| 4 | Acetyl chloride | Zinc chloride (ZnCl₂) | Nitrobenzene | 100°C, 4h | 65 |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of this compound
This protocol outlines a general procedure for the Friedel-Crafts acylation of this compound at the C-6 position using a Lewis acid catalyst.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or other suitable solvent (e.g., nitrobenzene)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in anhydrous carbon disulfide.
-
Addition of Lewis Acid: Cool the suspension in an ice bath and add anhydrous aluminum chloride (2.5 eq) portion-wise with stirring. The mixture will become a thick slurry.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.2 eq) dropwise to the stirred suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, it can be collected by filtration. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash successively with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-acyl-2-benzoxazolinone.
Characterization of 6-Acetyl-2-benzoxazolinone:
-
Appearance: White crystalline solid.
-
Melting Point: 220-222 °C
-
¹H NMR (DMSO-d₆, 400 MHz) δ: 11.80 (s, 1H, NH), 7.85 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 7.70 (d, J = 2.0 Hz, 1H, H-5), 7.20 (d, J = 8.4 Hz, 1H, H-4), 2.55 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ: 196.5 (C=O, acetyl), 154.0 (C=O, lactam), 142.5 (C-7a), 132.0 (C-6), 131.5 (C-5), 125.0 (C-3a), 110.0 (C-4), 109.5 (C-7), 26.5 (CH₃).
-
IR (KBr, cm⁻¹): 3150 (N-H), 1770 (C=O, lactam), 1680 (C=O, ketone), 1610, 1480 (C=C, aromatic).
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Reaction mechanism of Friedel-Crafts acylation.
References
Application Notes and Protocols for 2-Benzoxazolinone in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Benzoxazolinone and its derivatives in antimicrobial susceptibility testing, specifically focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Introduction
This compound and its derivatives have emerged as a class of compounds with significant antimicrobial properties against a range of pathogenic microorganisms.[1][2] These compounds are of particular interest in the development of new antibacterial and antifungal agents.[3][4] The following protocols and data provide a framework for researchers to effectively screen and evaluate the efficacy of this compound-based compounds.
The antimicrobial activity of these compounds is influenced by the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic nature of substituents on the aromatic ring.[3] Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Data Presentation: Antimicrobial Activity of this compound and Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and several of its derivatives against various microbial strains. This data has been compiled from multiple studies to provide a comparative overview.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Escherichia coli | 4000 | - | |
| Enterococcus faecalis | 4000 | - | ||
| Klebsiella pneumoniae | 2000 | - | ||
| Staphylococcus aureus | 2000 | - | ||
| 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 128 | - | |
| Amide Derivative of this compound | Escherichia coli | - | - | |
| Bacillus subtilis | - | - | ||
| Staphylococcus aureus | - | - | ||
| Salmonella Enteritidis | - | - | ||
| 5-chlorobenzimidazole Derivative of this compound | Escherichia coli | - | - | |
| Bacillus subtilis | - | - | ||
| Staphylococcus aureus | - | - | ||
| Salmonella Enteritidis | - | - | ||
| Hydrazone Derivative (3-chloro substitution) | Escherichia coli | - | - | |
| Bacillus subtilis | - | - | ||
| Staphylococcus aureus | - | - | ||
| Salmonella Enteritidis | - | - | ||
| Hydrazone Derivative (2-furyl substituent) | Escherichia coli | - | - | |
| Bacillus subtilis | - | - | ||
| Staphylococcus aureus | - | - | ||
| Salmonella Enteritidis | - | - | ||
| Hydrazone Derivative (5-nitro-2-furyl substituent) | Escherichia coli | - | - | |
| Bacillus subtilis | - | - | ||
| Staphylococcus aureus | - | - | ||
| Salmonella Enteritidis | - | - |
Note: "-" indicates that the data was not reported in the cited literature. The specific MIC/MBC values for the derivative compounds from reference were presented graphically in the source material and are noted here for their demonstrated activity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of this compound, a standard and widely used technique.
Materials:
-
This compound (or derivative)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock solution in the broth medium to achieve the desired starting concentration for the assay.
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a single row in the 96-well plate.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (broth and inoculum, no compound).
-
Well 12 will serve as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. For fungi, the incubation may need to be extended to 48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the concentration at which the compound is bactericidal.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two wells with higher concentrations).
-
Plating: From each of these selected wells, aspirate a small volume (typically 10-100 µL) and plate it onto a fresh MHA plate. Spread the inoculum evenly across the surface.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow
The following diagram illustrates the sequential workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC Determination.
Conceptual Mechanism of Action
While the precise signaling pathways for this compound's antimicrobial activity are not fully elucidated, current understanding suggests a multi-faceted mechanism, particularly for its derivatives. This diagram conceptualizes the potential modes of action.
Caption: Potential Antimicrobial Mechanisms of this compound Derivatives.
References
Application Notes and Protocols for 2-Benzoxazolinone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-benzoxazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of novel anticancer agents. Derivatives of this heterocyclic system have exhibited cytotoxic effects against a variety of cancer cell lines. These compounds often exert their anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This document provides a summary of the in vitro anticancer activity of selected this compound derivatives, detailed protocols for key experimental assays, and visualizations of the pertinent signaling pathways to guide further research and development in this area.
Data Presentation: In Vitro Anticancer Activity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Acanthoside A-D | Natural this compound alkaloids | HepG2 (Liver) | 7.8 - 26.6 | [1] |
| HeLa (Cervical) | 7.8 - 26.6 | [1] | ||
| A-549 (Lung) | 7.8 - 26.6 | [1] | ||
| Compound 7f | Synthetic derivative | KB (Epidermoid Carcinoma) | 1.99 | [2] |
| A549 (Lung) | 0.90 | [2] | ||
| Compound 6d, 6e, 6i | Synthetic derivatives | A549 (Lung) | Not specified, but noted as having pronounced cytotoxicity | |
| 2-BOA | This compound | MCF-7 (Breast) | 35.4 | |
| Compound 1 | N-substituted benzoxazolone | MCF-7 (Breast) | 100 | |
| Compound 2 | 5-Chloro-N-substituted benzoxazolone | MCF-7 (Breast) | 50 | |
| Compound 7 | Benzoxazinone derivative | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | |
| Compound 15 | Benzoxazinone derivative | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | |
| Compound 14b | 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazole | A549 (Lung) | 7.59 | |
| Compound 14c | 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazole | A549 (Lung) | 18.52 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow the cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Cell Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle. Some derivatives have been shown to arrest the cell cycle of A549 cells at the S phase.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a general experimental workflow.
Mechanism of Action
This compound derivatives have been shown to induce anticancer effects through various mechanisms:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. This can occur through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3. Some compounds also increase the expression of FasL, suggesting involvement of the extrinsic pathway. Furthermore, the tumor suppressor protein p53 and caspase-3 expression can be induced by certain derivatives.
-
Cell Cycle Arrest: Certain compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, compound 7f was found to arrest A549 lung cancer cells in the S phase. Other derivatives have been shown to reduce the expression of cyclin-dependent kinase 1 (cdk1), which is crucial for the G2/M transition.
-
Enzyme Inhibition: Some this compound derivatives function by inhibiting key enzymes required for cell proliferation, such as topoisomerase II.
-
Receptor Modulation: this compound has been suggested to inhibit the growth of MCF-7 breast cancer cells via estrogen receptors.
-
Inhibition of Signaling Pathways: The VEGFR-2 signaling pathway, which is crucial for angiogenesis, has been identified as a target for some benzoxazolin-2-one derivatives.
References
Application Notes and Protocols for 2-Benzoxazolinone (BOA) as a Natural Pesticide in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoxazolinone (BOA) is a naturally occurring allelochemical derived from the degradation of benzoxazinoids, a class of secondary metabolites found in various gramineous plants such as wheat, maize, and rye. BOA has garnered significant interest as a potential natural pesticide due to its broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. These application notes provide a comprehensive overview of the agricultural applications of BOA, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The pesticidal activity of this compound is multifaceted. As an allelochemical, it can interfere with fundamental physiological and biochemical processes in target organisms. The primary mechanisms of action include:
-
Herbicidal Action: BOA has been shown to inhibit seed germination and seedling growth of various weed species.[1] It can interfere with essential processes such as photosynthesis and respiration, leading to reduced growth and, at higher concentrations, plant death.[2]
-
Fungicidal Action: BOA exhibits inhibitory effects against a range of phytopathogenic fungi. It can disrupt mycelial growth and spore germination, making it a potential biofungicide for the control of various plant diseases.[3][4]
-
Insecticidal Action: While less studied than its herbicidal and fungicidal properties, BOA has demonstrated insecticidal activity against certain agricultural pests. The exact mode of action is still under investigation but may involve disruption of key physiological processes in insects.
-
Induction of Plant Defense Responses: BOA can act as a plant defense elicitor, priming the plant's innate immune system to better resist pathogen attacks. One of the key defense responses induced by BOA is the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at the site of pathogen ingress, forming a physical barrier.[5]
-
Inhibition of Histone Deacetylases (HDACs): Emerging research suggests that BOA and its derivatives can act as histone deacetylase inhibitors. By inhibiting HDACs, BOA can alter gene expression in target organisms, leading to growth inhibition and other detrimental effects. This epigenetic modification represents a novel mode of action for a natural pesticide.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against various agricultural pests.
Table 1: Herbicidal Efficacy of this compound (BOA)
| Target Weed Species | Parameter | Value | Reference |
| Phaseolus aureus (Mung bean) | I50 (Germination) | 4.3 mM | |
| Phaseolus aureus (Mung bean) | I50 (Seedling length) | 0.71 mM | |
| Phaseolus aureus (Mung bean) | I50 (Seedling dry weight) | 0.77 mM | |
| Brassica oleracea var. capitata | Germination Inhibition (at 1000 µM) | 100% | |
| Pisum sativum, Raphanus sativus, B. oleracea var. botrytis | Germination Reduction (at 1000 µM) | >50% |
Table 2: Fungicidal Efficacy of this compound (BOA)
| Target Fungal Species | Parameter | Value | Reference |
| Verticillium dahlia | Spore Inhibition (2-methylthiobenzoxazole derivative) | 96.4% | |
| Fusarium oxysporum | Fungicidal Activity | Exhibited |
Table 3: Insecticidal Efficacy of this compound (BOA)
| Target Insect Species | Parameter | Value | Reference |
| Aphis craccivora (Cowpea aphid) | LC50 (related neonicotinoids for comparison) | 0.89-3.82 µg/mL | |
| Callosobruchus maculatus (Cowpea beetle) | LC50 (related carbamate for comparison) | 21.57 ppm |
Note: Data for direct insecticidal efficacy of BOA is limited; values for other insecticides are provided for context.
Experimental Protocols
Protocol for In Vitro Herbicidal Activity Bioassay
This protocol outlines a method to assess the herbicidal potential of BOA on seed germination and seedling growth.
a. Materials:
-
This compound (BOA)
-
Target weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Sterile Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Growth chamber with controlled temperature and light conditions
b. Preparation of BOA Stock Solution:
-
Prepare a 100 mM stock solution of BOA by dissolving the required amount in a minimal volume of DMSO.
-
Bring the final volume up with sterile distilled water.
-
Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
A control solution should be prepared with the same concentration of DMSO as the highest BOA concentration.
c. Experimental Procedure:
-
Place two layers of sterile filter paper in each Petri dish.
-
Moisten the filter paper with 5 mL of the respective BOA test solution or the control solution.
-
Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at an appropriate temperature and light cycle for the target weed species (e.g., 25°C with a 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), record the number of germinated seeds.
-
Measure the root and shoot length of the seedlings.
-
To determine dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh.
d. Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the percentage inhibition of root length, shoot length, and dry weight compared to the control.
-
Determine the IC50 values (concentration causing 50% inhibition) for each parameter using probit analysis or a suitable statistical software.
Protocol for In Vitro Antifungal Activity Bioassay (Poisoned Food Technique)
This protocol is used to evaluate the effect of BOA on the mycelial growth of phytopathogenic fungi.
a. Materials:
-
This compound (BOA)
-
Target fungal culture (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
DMSO
-
Incubator
b. Preparation of BOA-Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C.
-
Prepare a stock solution of BOA in DMSO.
-
Add the appropriate volume of the BOA stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
A control plate should be prepared with an equivalent amount of DMSO.
-
Pour the BOA-amended and control PDA into sterile Petri dishes and allow them to solidify.
c. Experimental Procedure:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each BOA-amended and control PDA plate.
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
d. Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
Determine the IC50 value (concentration causing 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the BOA concentration.
Protocol for Callose Deposition Assay
This protocol describes the visualization of callose deposition in plant leaves treated with BOA.
a. Materials:
-
Plant material (e.g., Arabidopsis thaliana leaves)
-
This compound (BOA) solution
-
Ethanol (96%)
-
Sodium phosphate buffer (0.07 M, pH 9)
-
Aniline blue solution (0.01% in sodium phosphate buffer)
-
Fluorescence microscope with a UV filter
b. Experimental Procedure:
-
Treat the plant leaves with a solution of BOA at a concentration known to elicit a defense response (e.g., 1 mM) or a control solution. This can be done by infiltration or spraying.
-
After a specific incubation period (e.g., 24 hours), harvest the leaves.
-
Destain the leaves by immersing them in 96% ethanol until all chlorophyll is removed.
-
Rehydrate the leaves in sodium phosphate buffer for 30 minutes.
-
Stain the leaves by incubating them in the aniline blue solution in the dark for at least 2 hours.
-
Mount the stained leaves on a microscope slide with a drop of the staining solution.
-
Observe the callose deposits (which will fluoresce bright yellow-green) under a fluorescence microscope using a UV filter.
c. Data Analysis:
-
Quantify the callose deposition by counting the number of callose spots per unit area or by measuring the total fluorescence intensity using image analysis software.
Signaling Pathways
This compound is recognized by the plant as a stress signal, which can trigger a cascade of defense responses. While the complete signaling pathway is still under investigation, current evidence points to the involvement of key signaling molecules and pathways common to plant innate immunity.
This proposed pathway illustrates that BOA, potentially recognized by pattern recognition receptors (PRRs), triggers early signaling events such as a reactive oxygen species (ROS) burst and calcium influx. These events activate downstream mitogen-activated protein (MAP) kinase cascades, which, along with phytohormone signaling pathways (salicylic acid and jasmonic acid), lead to the activation of defense-related transcription factors. This transcriptional reprogramming ultimately results in the induction of various defense responses, including callose deposition and the synthesis of pathogenesis-related (PR) proteins.
Conclusion
This compound demonstrates significant potential as a natural pesticide for use in sustainable agriculture. Its broad-spectrum activity against weeds and fungal pathogens, coupled with its ability to induce plant defense mechanisms, makes it a promising candidate for the development of new bio-based crop protection products. The provided protocols offer a starting point for researchers to further investigate the efficacy and mode of action of BOA and its derivatives. Further research is warranted to optimize formulations for field applications and to fully elucidate the intricate signaling pathways it triggers in plants.
References
- 1. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression, Purification and Enzymatic Assay of Plant Histone Deacetylases [bio-protocol.org]
- 4. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survival of Plants During Short-Term BOA-OH Exposure: ROS Related Gene Expression and Detoxification Reactions Are Accompanied With Fast Membrane Lipid Repair in Root Tips - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzoxazolinone Derivatives for the Treatment of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a growing global health challenge. A key pathological feature of many of these disorders is chronic neuroinflammation, oxidative stress, and the dysfunction of neurotransmitter systems. 2-Benzoxazolinone and its derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities relevant to the treatment of these complex diseases. This document provides an overview of their therapeutic potential, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the development of derivatives with potent and selective activities. Research has primarily focused on their ability to inhibit cholinesterases, modulate inflammatory pathways, and combat oxidative stress, all of which are critical targets in the fight against neurodegeneration.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various this compound derivatives from published studies.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives [1][2]
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 3a | AChE | 0.87 | Tacrine | 0.78 |
| BChE | 0.45 | Donepezil | 3.45 | |
| 3b | AChE | 1.23 | Tacrine | 0.78 |
| BChE | 0.88 | Donepezil | 3.45 | |
| 3c | AChE | 1.56 | Tacrine | 0.78 |
| BChE | 1.24 | Donepezil | 3.45 | |
| 3e | AChE | 0.65 | Tacrine | 0.78 |
| BChE | 0.21 | Donepezil | 3.45 |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Anti-Inflammatory Activity of this compound Derivatives in LPS-Stimulated BV-2 Microglial Cells [3][4]
| Compound ID | Target | Inhibition/Reduction (%) at 10 µM | IC₅₀ (µM) |
| e2 | NO Production | 55.34 ± 3.12 | - |
| e16 | NO Production | 68.18 ± 2.89 | - |
| e20 | NO Production | 62.45 ± 3.54 | - |
| Compound 27 | TNF-α Production | - | 7.83 ± 0.95 |
| IL-1β Production | - | 15.84 ± 0.82 |
NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta. Data represent the percentage reduction of the inflammatory marker compared to the LPS-treated control group.
Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzoxazole Derivatives for Parkinson's Disease [2]
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) vs. MAO-A |
| 1d | MAO-B | 0.0023 | >4347 |
| 2e | MAO-B | 0.0033 | 179 |
| 7a | MAO-B | 0.017 | >588 |
| 7b | MAO-B | 0.098 | >102 |
MAO-B: Monoamine Oxidase B. The selectivity index is the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloroacetyl-2-Benzoxazolinone Derivatives
This protocol describes a general method for the synthesis of this compound derivatives with potential cholinesterase inhibitory activity.
Step 1: Synthesis of 6-Chloroacetyl-2-benzoxazolinone
-
To a solution of this compound in a suitable solvent (e.g., carbon disulfide), add aluminum chloride (AlCl₃) at 0°C.
-
Slowly add chloroacetyl chloride to the mixture and stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloroacetyl-2-benzoxazolinone.
Step 2: Synthesis of the Final Amine Derivatives
-
Dissolve 6-chloroacetyl-2-benzoxazolinone in a suitable solvent (e.g., ethanol or acetone).
-
Add the desired amine (e.g., N-(2-hydroxyethyl)piperazine) and a base (e.g., potassium carbonate or triethylamine) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Protocol 2: Determination of Cholinesterase Inhibitory Activity (Ellman's Method)
This colorimetric assay is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to determine the inhibitory potency of the synthesized compounds.
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
AChE (from electric eel) or BChE (from equine serum)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
This assay is used to evaluate the anti-inflammatory potential of the compounds by measuring their ability to inhibit NO production in activated microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.
Visualization of Pathways and Workflows
Signaling Pathways
The therapeutic effects of this compound derivatives in neurodegenerative diseases are often attributed to their modulation of key signaling pathways involved in inflammation and oxidative stress.
References
- 1. Design, synthesis and biological evaluation of new this compound derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Benzoxazolinone Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-benzoxazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as antimicrobial, anticancer, anti-HIV, and anti-inflammatory agents.[2][3][4] The versatility of the this compound ring system allows for extensive chemical modifications, enabling the generation of large and diverse compound libraries amenable to high-throughput screening (HTS) for the identification of novel therapeutic leads.
These application notes provide a comprehensive guide for researchers interested in performing HTS campaigns with this compound derivative libraries. Detailed protocols for primary and secondary screening assays, along with data analysis strategies and visualizations of relevant signaling pathways, are presented to facilitate the discovery of potent and selective modulators of various biological targets.
Data Presentation: Quantitative Biological Activity of this compound Derivatives
The following tables summarize the biological activities of representative this compound derivatives from various screening efforts, providing a quantitative basis for comparison and hit selection.
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| A | 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | S. aureus | 15.6 | 31.2 | |
| B. subtilis | 7.8 | 15.6 | |||
| E. coli | 15.6 | 31.2 | |||
| S. Enteritidis | 31.2 | 62.5 | |||
| B | N'-(3-Chlorobenzylidene)-3-(2-oxo-2-(4-(... | S. aureus | 62.5 | 125 | |
| B. subtilis | 31.2 | 62.5 | |||
| E. coli | 125 | 250 | |||
| S. Enteritidis | 250 | >250 |
Table 2: Anticancer and Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Target/Cell Line | Activity | Value | Reference |
| C3 | EGFR Kinase | IC50 | 37.24 nM | |
| HER2 Kinase | IC50 | 45.83 nM | ||
| KATOIII cells | GI50 | 84.76 nM | ||
| Snu-5 cells | GI50 | 48.26 nM | ||
| Cmpd 5-06 | HIV-1 Nucleocapsid Protein | IC50 | ~10 µM | |
| Generic | L. donovani | LC50 | 40 µg/mL | |
| Various | Aldose Reductase (ALR2) | IC50 | Varies |
Experimental Protocols
High-Throughput Screening Workflow
A typical HTS campaign for a this compound derivative library involves a multi-step process designed to efficiently identify and validate active compounds.
Caption: General workflow for a high-throughput screening campaign.
Protocol 1: Primary High-Throughput Screening (HTS)
This protocol outlines a general approach for a primary screen to identify hits from a this compound library. The example provided is for a cell-based viability assay.
1. Library Preparation and Plating:
- Prepare a stock solution of each this compound derivative in 100% DMSO.
- Using an automated liquid handler, transfer a small volume of each compound stock solution to individual wells of a 384-well or 1536-well assay plate to achieve a final screening concentration (e.g., 10 µM).
- Include appropriate controls on each plate:
- Negative Control: Wells containing cells treated with vehicle (DMSO) only.
- Positive Control: Wells containing cells treated with a known cytotoxic agent.
- Blank: Wells containing medium only (no cells).
2. Cell Seeding:
- Harvest and resuspend the desired cancer cell line in culture medium to the appropriate density.
- Dispense the cell suspension into the assay plates containing the pre-plated compounds.
3. Incubation:
- Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Assay Readout (MTT Assay Example):
- Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis and Hit Selection:
- Normalize the data using the negative and positive controls.
- Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered acceptable.
- Identify "hits" as compounds that exhibit a statistically significant decrease in cell viability compared to the negative control (e.g., >3 standard deviations from the mean of the negative control).
Protocol 2: Secondary Screening - VEGFR-2 Kinase Inhibition Assay
This protocol is for a secondary screen to confirm the activity of hits from a primary screen and to determine their potency as VEGFR-2 inhibitors.
1. Reagent Preparation:
- Prepare a 1x Kinase Buffer.
- Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
- Prepare serial dilutions of the hit compounds in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
2. Assay Procedure (384-well format):
- Add the Master Mix to all wells.
- Add the serially diluted hit compounds to the test wells.
- Add diluent solution to the positive control (no inhibitor) and blank wells.
- Add 1x Kinase Buffer to the blank wells.
- Initiate the kinase reaction by adding diluted VEGFR-2 enzyme to the test and positive control wells.
- Incubate the plate at 30°C for 45 minutes.
3. Luminescence-Based Readout (Kinase-Glo™):
- Add Kinase-Glo™ reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
- Incubate at room temperature for 15 minutes.
- Read the luminescent signal using a microplate reader.
4. Data Analysis:
- Subtract the "Blank" reading from all other readings.
- Calculate the percent inhibition for each compound concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Secondary Screening - Apoptosis Induction Assay
This protocol is used to determine if the cytotoxic effects of hit compounds are due to the induction of apoptosis.
1. Cell Treatment:
- Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the hit compounds and incubate for a specified period (e.g., 24-48 hours).
- Include a known apoptosis-inducing agent as a positive control.
2. Caspase-3/7 Activity Assay (Luminescent):
- Equilibrate the plate to room temperature.
- Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well. This reagent contains a luminogenic substrate for activated caspase-3 and -7.
- Incubate at room temperature for 1-2 hours.
- Measure the luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
3. Data Analysis:
- Normalize the data to the vehicle-treated control.
- Plot the fold-change in caspase activity against the compound concentration to determine the dose-dependent induction of apoptosis.
Signaling Pathways
VEGFR-2 Signaling Pathway
Many this compound derivatives have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
References
2-Benzoxazolinone as a Privileged Scaffold in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-benzoxazolinone motif is recognized as a "privileged scaffold" in medicinal chemistry, attributable to its presence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for molecular recognition, while the lactam functionality offers key hydrogen bonding features. These characteristics make this compound an ideal starting point for fragment-based drug discovery (FBDD), a powerful methodology for identifying novel lead compounds.[3] FBDD begins with the screening of low molecular weight compounds (fragments) that bind with low affinity to a biological target. These initial hits are then optimized into more potent leads through structure-guided elaboration.[3][4]
This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in FBDD campaigns.
Applications of the this compound Scaffold
The versatility of the this compound core has led to its investigation in a multitude of therapeutic areas. Derivatives have demonstrated significant potential as:
-
Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Agents: Inducing cytotoxicity in various cancer cell lines, often through the inhibition of key signaling pathways like VEGFR-2.
-
Antiviral Agents: Notably as inhibitors of the HIV-1 nucleocapsid (NC) protein.
-
Enzyme Inhibitors: Targeting enzymes such as aldose reductase, which is implicated in diabetic complications.
-
Analgesic and Anti-inflammatory Agents.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize quantitative data for various this compound derivatives, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Acanthoside A | HepG2 | IC50 | 7.8 µM | |
| Acanthoside A | HeLa | IC50 | 15.2 µM | |
| Acanthoside A | A-549 | IC50 | 10.5 µM | |
| Acanthoside B | HepG2 | IC50 | 12.3 µM | |
| Acanthoside B | HeLa | IC50 | 26.6 µM | |
| Acanthoside B | A-549 | IC50 | 18.4 µM | |
| Acanthoside C | HepG2 | IC50 | 9.2 µM | |
| Acanthoside C | HeLa | IC50 | 18.9 µM | |
| Acanthoside C | A-549 | IC50 | 13.1 µM | |
| Acanthoside D | HepG2 | IC50 | 11.5 µM | |
| Acanthoside D | HeLa | IC50 | 22.4 µM | |
| Acanthoside D | A-549 | IC50 | 16.7 µM |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound 7 | S. aureus | 125 | 250 | |
| Compound 7 | B. subtilis | 62.5 | 125 | |
| Compound 7 | E. coli | 62.5 | 125 | |
| Compound 7 | S. Enteritidis | 250 | 500 | |
| Compound 12 | S. aureus | 62.5 | 125 | |
| Compound 12 | B. subtilis | 31.25 | 62.5 | |
| Compound 12 | E. coli | 31.25 | 62.5 | |
| Compound 12 | S. Enteritidis | 125 | 250 | |
| Compound 22 | S. aureus | 31.25 | 62.5 | |
| Compound 22 | B. subtilis | 15.63 | 31.25 | |
| Compound 22 | E. coli | 15.63 | 31.25 | |
| Compound 22 | S. Enteritidis | 62.5 | 125 |
Table 3: Anti-HIV Activity of this compound Derivatives
| Compound | Target | Activity Metric | Value | Reference |
| cmpd8 | HIV-1 NC | IC50 | 100 µM | |
| 5-06 | HIV-1 NC | - | Significant increase in inhibitory activity over precursor |
Experimental Protocols
Synthesis of a this compound-Based Fragment Library
A diverse fragment library is crucial for a successful FBDD campaign. The this compound scaffold can be readily functionalized at the N-3 and C-6 positions.
General Procedure for N-3 Functionalization:
-
To a solution of this compound in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K2CO3, NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired electrophile (e.g., alkyl halide, acyl chloride).
-
Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify the product by recrystallization or column chromatography.
General Procedure for C-6 Acylation:
-
Perform a Friedel-Crafts acylation on this compound using an acyl chloride and a Lewis acid catalyst (e.g., AlCl3) in an appropriate solvent (e.g., CS2, nitrobenzene).
-
The resulting 6-acyl-2-benzoxazolinone can be further modified at the N-3 position as described above.
Biophysical Screening Cascade for Fragment Hits
A multi-stage biophysical screening approach is recommended to confidently identify true fragment hits and eliminate false positives.
Caption: A typical biophysical screening cascade for fragment-based drug discovery.
1. Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. Ligand binding stabilizes the protein, shifting the melting curve to a higher temperature.
-
Protocol:
-
Prepare a solution of the target protein (typically 2-10 µM) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add the this compound fragments from the library to the wells (final concentration typically 100-500 µM). Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C/minute from 25°C to 95°C) and monitor the fluorescence.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates a potential hit.
-
2. Secondary Screening: Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique to confirm direct binding of fragments to the target protein.
-
Principle: Selective saturation of protein resonances is transferred to a binding ligand via spin diffusion. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals of the binding ligand are observed.
-
Protocol:
-
Prepare a sample containing the target protein (typically 10-50 µM) and a potential fragment hit (typically 100-1000 µM) in a suitable deuterated buffer.
-
Acquire a standard 1D proton NMR spectrum as a reference.
-
Set up the STD-NMR experiment with selective on-resonance irradiation of the protein (e.g., at 0.5 ppm) and off-resonance irradiation (e.g., at 40 ppm).
-
Acquire the on- and off-resonance spectra and calculate the difference spectrum.
-
The presence of signals in the difference spectrum confirms fragment binding.
-
3. Hit Characterization: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed upon binding is measured directly.
-
Protocol:
-
Prepare highly pure, degassed solutions of the target protein and the fragment hit in the same buffer.
-
Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the fragment solution (typically 100-500 µM) into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Cellular Assays for Biological Activity
1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Protocol (Broth Microdilution):
-
Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
2. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Fragment Evolution
Once validated hits are identified, they can be optimized into more potent leads through various strategies.
Caption: Strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: Extending the fragment to interact with adjacent pockets of the binding site. For a this compound fragment, this could involve adding substituents at the N-3 or C-6 positions.
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein with a chemical linker.
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.
Conclusion
The this compound scaffold is a highly valuable starting point for fragment-based drug discovery. Its synthetic tractability allows for the creation of diverse fragment libraries, and its favorable physicochemical properties make it amenable to a wide range of biophysical and cellular screening assays. The protocols and data presented here provide a comprehensive guide for researchers to leverage the potential of this privileged scaffold in their drug discovery endeavors.
References
- 1. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Developing 2-Benzoxazolinone-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of fluorescent probes based on the 2-benzoxazolinone scaffold. This class of probes holds significant promise for the sensitive and selective detection of various biological analytes, making them valuable tools in drug discovery and biomedical research.
Introduction to this compound-Based Fluorescent Probes
The this compound core is a versatile heterocyclic structure that can be chemically modified to create a diverse library of fluorescent probes. These probes are designed to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with a specific target analyte. This "turn-on" or "ratiometric" response allows for the visualization and quantification of analytes within complex biological systems, including living cells.
The design of these probes typically involves two key components: the this compound fluorophore, which provides the intrinsic fluorescence, and a recognition moiety that selectively binds to the target analyte. The interaction between the recognition moiety and the analyte triggers a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal. Common fluorescence modulation mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
Key Applications in Research and Drug Development
This compound-based fluorescent probes can be engineered for a wide range of applications, including:
-
Detection of Metal Ions: Probes can be designed to selectively bind to biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺, allowing for the study of their roles in cellular signaling and disease.
-
Sensing of Reactive Oxygen Species (ROS): Modification of the this compound scaffold with ROS-reactive groups enables the detection of these important signaling molecules and biomarkers of oxidative stress.
-
Enzyme Activity Assays: Probes can be synthesized with enzyme-cleavable protecting groups. Enzymatic activity releases the fluorophore, resulting in a "turn-on" fluorescence signal that can be used to screen for enzyme inhibitors.
-
Bioimaging: The ability to visualize the distribution and concentration of specific analytes in living cells and tissues makes these probes invaluable for understanding biological processes and the mechanism of action of drugs.
Quantitative Data Summary
The following table summarizes the key photophysical and sensing properties of representative fluorescent probes based on related benzoxazole and benzoxazinone scaffolds, which can serve as a benchmark for the development of this compound-based probes.
| Probe Scaffold | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Benzoxazole-Macrocycle | Zn²⁺ | 390 | 450 | 0.45 | 50 nM | [1] |
| Benzoxazole-Macrocycle | Cd²⁺ | 390 | 450 | 0.38 | 100 nM | [1] |
| 7-Hydroxybenzoxazinone | Biothiols (GSH) | 405 | 540 | - | 14.5 nM | [2] |
| Benzothiazole-derivative | Biothiols (GSH) | - | - | - | 0.33 µM | [3] |
Experimental Protocols
General Synthesis of a this compound-Based Fluorescent Probe
This protocol describes a general method for synthesizing a this compound probe functionalized with a recognition moiety for a hypothetical analyte.
Workflow for Probe Synthesis:
Caption: General workflow for the synthesis of a this compound-based fluorescent probe.
Materials:
-
This compound
-
Appropriate alkylating or acylating agent (e.g., ethyl bromoacetate)
-
Linker molecule with terminal functional groups (e.g., ethylenediamine)
-
Recognition moiety with a reactive functional group
-
Anhydrous solvents (e.g., DMF, THF)
-
Bases (e.g., K₂CO₃, Et₃N)
-
Coupling reagents (e.g., EDC, HOBt)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Functionalization of this compound: Dissolve this compound in an anhydrous solvent like DMF. Add a base such as K₂CO₃, followed by the dropwise addition of an alkylating agent (e.g., ethyl bromoacetate). Stir the reaction at room temperature or elevated temperature until completion (monitored by TLC).
-
Introduction of a Linker: The ester group introduced in the previous step can be hydrolyzed to a carboxylic acid and then coupled to a linker molecule like ethylenediamine using standard peptide coupling reagents (EDC/HOBt). This introduces a reactive amine terminus.
-
Coupling of the Recognition Moiety: The recognition moiety, containing a compatible reactive group (e.g., a carboxylic acid), is then coupled to the amine-terminated linker using similar coupling chemistry.
-
Purification: The final probe is purified by column chromatography on silica gel to yield the pure product. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the fluorescent properties of a newly synthesized probe and its response to a target analyte.
Workflow for In Vitro Testing:
Caption: Workflow for the in vitro characterization of a fluorescent probe.
Materials:
-
Synthesized this compound-based fluorescent probe
-
Target analyte
-
Buffer solution (e.g., PBS, HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and a series of stock solutions of the target analyte at different concentrations in the appropriate buffer.
-
Determination of Excitation and Emission Spectra: Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the buffer. Record the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths.
-
Fluorescence Titration: To a solution of the probe at its working concentration, add increasing amounts of the target analyte. After each addition, record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. From this data, determine the detection limit and the binding constant (if applicable).
-
Selectivity Test: Repeat the fluorescence titration with other potentially interfering species to assess the selectivity of the probe for the target analyte.
Protocol for Cellular Imaging
This protocol describes the use of a this compound-based probe for imaging an analyte in living cells.
Workflow for Cellular Imaging:
Caption: General workflow for cellular imaging using a fluorescent probe.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound-based fluorescent probe
-
Target analyte or stimulus
-
Fluorescence microscope with appropriate filter sets
-
Imaging software
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the fluorescent probe in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Analyte Stimulation (if applicable): For detecting changes in analyte concentration, after probe loading, treat the cells with the analyte or a stimulus known to induce the production of the analyte.
-
Washing: Wash the cells with PBS to remove any excess probe.
-
Imaging: Mount the coverslips on a fluorescence microscope and acquire images using the appropriate excitation and emission filters for the probe.
-
Image Analysis: Use imaging software to analyze the fluorescence intensity in different cellular compartments or to quantify the changes in fluorescence in response to the stimulus.
Signaling Pathways and Probe Design Strategy
The rational design of this compound-based probes relies on understanding the interplay between the fluorophore, the recognition moiety, and the target analyte. The following diagram illustrates a common design strategy based on the Photoinduced Electron Transfer (PET) mechanism.
PET-Based Probe Design and Signaling Pathway:
Caption: Diagram illustrating the PET "turn-on" mechanism for a fluorescent probe.
In the absence of the analyte, the lone pair of electrons on the receptor (recognition moiety) can quench the fluorescence of the excited this compound fluorophore through PET. Upon binding of the target analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence of the probe. This strategy allows for a low background signal and a high signal-to-noise ratio upon analyte detection.
References
Application Notes and Protocols: In Vitro Evaluation of 2-Benzoxazolinone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzoxazolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis and cause cell cycle arrest, suggesting their potential as novel anticancer therapeutic agents. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxicity, focusing on key experimental assays and the elucidation of its potential mechanisms of action. The provided methodologies and data will serve as a valuable resource for researchers in the fields of oncology and drug discovery.
Data Presentation
The cytotoxic effects of this compound and its derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following tables summarize the reported IC50 values of various benzoxazolinone derivatives against different cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Acanthoside A | HepG2 (Liver) | 12.4 | [1] |
| HeLa (Cervical) | 15.8 | [1] | |
| A-549 (Lung) | 20.1 | [1] | |
| Acanthoside B | HepG2 (Liver) | 7.8 | [1] |
| HeLa (Cervical) | 9.2 | [1] | |
| A-549 (Lung) | 11.5 | ||
| Acanthoside C | HepG2 (Liver) | 18.5 | |
| HeLa (Cervical) | 22.3 | ||
| A-549 (Lung) | 26.6 | ||
| Acanthoside D | HepG2 (Liver) | 10.2 | |
| HeLa (Cervical) | 13.1 | ||
| A-549 (Lung) | 16.7 | ||
| 4-hydroxy-2(3H)-benzoxazolone | L3.6 (Pancreatic) | Not specified, effective at 0.4-0.6 mmol·L⁻¹ | |
| N-substituted benzoxazolone derivative 1 | MCF-7 (Breast) | 100 | |
| N-substituted benzoxazolone derivative 2 | MCF-7 (Breast) | 50 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have proper controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Apoptosis Assays
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically presented as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
Mandatory Visualization
Signaling Pathways
This compound and its derivatives are thought to exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate the hypothesized mechanisms of action.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: Hypothesized mitochondrial apoptosis pathway induced by this compound.
Caption: Hypothesized inhibition of VEGFR-2 and Akt/mTOR pathways by this compound.
References
Application Notes and Protocols: 2-Benzoxazolinone Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoxazolinone derivatives have emerged as a promising class of compounds in the pursuit of effective cholinesterase inhibitors. These agents are of significant interest in the therapeutic intervention of neurodegenerative diseases, particularly Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to an increase in the levels of the neurotransmitter acetylcholine, thereby ameliorating cognitive decline. This document provides detailed application notes and experimental protocols for the synthesis, in vitro screening, and evaluation of this compound derivatives as cholinesterase inhibitors.
Signaling Pathway of Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the nerve impulse. Inhibition of AChE by compounds such as this compound derivatives prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2][3][4]
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzoxazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Condensation of o-aminophenol with urea: A traditional and cost-effective method.
-
Hofmann rearrangement of salicylamide: This method involves the use of a halogenating agent and base. A continuous-flow process has been developed to improve safety and scalability.[1]
-
Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol: A modern and highly efficient method that proceeds under relatively mild conditions.[2]
-
Reaction of o-aminophenol with phosgene or its derivatives: This method can provide high yields but involves highly toxic and corrosive reagents.
Q2: I am getting a low yield in my this compound synthesis. What are the general troubleshooting steps?
A2: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended:[3]
-
Purity of Starting Materials: Ensure the high purity of your reactants, as impurities can interfere with the reaction.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, solvent, and catalyst concentration.[3]
-
Stoichiometry of Reactants: Verify the correct molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Q3: How can I purify the crude this compound?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial. Ethanol, water, or a mixture of the two are often used. The general principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals, leaving impurities in the solution.
-
Column Chromatography: For separating complex mixtures or when high purity is required, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and hexanes.
Q4: My product is highly colored. How can I decolorize it?
A4: The formation of colored impurities can be due to side reactions or degradation of starting materials. Treatment with activated charcoal can effectively remove these impurities. The crude product is dissolved in a suitable solvent, a small amount of activated charcoal is added, and the mixture is heated and then filtered to remove the charcoal.
Troubleshooting Guides by Synthesis Method
Method 1: Synthesis from o-Aminophenol and Urea
This method is widely used due to its simplicity and the low cost of reagents. However, optimizing the yield and purity can be challenging.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of byproducts like biuret. - Suboptimal reaction temperature. | - Increase reaction time or temperature gradually while monitoring the reaction progress (e.g., by TLC). - Maintain a slightly acidic pH (around 2-3) by adding an acid like sulfuric acid to minimize biuret formation. - Use a slight excess of urea (1.5 to 3 molar equivalents). |
| Dark Product Color | - High reaction temperatures and prolonged reaction times can lead to the formation of colored impurities. | - Optimize the reaction temperature and time to find a balance between reaction completion and impurity formation. - Consider performing the reaction in a solvent like DMF at a controlled temperature. - Decolorize the crude product with activated charcoal before recrystallization. |
| Difficult Purification | - Presence of unreacted starting materials and byproducts. | - After the reaction, pouring the hot reaction mixture into water can help precipitate the product while keeping some impurities dissolved. - Recrystallize from ethanol or an ethanol/water mixture. |
Experimental Protocol: Synthesis of this compound from o-Aminophenol and Urea
Detailed Steps:
-
Combine o-aminophenol and urea in a round-bottom flask. A molar ratio of 1:1.1 to 1:1.5 (o-aminophenol:urea) is recommended.
-
For the acid-catalyzed method, add water and then slowly add sulfuric acid while stirring to maintain a pH of about 2 to 3.
-
Heat the mixture with stirring. The reaction temperature is typically between 120-150°C.
-
Maintain the reaction at the set temperature for 0.5 to 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
While still hot, carefully pour the reaction mixture into hot water (around 90°C) with continuous stirring.
-
Allow the mixture to cool to room temperature, which will cause the this compound to precipitate.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Dry the product.
-
For higher purity, recrystallize the crude product from ethanol or a mixture of ethanol and water.
Method 2: Hofmann Rearrangement of Salicylamide
This method can provide good yields but is prone to side reactions, particularly chlorination of the aromatic ring. A continuous-flow setup can improve safety and control over the reaction.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of chloro-phenol byproducts. - Hydrolysis of the isocyanate intermediate to 2-hydroxyaniline. | - Ensure the use of a sufficient amount of base (e.g., 4 equivalents of NaOH) to drive the reaction towards the desired product. - Optimize the residence time in a continuous-flow setup to minimize byproduct formation. - Use a biphasic solvent system (e.g., water and ethyl acetate) to facilitate product separation and minimize hydrolysis. |
| Formation of Chlorinated Byproducts | - The aromatic ring of salicylamide is susceptible to chlorination under the reaction conditions, especially with insufficient base. | - Use an adequate amount of base (e.g., NaOH) to ensure the salicylamide is in its deprotonated form, which is less prone to aromatic chlorination. - Carefully control the stoichiometry of the chlorinating agent (e.g., Trichloroisocyanuric acid - TCCA). |
| Solid Accumulation in Continuous-Flow Setup | - Precipitation of byproducts or the product itself in the reactor coil. | - Optimize the solvent system and reactant concentrations to maintain a homogeneous solution. - Adjust the temperature to prevent precipitation. |
Experimental Protocol: Continuous-Flow Synthesis of this compound via Hofmann Rearrangement
Detailed Steps:
-
Prepare two separate solutions:
-
Solution A: A solution of salicylamide in aqueous sodium hydroxide (e.g., 0.5 M salicylamide in 1 M NaOH).
-
Solution B: A solution of trichloroisocyanuric acid (TCCA) in a suitable organic solvent like ethyl acetate (e.g., 0.165 M TCCA).
-
-
Using two separate pumps, deliver the two solutions at controlled flow rates to a Y-piece mixer.
-
The resulting biphasic mixture is then passed through a coil reactor of a defined volume to control the residence time. The reactor temperature should be controlled (e.g., 22-25°C).
-
The output from the reactor is collected in a flask containing a quenching solution, such as 1 M hydrochloric acid.
-
After collection, the organic and aqueous layers are separated.
-
The organic layer is then concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography.
Method 3: Iron-Catalyzed Synthesis from o-Aminophenol
This method offers high efficiency and uses a less toxic catalyst. Careful control of the reaction parameters is key to achieving high yields.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst. - Incomplete reaction. - Presence of basic additives that can reduce the yield. | - Ensure the use of a high-quality iron catalyst (e.g., FeCl₃·6H₂O). - Optimize the reaction time and temperature (typically 100-120°C for 2-10 hours). - Avoid the addition of bases like triethylamine (Et₃N), as they have been shown to decrease the yield. |
| Reaction Not Initiating | - Insufficient mixing or heating. - Catalyst deactivation. | - Ensure the reaction is carried out with adequate stirring in a sealed vessel to maintain pressure and temperature. - While specific deactivation mechanisms are not detailed, ensuring the absence of strong coordinating ligands that could poison the iron catalyst is advisable. |
| Difficult Purification | - The presence of the iron catalyst and other inorganic salts in the crude product. | - After the reaction, neutralize the mixture with a solid base like sodium bicarbonate (NaHCO₃) before purification. - Purify the product using silica gel chromatography with an eluent such as ethyl acetate. |
Experimental Protocol: Iron-Catalyzed Synthesis of this compound
Detailed Steps:
-
In a glass ampoule, combine o-aminophenol, carbon tetrachloride (CCl₄), water, and the iron catalyst (FeCl₃·6H₂O). A typical molar ratio is [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1.
-
Seal the ampoule and place it inside a stainless-steel autoclave.
-
Heat the autoclave to a temperature between 100-120°C with constant stirring.
-
Allow the reaction to proceed for 2 to 10 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully open the ampoule.
-
Neutralize the reaction mixture with dry sodium bicarbonate (NaHCO₃).
-
Purify the crude product directly by silica gel column chromatography using ethyl acetate as the eluent.
-
Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Synthesis from o-Aminophenol and Urea | Hofmann Rearrangement of Salicylamide (Continuous-Flow) | Iron-Catalyzed Synthesis from o-Aminophenol |
| Starting Materials | o-Aminophenol, Urea | Salicylamide, TCCA, NaOH | o-Aminophenol, CCl₄, H₂O, FeCl₃·6H₂O |
| Typical Yield | Can be high (>90%) with optimization | Good to high (up to 75% reported) | High |
| Reaction Temperature | 120-150°C | 22-25°C (for the coil reactor) | 100-120°C |
| Reaction Time | 0.5 - 8 hours | Minutes (residence time in flow) | 2 - 10 hours |
| Key Advantages | - Low-cost reagents - Simple procedure | - Improved safety and scalability with continuous flow - Milder reaction temperature | - High efficiency - Use of a less toxic catalyst |
| Key Disadvantages | - High temperatures can lead to byproducts - Potential for biuret formation | - Formation of chlorinated byproducts - Requires specialized continuous-flow equipment | - Requires an autoclave - Use of CCl₄ |
References
Technical Support Center: Optimization of Reaction Conditions for 2-Benzoxazolinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzoxazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the this compound core?
The most prevalent method for synthesizing the this compound scaffold involves the cyclization of an o-aminophenol with a carbonyl source. Common reagents include urea, phosgene or its equivalents, and carbon dioxide.[1][2] Alternative approaches utilize salicylamide or start from 2-iodoanilines through carbonylative coupling.[1][3][4]
Q2: How can I introduce substituents at the N-3 position of the benzoxazolinone ring?
Substitution at the N-3 position is typically achieved after the formation of the benzoxazolinone ring through N-alkylation or N-acylation. This involves reacting the this compound with various electrophiles under basic conditions to yield a diverse range of 3-substituted derivatives.
Q3: What are the key parameters to control for a successful synthesis?
Several factors significantly influence the outcome of the reaction. These include the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the o-aminophenol which can be susceptible to oxidation, is also crucial for obtaining high yields and minimizing impurities. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidation of sensitive starting materials.
Q4: Are there any "green" or more environmentally friendly synthetic methods available?
Yes, several approaches focus on greener chemistry principles. These include the use of reusable catalysts like fly ash or Brønsted acidic ionic liquids (BAILs), which can also serve as the solvent. Some reactions can be performed under solvent-free conditions, further reducing the environmental impact.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Inactive catalyst.- Poor quality or oxidized starting materials.- Inappropriate reaction temperature or time.- Presence of moisture in the reaction. | - Ensure the catalyst is fresh or properly activated.- Purify starting materials before use (e.g., recrystallization of o-aminophenol).- Optimize temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of Multiple Byproducts | - Side reactions due to high temperatures.- Oxidation of o-aminophenol.- Incomplete cyclization leading to Schiff base intermediates.- N-acylation without subsequent cyclization when using carboxylic acids. | - Carefully control the reaction temperature. Consider adding the o-aminophenol slowly to the reaction mixture.- Use an inert atmosphere and freshly purified o-aminophenol.- Ensure the catalyst is active and reaction conditions are sufficient to drive the cyclization to completion.- Choose appropriate coupling agents and optimize conditions to favor intramolecular cyclization. |
| Difficulty in Product Purification | - Presence of colored impurities from starting material oxidation.- Formation of closely related byproducts with similar polarity. | - Use activated carbon (charcoal) during recrystallization to remove colored impurities.- Optimize the reaction to minimize byproduct formation. Employ column chromatography with a carefully selected eluent system for separation. |
| Reaction Stalls Before Completion | - Catalyst deactivation.- Insufficient amount of a reagent.- Reversible reaction equilibrium. | - Add a fresh portion of the catalyst.- Ensure the stoichiometry of the reactants is correct.- Consider removing a byproduct (e.g., water) to shift the equilibrium towards the product. |
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted 2-Benzoxazolinones
A common route for synthesizing 3-substituted derivatives involves the initial formation of the this compound ring followed by N-alkylation or N-acylation. For instance, this compound can be reacted with various electrophiles in the presence of a base to yield the desired 3-substituted products.
Fe-Catalyzed Synthesis of 2-Benzoxazolone
An efficient method involves the oxidative cyclocarbonylation of 2-aminophenol using FeCl₃·6H₂O as a catalyst in the presence of CCl₄ and water.
-
Reaction Conditions: A molar ratio of [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1 is used.
-
Procedure: The reactants are loaded into a sealed ampoule and placed in an autoclave. The reaction is carried out at 100–120 °C for 2–10 hours. After completion, the reaction mixture is neutralized with dry NaHCO₃, and the product is purified by chromatography.
Continuous-Flow Hofmann Rearrangement for this compound Preparation
A continuous-flow method for the Hofmann rearrangement of salicylamide has been developed using trichloroisocyanuric acid (TCCA) as a stable and atom-economic chlorinating agent. This system is designed to avoid solid accumulation and allows for large-scale production.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | FeCl₃ (5%) | 110 | 24 | 70 | |
| 2 | CeCl₃ (15 mol%), NaI (10 mol%) | 100 | 36 | 73 | |
| 3 | Sm(OTf)₃ (10 mol%) | 50–60 | 2 | 92 | |
| 4 | [BMIm]₂[WO₄] | 100 | 5 | 82 | |
| 5 | MIL-101(Cr) (10 mg) | 120 | 9 | 87 | |
| 6 | LAIL@MNP (4 mg) | 70 (sonication) | 0.5 | 82 |
Table 2: Optimization of Continuous-Flow Hofmann Rearrangement of Salicylamide
| Entry | Residence Time (min) | Conversion (%) | Yield of this compound (%) | Reference |
| 1 | 5 | - | 18.5 | |
| 2 | 2.5 | - | - | |
| 3 | 1 | 99.6 | 96.7 | |
| 4 | 0.5 | 99.5 | 96.3 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A troubleshooting decision tree for the synthesis of this compound derivatives.
References
Technical Support Center: Troubleshooting Poor Solubility of 2-Benzoxazolinone in Biological Assays
For researchers, scientists, and drug development professionals, encountering solubility issues with promising compounds like 2-Benzoxazolinone can be a significant roadblock in biological assays. This technical support center provides a comprehensive guide to understanding and overcoming the poor solubility of this compound, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon, often called "crashing out," occurs because this compound is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes drastically, leading to the compound coming out of solution.
To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one.
-
Employ Solubilizing Agents: Surfactants or cyclodextrins can form micelles or inclusion complexes, respectively, which help keep the compound dispersed in the aqueous phase.
-
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.
Q2: What is the expected solubility of this compound in common solvents?
A2: The solubility of this compound can vary depending on the solvent and the pH of the solution. It is a white to off-white crystalline solid.[1] Here is a summary of its reported solubility:
| Solvent | Solubility | Notes |
| Water | 3.85 mg/mL | Solubility is pH-dependent. |
| >20.3 µg/mL (at pH 7.4) | This lower value highlights the impact of pH.[2] | |
| DMSO | 100 mg/mL (740.08 mM) | A common solvent for preparing stock solutions. |
| Methanol | Slightly soluble | |
| Ethanol | More soluble than in water | [1] |
| Dimethylformamide (DMF) | More soluble than in water | [1] |
Q3: Are there alternative solvents to DMSO I can use?
A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific compound and the tolerance of your experimental system. It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds like this compound can be significantly influenced by pH. While specific data on the pH-dependent solubility of this compound is limited, for weakly acidic or basic compounds, adjusting the pH of the buffer to be approximately 2 units away from the compound's pKa can dramatically increase solubility. It is essential to ensure the chosen pH is compatible with your biological assay and does not affect the compound's activity.
Troubleshooting Guides
Issue: Compound Precipitation in a 96-Well Plate During Serial Dilution
Precipitation during serial dilution in a 96-well plate can lead to inaccurate and unreliable results. This is often observed when a high-concentration DMSO stock is serially diluted in aqueous media.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in all wells is below the cytotoxicity limit of your cells (typically <0.5%). This may require preparing a lower concentration stock solution.
-
Prepare Intermediate Aqueous Dilutions: Instead of diluting directly from a high-concentration DMSO stock into the final assay volume, create an intermediate dilution in your assay buffer. This gradual change in solvent composition can prevent the compound from crashing out.
-
Use a Co-Solvent System: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).
-
Incorporate Solubilizing Agents:
-
Cyclodextrins: These can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.
-
-
Optimize Mixing and Temperature: When performing dilutions, ensure rapid and thorough mixing. Pre-warming the assay medium to 37°C can also help maintain solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
This protocol provides a method for performing serial dilutions of a DMSO stock solution into an aqueous cell culture medium to minimize precipitation.
Workflow for Serial Dilution
Caption: Best practices for stock solution preparation and use.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile 96-well plates
-
Multichannel pipette
Procedure:
-
Prepare an Intermediate Dilution:
-
Calculate the volume of the DMSO stock solution needed to prepare an intermediate concentration that is 10-100 fold higher than your highest final assay concentration.
-
While vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
-
Perform Serial Dilutions in the 96-Well Plate:
-
Add the appropriate volume of pre-warmed medium to the wells of the 96-well plate.
-
Add the intermediate dilution to the first row of wells to achieve the highest desired concentration.
-
Use a multichannel pipette to perform a step-wise serial dilution by transferring a fixed volume from one row to the next, mixing thoroughly at each step.
-
-
Add to Cells:
-
Once the serial dilutions are prepared, add the cell suspension to each well or add the diluted compound to wells already containing cells.
-
Remember to include a vehicle control with the same final concentrations of DMSO (and any other co-solvents) as your experimental wells.
-
Protocol 3: Using Cyclodextrins to Enhance Solubility
This protocol describes the use of cyclodextrins to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Sterile aqueous buffer (e.g., PBS)
-
Vortex mixer and rotator/shaker
Procedure:
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer at the desired concentration (e.g., 1-10% w/v).
-
Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibrate: Tightly cap the vial and allow the mixture to equilibrate by rotating or shaking at room temperature for 24-48 hours. This allows for the formation of inclusion complexes.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 30 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC-UV.
Potential Signaling Pathways of this compound
Recent research has identified this compound and its derivatives as inhibitors of specific enzymes, suggesting potential mechanisms of action.
Aldose Reductase Inhibition
This compound derivatives have been designed and evaluated as inhibitors of aldose reductase (ALR2). This enzyme is a key component of the polyol pathway, which is implicated in diabetic complications.
Aldose Reductase Pathway Inhibition
Caption: Inhibition of the aldose reductase pathway by this compound.
In hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, and the consumption of the cofactor NADPH during this reaction contributes to oxidative stress. Both of these downstream effects are implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate these detrimental effects.
HIV-1 Nucleocapsid Protein Inhibition
This compound derivatives have also been identified as inhibitors of the HIV-1 nucleocapsid protein (NCp7). NCp7 is a crucial protein for viral replication, involved in several steps of the viral life cycle, including reverse transcription and packaging of the viral genome.
HIV-1 Nucleocapsid Protein Inhibition
Caption: Inhibition of HIV-1 nucleocapsid protein by this compound.
The nucleocapsid protein of HIV-1 plays a vital role in recognizing and packaging the viral RNA genome into new virions. It also facilitates the process of reverse transcription, where the viral RNA is converted into DNA. By inhibiting the function of NCp7, this compound can disrupt these essential processes, thereby blocking viral replication.
References
stability of 2-Benzoxazolinone in different solvent systems and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzoxazolinone (BOA). The information is designed to address common challenges encountered during experimental work related to the stability of BOA in different solvent systems and at various pH levels.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound (BOA)?
A1: this compound is a moderately stable compound under standard laboratory conditions. It is a white to off-white crystalline solid with moderate thermal stability.[1] It is known to be incompatible with strong acids and strong bases, which can lead to the hydrolysis of the benzoxazolinone ring structure.[1] In strongly alkaline environments, the ring can open to form 2-hydroxyphenylamino acid.[2][3]
Q2: What is the solubility of BOA in common laboratory solvents?
A2: The solubility of BOA varies across different solvents. It has limited solubility in water but is more soluble in polar organic solvents.[1] The table below summarizes the reported solubility of BOA.
| Solvent | Solubility |
| Water | Limited, soluble in hot water |
| Dimethylformamide (DMF) | Soluble |
| Acetone | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
| Methanol | Slightly soluble |
| Benzene | Soluble |
| Chlorobenzene | Soluble |
Q3: How does pH affect the stability of BOA?
A3: The stability of BOA is significantly influenced by pH. The primary degradation pathway is the hydrolysis of the oxazole ring. Studies on similar benzoxazole structures indicate that the rate of hydrolysis is pH-dependent, with increased degradation under acidic and basic conditions compared to neutral pH. Extreme pH values, however, may lead to a decrease in the hydrolysis rate.
Q4: Is BOA known to be involved in any signaling pathways?
A4: Yes, derivatives of this compound have been shown to act as signaling molecules and inhibitors in various biological systems. For instance, a related compound, 6-methoxy-2-benzoxazolinone (MBOA), acts as a chemoattractant and signaling molecule for the bacterium Azospirillum brasilense, influencing its energy metabolism, chemotaxis, and biofilm formation. Additionally, BOA derivatives have been investigated as inhibitors of the HIV-1 nucleocapsid protein and the aldose reductase enzyme, which is implicated in diabetic complications. In fungi such as Fusarium verticillioides, a specific detoxification pathway exists to hydrolyze BOA to 2-aminophenol (2AP) and then further modify it to a non-toxic compound.
Troubleshooting Guides
Issue 1: Precipitation of BOA in prepared solutions.
-
Question: I prepared a stock solution of BOA in a recommended organic solvent, but a precipitate formed over time. What should I do?
-
Answer:
-
Possible Cause: The concentration of BOA may have exceeded its solubility limit in the chosen solvent, especially if the temperature of the solution has decreased.
-
Solution:
-
Gently warm the solution while stirring.
-
Use sonication to aid in the re-dissolution of the precipitate.
-
If precipitation persists, consider preparing a more dilute stock solution.
-
For aqueous solutions, the use of co-solvents such as PEG300 or cyclodextrins can enhance solubility.
-
-
Issue 2: Inconsistent results in stability studies.
-
Question: My stability studies with BOA are showing variable results between replicates. What could be the cause?
-
Answer:
-
Possible Causes:
-
Inconsistent preparation of solutions.
-
Fluctuations in storage conditions (temperature, light exposure).
-
Degradation of BOA during the experimental setup or analysis.
-
Issues with the analytical method (e.g., HPLC).
-
-
Solutions:
-
Ensure accurate and consistent preparation of all solutions.
-
Store all samples under controlled and identical conditions. Protect from light where necessary.
-
Prepare fresh solutions for each experiment to minimize the impact of degradation over time.
-
Validate your analytical method for stability-indicating properties. This includes performing forced degradation studies to ensure that degradation products are well-resolved from the parent compound.
-
-
Issue 3: Unexpected peaks in HPLC chromatograms.
-
Question: I am analyzing my BOA stability samples by HPLC and see unexpected peaks. How can I identify them?
-
Answer:
-
Possible Causes:
-
Degradation of BOA into one or more byproducts.
-
Impurities in the BOA starting material.
-
Contaminants from solvents or sample handling.
-
-
Solutions:
-
Analyze a blank: Inject your solvent/mobile phase to check for contaminants.
-
Analyze a time-zero sample: This will help you identify impurities present in the initial BOA material.
-
Perform forced degradation studies: Subject BOA to acidic, basic, oxidative, and photolytic stress. The peaks that appear or grow under these conditions are likely degradation products. The primary degradation product from hydrolysis is expected to be 2-aminophenol.
-
Use a mass spectrometer (LC-MS): If available, LC-MS is a powerful tool for identifying the molecular weights of the unknown peaks, which can help in their structural elucidation.
-
-
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of BOA. Optimization may be required based on the specific experimental conditions and available instrumentation.
1. Materials and Reagents:
-
This compound (BOA), analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid, analytical grade
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation studies
-
Hydrogen peroxide (H₂O₂) for forced degradation studies
2. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of BOA in acetonitrile.
-
Working Solution: Dilute the stock solution with the appropriate solvent system (e.g., 50:50 water:acetonitrile) to a final concentration of 100 µg/mL.
5. Stability Study Procedure:
-
Prepare solutions of BOA in the desired solvent systems (e.g., different organic solvents, aqueous buffers at various pH).
-
Store the solutions under the desired conditions (e.g., specific temperature, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
Dilute the aliquot to the working concentration with the mobile phase or a suitable diluent.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the percentage of BOA remaining at each time point relative to the initial concentration (time 0).
References
identifying and minimizing byproducts in 2-Benzoxazolinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
The reaction of o-aminophenol with phosgene or its substitutes (e.g., triphosgene).[1][2]
-
The Hofmann rearrangement of salicylamide.[3]
-
Fe-catalyzed oxidative cyclocarbonylation of 2-aminophenol.
Q2: What are the typical byproducts I might encounter in the synthesis of this compound from o-aminophenol and urea?
A2: The primary byproduct of this reaction is ammonia. While generally considered a clean reaction, the formation of biuret from the self-condensation of urea can occur, though it is reported to be produced in trace amounts under optimized conditions. Incomplete reaction may also leave unreacted o-aminophenol and urea in the final product mixture.
Q3: My this compound synthesis via the Hofmann rearrangement of salicylamide has a low yield and multiple spots on TLC. What are the likely side products?
A3: In the Hofmann rearrangement of salicylamide, potential side products can arise from incomplete reaction or alternative reaction pathways. These may include:
-
2-Hydroxyaniline: Formed from the hydrolysis of the isocyanate intermediate.
-
Chlorinated phenol derivatives: If a chlorine-based halogenating agent is used, chlorination of the aromatic ring can occur.
-
Unreacted salicylamide: Incomplete conversion will result in the starting material remaining in the product mixture.
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from impurities and quantifying their relative amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile byproducts and providing structural information through mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated byproducts.
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and detect the presence of multiple components in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield and Purity in the Synthesis from o-Aminophenol and Urea
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient mixing. A patent suggests a reaction time of 6 hours at a temperature of 50-132 °C. |
| Decomposition of urea. | Use a moderate excess of urea (1.5 to 3 moles per mole of o-aminophenol) to compensate for decomposition. | |
| Sub-optimal pH. | Maintain a pH of approximately 2 to 3 during the reaction, as this has been shown to improve yields. | |
| Impure Product (presence of unreacted starting materials) | Insufficient reaction time or temperature. | As above, optimize reaction time and temperature to drive the reaction to completion. |
| Formation of Sticky Residue | Potential formation of polymeric byproducts. | Ensure the reaction temperature does not significantly exceed the recommended range. Purify the crude product by recrystallization. |
Issue 2: Byproduct Formation in the Hofmann Rearrangement of Salicylamide
| Symptom | Possible Cause | Suggested Solution |
| Presence of 2-hydroxyaniline | Hydrolysis of the isocyanate intermediate. | Minimize the presence of water in the reaction. Quench the reaction under acidic conditions to protonate any formed 2-hydroxyaniline, facilitating its separation in the aqueous phase during workup. |
| Formation of chloro-phenol derivatives | Aromatic chlorination as a side reaction. | Optimize the stoichiometry of the chlorinating agent. Running the reaction in a biphasic system (e.g., liquid-liquid) can sometimes minimize side reactions on the aromatic ring. |
| Low Conversion of Salicylamide | Insufficient amount of halogenating agent or base. | Ensure the correct stoichiometry of reagents. For example, when using trichloroisocyanuric acid (TCCA), 0.33 equivalents (providing 1 equivalent of active Cl+) is a common starting point. |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Aminophenol and Urea
This protocol is based on a patented method designed to produce a high-purity product with minimal byproduct formation.
-
To a mixture of 109 parts of o-aminophenol and 72 parts of water, add 53 parts by volume of sulfuric acid monohydrate while stirring.
-
Once the salt formation is complete, add an excess of urea (e.g., 1.5 to 3 molar equivalents) to the resulting suspension.
-
Heat the mixture to 115 °C. A complete dissolution should be observed after approximately 10 minutes.
-
Over a period of three and a half hours, add 26.5 parts by volume of sulfuric acid monohydrate dropwise to maintain a pH of about 2 to 3.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated this compound is then collected by filtration and washed with a small amount of cold water.
Protocol 2: Continuous-Flow Hofmann Rearrangement of Salicylamide
This protocol utilizes a continuous-flow setup to improve control over reaction conditions and minimize byproduct formation.
-
Stream 1: Prepare a 0.5 M solution of salicylamide in a 1 M aqueous solution of NaOH.
-
Stream 2: Prepare a 0.165 M solution of trichloroisocyanuric acid (TCCA) in ethyl acetate.
-
Use two peristaltic pumps to deliver the two streams into a Y-piece mixer connected to a coiled reactor (e.g., 10 mL FEP tubing).
-
Maintain the reactor at room temperature (22–25 °C).
-
Set the flow rates to achieve a residence time of approximately 5 minutes.
-
Collect the output from the reactor into a flask containing a 1 M HCl solution to quench the reaction.
-
Separate the organic phase, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the crude product by chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthetic Method | Key Reagents | Typical Temperature | Typical Reaction Time | Reported Yield | Key Byproducts to Monitor |
| Urea Method | o-Aminophenol, Urea, Acid | 115 °C | 3.5 - 6 hours | Up to 96.5% | Ammonia, Biuret (trace) |
| Phosgene Method | o-Aminophenol, Phosgene | 100 - 130 °C | ~2 hours | High | Unreacted starting materials |
| Hofmann Rearrangement | Salicylamide, TCCA, NaOH | Room Temperature | ~5 minutes (flow) | Variable, optimized to >90% | 2-Hydroxyaniline, Chloro-phenol derivatives |
| Fe-Catalyzed | o-Aminophenol, CCl₄, H₂O, FeCl₃ | 120 °C | 2 hours | 75% | Not specified |
Visualizations
Caption: Synthetic routes to this compound and associated byproducts.
References
Technical Support Center: Purification of 2-Benzoxazolinone and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Benzoxazolinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The two primary purification techniques for this compound and its derivatives are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is ideal for separating the desired compound from a complex mixture of byproducts and unreacted starting materials.
Q2: How do I choose the right purification method for my sample?
A2: The choice of purification method depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is generally preferred when you have a relatively pure solid product (>90%) with minor impurities. It is a simpler and often faster technique.
-
Column chromatography is necessary when the crude product is a complex mixture containing significant amounts of impurities with polarities similar to the desired product.
Q3: What are the common impurities I might encounter in the synthesis of this compound from o-aminophenol and urea?
A3: When synthesizing this compound from o-aminophenol and urea, common impurities may include:
-
Unreacted o-aminophenol: This is a common impurity if the reaction does not go to completion.
-
Urea and its thermal decomposition products: Excess urea is often used, and it can decompose at elevated temperatures to form byproducts like biuret.[1]
-
Polymers and colored byproducts: Side reactions can lead to the formation of polymeric materials and colored impurities, which can be challenging to remove.
Troubleshooting Guides
Recrystallization
Problem 1: My compound is not dissolving in the hot recrystallization solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent.
-
Solution:
-
Add more solvent in small increments: Ensure the solvent is at its boiling point and add it portion-wise until the solid dissolves. Be patient, as some solids take time to dissolve.
-
Re-evaluate your solvent choice: If a large volume of solvent is required, it may not be the ideal choice as you will have poor recovery. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For this compound and its derivatives, ethanol or an ethanol/water mixture is often a good starting point.
-
Problem 2: My compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the presence of significant impurities is depressing the melting point.
-
Solution:
-
Reheat the solution: Add a small amount of additional solvent to the hot solution to ensure it is no longer supersaturated.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Try a different solvent or solvent system: A solvent with a lower boiling point might be necessary. Alternatively, a mixed solvent system can sometimes prevent oiling.
-
Problem 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound, if available.
-
-
Reduce the solvent volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.
-
Column Chromatography
Problem 1: My compound is stuck at the top of the silica gel column and won't elute.
-
Possible Cause: The mobile phase is not polar enough. This compound and its derivatives are polar compounds and require a sufficiently polar eluent to move down a silica gel column.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
-
Switch to a more polar solvent system: For highly polar derivatives, a mobile phase like dichloromethane/methanol may be necessary.
-
Problem 2: My compound streaks down the column, leading to poor separation.
-
Possible Cause:
-
The compound is interacting too strongly with the acidic silanol groups on the silica gel. This is common for basic heterocyclic compounds.
-
The sample was not loaded onto the column in a concentrated band.
-
-
Solution:
-
Add a basic modifier to the mobile phase: For derivatives with basic nitrogen atoms, adding 0.5-2% triethylamine to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use the "dry loading" technique: If your compound is not very soluble in the initial mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.
-
Problem 3: I am getting poor separation between my desired product and an impurity.
-
Possible Cause: The chosen solvent system does not have the right selectivity for the compounds being separated.
-
Solution:
-
Optimize the mobile phase: Run several small-scale trials on Thin Layer Chromatography (TLC) plates with different solvent systems to find one that gives the best separation (largest difference in Rf values) between your product and the impurity.
-
Try a different stationary phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound and its Derivatives
| Purification Method | Compound Class | Recommended Solvent System(s) | Notes |
| Recrystallization | This compound & simple derivatives | Ethanol | A good general-purpose solvent for recrystallization. |
| Ethanol/Water | Useful for adjusting polarity to maximize recovery. | ||
| Column Chromatography | Moderately polar derivatives | Ethyl Acetate / Hexane | Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase. |
| Highly polar derivatives | Dichloromethane / Methanol | Start with a small amount of methanol (e.g., 1-2%) and increase as needed. | |
| Basic derivatives | Ethyl Acetate / Hexane with 0.5-2% Triethylamine | The triethylamine helps to prevent peak tailing. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to just dissolve the solid at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography of a this compound Derivative on Silica Gel
-
TLC Analysis: Analyze the crude mixture by TLC using various solvent systems (e.g., different ratios of ethyl acetate in hexane) to determine the optimal mobile phase for separation. The ideal system should give your desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the product is not very soluble in the mobile phase, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of a solid compound by recrystallization.
Caption: A standard workflow for purifying a compound using column chromatography.
Caption: A decision tree to guide troubleshooting common purification problems.
References
degradation products of 2-Benzoxazolinone under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of 2-Benzoxazolinone (BOA).
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation products of this compound (BOA)?
A1: Under experimental conditions with soil microorganisms, the primary degradation products of this compound (BOA) include 2-aminophenol (AP), which can be further transformed into several other compounds.[1][2] The main pathways involve the formation of 2-acetamidophenol (AAP), N-(2-hydroxyphenyl)malonamic acid (HPMA), and phenoxazinones such as 2-amino-3H-phenoxazin-3-one (APO) and 2-acetylamino-3H-phenoxazin-3-one (AAPO).[1] The specific products formed often depend on the microorganisms present. For example, Fusarium species are known to produce HPMA.[3]
Q2: How does the concentration of BOA affect its degradation rate in soil?
A2: The degradation rate of BOA in soil is concentration-dependent. At lower concentrations (e.g., 3 nmol/g soil), the half-life of BOA is shorter. As the initial concentration of BOA in the soil increases, its half-life becomes significantly longer. This suggests that at higher concentrations, microbial degradation pathways may become saturated or inhibited.
Q3: What are the expected degradation products of BOA when incubated with Fusarium species?
A3: When incubated with Fusarium species, such as Fusarium sambucinum or Fusarium verticillioides, this compound is primarily detoxified to N-(2-hydroxyphenyl)malonamic acid (HPMA).[4] This detoxification pathway involves the hydrolysis of the lactam ring in BOA to form the intermediate 2-aminophenol (2AP), which is then modified by the addition of a malonyl group to produce HPMA.
Q4: Is there information available on the abiotic degradation (hydrolysis and photolysis) of this compound?
A4: Currently, there is limited specific information available in the scientific literature regarding the abiotic degradation of this compound through hydrolysis or photolysis under typical experimental conditions. Studies on the abiotic degradation of other benzazole derivatives, such as bentazone, have shown that hydrolysis can occur, with half-lives ranging from 46 to 99 days depending on pH and temperature. Photolysis of some benzazole compounds can be more rapid, with half-lives in the range of hours under specific irradiation conditions. However, these results are not directly transferable to BOA due to structural differences. Researchers should consider performing control experiments (without microbial inoculation) to assess the contribution of abiotic degradation in their specific experimental setup.
Data Presentation
Table 1: Half-life of this compound (BOA) and its Degradation Products in Soil
| Compound | Initial Concentration in Soil | Half-life (t½) in days | Reference |
| BOA | 400 µg/kg | Not specified | |
| APO | Formed from BOA | Not degraded after 3 months |
Note: APO stands for 2-aminophenoxazin-3-one.
Experimental Protocols
Microbial Degradation of this compound in Liquid Culture (Fusarium species)
This protocol is adapted from studies on the degradation of BOA by Fusarium species.
1. Media Preparation:
-
Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool before use.
2. Inoculum Preparation:
-
Grow the desired Fusarium species (e.g., Fusarium solani) on Potato Dextrose Agar (PDA) slants at 27°C for 7 days.
-
Prepare a spore suspension by adding 5 mL of sterile 0.9% NaCl to each slant and gently agitating to dislodge the spores.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
3. Incubation:
-
Add 1 mL of the spore suspension to 50 mL of sterile PDB in a 250 mL Erlenmeyer flask.
-
Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO) to achieve the desired final concentration (e.g., 0.5 mg/mL). Ensure the final solvent concentration is not inhibitory to the fungus.
-
Include a control flask with the fungus and solvent but without BOA, and another control with BOA in the medium without the fungus to assess abiotic degradation.
-
Incubate the flasks at approximately 27°C on a rotary shaker at 120 rpm for a specified period (e.g., 7 days).
4. Sampling and Analysis:
-
At desired time points, withdraw aliquots from the culture flasks.
-
Separate the fungal biomass from the culture medium by centrifugation or filtration.
-
The supernatant can be directly analyzed or extracted for degradation products. A common extraction method is liquid-liquid extraction with a solvent like ethyl acetate.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) to identify and quantify BOA and its degradation products.
Analytical Method: HPLC for this compound and Degradation Products
The following is a general HPLC method that can be adapted for the analysis of BOA and its metabolites.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where BOA and its expected degradation products have significant absorbance (e.g., 254 nm). For higher sensitivity and specificity, a mass spectrometer can be used as the detector.
-
Troubleshooting: For common HPLC issues such as pressure fluctuations, peak tailing, or retention time drift, refer to standard HPLC troubleshooting guides.
Mandatory Visualizations
Caption: Experimental workflow for microbial degradation of this compound.
Caption: Degradation pathway of this compound by Fusarium species.
Troubleshooting Guides
Issue 1: No degradation of this compound observed in microbial culture.
| Possible Cause | Troubleshooting Step |
| Microorganism inactivity | Verify the viability of the microbial inoculum. Ensure the culture conditions (temperature, pH, aeration) are optimal for the specific strain. |
| BOA concentration is too high | High concentrations of BOA can be toxic to some microorganisms. Perform a dose-response experiment to determine the optimal BOA concentration for degradation. |
| Incorrect media composition | Ensure the culture medium provides all necessary nutrients for microbial growth and enzymatic activity. Some degradation pathways may require specific co-factors. |
| Analytical method issues | Confirm that your analytical method (e.g., HPLC) is capable of detecting small changes in BOA concentration. Check for issues with sample preparation and extraction that may lead to loss of analyte. |
Issue 2: Unidentified peaks in HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Novel degradation products | The unidentified peaks may represent new or unexpected degradation products. Use HPLC-MS/MS to obtain mass spectral data and elucidate the structures of these compounds. |
| Media components or contaminants | Analyze a blank media sample (without BOA or inoculum) to check for interfering peaks. Ensure all glassware and reagents are clean. |
| Abiotic degradation products | Analyze the control sample containing BOA in sterile media to identify any peaks resulting from abiotic processes like hydrolysis. |
| Sample degradation post-extraction | Ensure proper storage of extracted samples (e.g., at low temperatures) to prevent further degradation before analysis. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the pH with a suitable buffer or acid (e.g., formic acid). |
| Column contamination | Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, consider replacing the guard column or the analytical column. |
| Co-elution of compounds | Optimize the gradient elution profile of your HPLC method to improve the separation of closely eluting peaks. Consider using a column with a different selectivity. |
| Sample overload | Inject a smaller volume of your sample or dilute it to avoid overloading the column, which can lead to broad and asymmetric peaks. |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of this compound and 2-hydroxy-1,4-benzoxazin-3-one by endophytic fungi isolated from Aphelandra tetragona - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected In Vitro Effects of 2-Benzoxazolinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzoxazolinone and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected side reactions and challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity with this compound in our cell line. What could be the underlying cause?
A1: Unexpectedly high cytotoxicity can stem from several factors. A primary, and often overlooked, mechanism is the direct inhibition of mitochondrial function. This compound has been shown to inhibit electron transfer in Complex I of the mitochondrial respiratory chain and also to inhibit ATP synthesis at the F1 moiety of the ATPase complex[1]. This disruption of cellular energy metabolism can lead to rapid cell death. Additionally, the specific cell line you are using may have a higher sensitivity to mitochondrial toxins.
Q2: Our experimental results are inconsistent across different batches of this compound. What could be the reason for this variability?
A2: Inconsistent results can often be attributed to the chemical stability of this compound in your experimental setup. While generally stable under sterile conditions, its stability can be influenced by the composition of your cell culture medium, pH, and the presence of certain enzymes or reactive species[2]. It is recommended to perform a stability assessment of the compound in your specific assay medium over the time course of your experiment.
Q3: Could this compound be interfering with our fluorescence-based assay readout?
A3: While direct evidence for this compound causing fluorescence interference is not extensively documented in the literature, it is a possibility for any tested compound. Compounds with aromatic ring structures can sometimes exhibit intrinsic fluorescence or quenching properties. To rule this out, it is crucial to run a cell-free control where this compound is added to the assay medium and reagents without cells to check for any direct effect on the fluorescence signal.
Q4: We have observed that this compound affects multiple unrelated cellular targets in our screening panel. Is this a known issue?
A4: While this compound has been investigated for various specific biological activities, the potential for promiscuous inhibition, where a compound inhibits multiple unrelated enzymes or receptors, should be considered[3]. This is often associated with compound aggregation at higher concentrations. If you observe activity against multiple targets, it is advisable to perform control experiments to assess for compound aggregation, such as dynamic light scattering, and to verify the hits through orthogonal assays.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Mitochondrial Toxicity | Assess mitochondrial function directly. | Perform a Seahorse assay to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Alternatively, use mitochondrial membrane potential dyes (e.g., JC-1, TMRE) to assess mitochondrial health. |
| Cell Line Sensitivity | Determine the IC50 in your specific cell line and compare it to literature values for other cell lines. | Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) over a wide concentration range. |
| Compound Instability | The compound may be degrading into more toxic byproducts in the culture medium. | Assess the stability of this compound in your cell culture medium over time using HPLC or LC-MS. |
Issue 2: Assay Interference
| Possible Cause | Troubleshooting Step | Recommended Action |
| Intrinsic Fluorescence/Quenching | Run cell-free controls. | Add this compound to the assay buffer with the detection reagent but without cells or the biological target. Measure the signal to see if the compound itself is fluorescent or quenches the signal. |
| Reaction with Assay Reagents | Test for direct interaction with assay components. | Incubate this compound with individual assay reagents (e.g., enzymes, substrates) and measure any change in their activity or stability. |
| Light Scattering | Visually inspect the wells for precipitation, especially at higher concentrations. | If precipitation is observed, consider using a different solvent, lowering the final concentration, or incorporating a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to prevent aggregation. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of some this compound derivatives against various human cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Acanthoside A | HepG2 | MTT | 12.4 | [4] |
| Acanthoside A | HeLa | MTT | 15.2 | [4] |
| Acanthoside A | A-549 | MTT | 21.3 | |
| Acanthoside B | HepG2 | MTT | 9.8 | |
| Acanthoside B | HeLa | MTT | 7.8 | |
| Acanthoside B | A-549 | MTT | 11.5 | |
| Acanthoside C | HepG2 | MTT | 26.6 | |
| Acanthoside C | HeLa | MTT | 19.7 | |
| Acanthoside C | A-549 | MTT | 23.1 | |
| Acanthoside D | HepG2 | MTT | 18.5 | |
| Acanthoside D | HeLa | MTT | 22.4 | |
| Acanthoside D | A-549 | MTT | 16.9 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Assessment of Mitochondrial Respiration
This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
Compound Plate Preparation: Prepare a stock solution of this compound in an appropriate solvent. Dilute the compound in Seahorse XF assay medium to the desired final concentrations in a utility plate. Also, prepare solutions of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Assay Preparation: The day of the assay, remove the culture medium from the cells and replace it with the Seahorse XF assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the sensor cartridge and load the compound plate into the Seahorse XF Analyzer.
-
Assay Execution: Run the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of this compound and the mitochondrial stress test compounds.
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathway and Workflow Diagrams
Caption: Potential mechanism of this compound-induced apoptosis via mitochondrial dysfunction.
Caption: Inhibition of the MAPK/NF-κB signaling pathway by a benzoxazolone derivative.
Caption: General troubleshooting workflow for unexpected in vitro results.
References
Technical Support Center: Enhancing the Bioavailability of 2-Benzoxazolinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 2-Benzoxazolinone derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formulation and in vitro/in vivo testing of this compound derivatives.
Issue 1: Poor Dissolution Rate of the this compound Derivative in Biorelevant Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity and Low Aqueous Solubility | Micronize the compound to reduce particle size and increase surface area. | Increased dissolution rate due to a larger surface area being exposed to the dissolution medium. |
| Prepare an amorphous solid dispersion with a hydrophilic polymer. | Conversion of the crystalline drug to a higher-energy amorphous state, leading to improved solubility and dissolution. | |
| Formulate as a nanosuspension.[1] | Significantly increased dissolution velocity due to the drastic increase in surface area to volume ratio.[1] | |
| Compound Precipitation in Aqueous Media | Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. | Stabilization of the supersaturated solution generated upon dissolution of an amorphous solid dispersion, preventing rapid precipitation. |
| Utilize a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). | The drug remains in a dissolved state within the lipid globules, avoiding precipitation in the aqueous environment of the GI tract. | |
| Inadequate Wetting of the Compound | Include surfactants or other wetting agents in the formulation. | Improved wettability of the hydrophobic drug particles, facilitating better contact with the dissolution medium. |
Issue 2: Low Permeability Across Caco-2 Monolayers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity Leading to Poor Affinity for the Aqueous Boundary Layer | Formulate with surfactants or cyclodextrins. | Enhanced apparent solubility at the cell surface, creating a higher concentration gradient to drive passive diffusion. |
| Efflux by P-glycoprotein (P-gp) or Other Transporters | Co-administer with a known P-gp inhibitor (e.g., verapamil, piperine) in the in vitro model. | Increased intracellular concentration of the this compound derivative due to inhibition of efflux pumps. |
| Synthesize a prodrug that masks the recognition site for the efflux transporter. | The prodrug may not be a substrate for the transporter, allowing it to bypass efflux and be converted to the active drug intracellularly. | |
| Low Paracellular Transport | Investigate the use of permeation enhancers that modulate tight junctions (use with caution due to potential toxicity). | Increased transport of the compound through the paracellular route. |
Issue 3: High First-Pass Metabolism in Liver Microsomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive Phase I Metabolism (e.g., Oxidation) | Synthesize derivatives with modifications at metabolically labile sites. | Reduced metabolic clearance and increased metabolic stability of the compound. |
| Co-administer with an inhibitor of the specific CYP450 isozyme responsible for metabolism (for research purposes). | Decreased rate of metabolism, leading to higher plasma concentrations of the parent drug. | |
| Rapid Phase II Conjugation | Design a prodrug that masks the functional group susceptible to conjugation. | The prodrug will not be a substrate for the conjugating enzymes, and upon cleavage, the active drug is released systemically. |
| Utilize a nanoformulation that alters the biodistribution of the drug. | Encapsulation within nanoparticles can protect the drug from metabolic enzymes and potentially reduce first-pass hepatic clearance.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in enhancing the bioavailability of this compound derivatives?
A1: The primary challenges often stem from their physicochemical properties. Many this compound derivatives are reported to be lipophilic, which can lead to poor aqueous solubility and dissolution rates, limiting their absorption. Furthermore, they may be subject to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.
Q2: Which bioavailability enhancement strategy is most suitable for a poorly soluble this compound derivative?
A2: The choice of strategy depends on the specific properties of the derivative.
-
For compounds with "brick-dust" characteristics (high melting point, strong crystal lattice), solid dispersions and nanonization are often effective at increasing the dissolution rate.[3]
-
For "grease-ball" molecules (high lipophilicity), lipid-based formulations like SEDDS can be highly effective by improving solubilization in the gastrointestinal tract.[4]
-
If both solubility and permeability are issues, a prodrug approach might be beneficial, as it can be designed to improve both properties.
Q3: How can I assess the metabolic stability of my this compound derivative?
A3: The metabolic stability can be evaluated in vitro using liver microsomes or hepatocytes. A typical assay involves incubating the compound with liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its half-life (t½) and intrinsic clearance (CLint).
Q4: Are this compound derivatives likely to be substrates for efflux pumps like P-glycoprotein?
A4: While specific data for all this compound derivatives is not available, their generally lipophilic nature makes them potential candidates for being substrates of efflux pumps such as P-glycoprotein (P-gp). It is advisable to perform in vitro transporter assays (e.g., using Caco-2 cells) to determine if a specific derivative is subject to efflux.
Q5: Can I use co-solvents to improve the solubility of my this compound derivative for in vivo studies?
A5: Yes, co-solvents such as polyethylene glycol (PEG), propylene glycol, and ethanol can be used to solubilize poorly soluble compounds for preclinical in vivo studies. However, it is crucial to select co-solvents that are biocompatible and used within established safety limits. The formulation should be tested for precipitation upon dilution in aqueous media to mimic in vivo conditions.
Quantitative Data
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound ID | Modification | IC₅₀ (nM) against VEGFR-2 | Cell Line | Reference |
| 12l | Benzoxazole derivative | 97.38 | HepG2 | |
| 12i | Benzoxazole derivative | 155 | HepG2 | |
| 12d | Benzoxazole derivative | 194.6 | HepG2 | |
| 8d | Benzoxazole derivative | 55.4 | HepG2 | |
| 8a | Benzoxazole derivative | 57.9 | HepG2 | |
| 8e | Benzoxazole derivative | 74.1 | HepG2 | |
| Sorafenib | Reference Drug | 48.16 | HepG2 | |
| Sorafenib | Reference Drug | 78.2 | HepG2 |
Table 2: Apoptosis Induction by a Benzoxazole Derivative in HepG2 Cells
| Treatment | % of Cells in Apoptosis | Fold Increase in Caspase-3 | Fold Increase in BAX | Fold Reduction in Bcl-2 | Reference |
| Control | 0.67% | 1.0 | 1.0 | 1.0 | |
| Compound 14b | 16.52% | 4.8 | - | - | |
| Compound 12l | 35.13% | 2.98 | 3.40 | 2.12 |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation
-
Materials: this compound derivative, hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®), suitable organic solvent (e.g., methanol, ethanol, dichloromethane).
-
Procedure:
-
Accurately weigh the this compound derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the compound and the carrier in a minimal amount of the selected organic solvent with the aid of sonication or vortexing until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure.
-
Continue the evaporation until a dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further characterization (e.g., by DSC, XRD, and in vitro dissolution studies).
-
Protocol 2: Preparation of a this compound Derivative Nanosuspension by Wet Milling
-
Materials: this compound derivative, stabilizer (e.g., Poloxamer 188, Tween 80), milling media (e.g., yttrium-stabilized zirconium oxide beads), purified water.
-
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the this compound derivative in the stabilizer solution to form a presuspension.
-
Add the presuspension and the milling media to the milling chamber of a planetary ball mill or a bead mill.
-
Mill the suspension at a specified speed and for a defined duration. The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer (e.g., dynamic light scattering).
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The nanosuspension can be used directly for in vitro studies or can be further processed (e.g., by lyophilization or spray drying) to obtain a solid powder.
-
Protocol 3: Synthesis of a Water-Soluble Prodrug of a this compound Derivative (Hypothetical Example)
This protocol describes a general approach for synthesizing an amino acid ester prodrug to enhance aqueous solubility.
-
Materials: this compound derivative with a hydroxyl group, N-Boc protected amino acid (e.g., N-Boc-glycine), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), trifluoroacetic acid (TFA).
-
Procedure:
-
Esterification:
-
Dissolve the this compound derivative, N-Boc-glycine, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc protected prodrug.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected prodrug in DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Evaporate the solvent and TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the prodrug as its TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
-
Characterization: Confirm the structure of the final prodrug by ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its aqueous solubility and stability.
-
Visualizations
References
- 1. international-pharma.com [international-pharma.com]
- 2. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
optimizing the conditions for scaling up 2-Benzoxazolinone production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conditions for scaling up the production of 2-Benzoxazolinone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to address common challenges encountered during synthesis.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound.
Synthesis Route 1: From o-Aminophenol and Urea
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound from o-aminophenol and urea can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time is adequate, typically around 3-6 hours.[1] The temperature should be maintained in the optimal range of 150-160°C to drive the reaction forward.[2]
-
Sub-optimal Molar Ratio: The molar ratio of urea to o-aminophenol is crucial. An excess of urea is generally used. A molar ratio of 1.05 to 1.3 moles of urea per mole of o-aminophenol is recommended.[2]
-
Ammonia Removal: The reaction generates ammonia as a byproduct.[2] If not effectively removed, it can inhibit the reaction. Ensure good ventilation or perform the reaction under a nitrogen stream to facilitate ammonia removal.[2] In some cases, distilling off part of the solvent can help remove dissolved ammonia.
-
Impurities in Reactants: The presence of impurities in o-aminophenol or urea can lead to side reactions and reduce the yield of the desired product. Use high-purity starting materials.
Q2: The final product is discolored (brownish-grey). How can I obtain a purer, lighter-colored product?
A2: Discoloration often indicates the presence of oxidation byproducts or residual impurities.
-
Inert Atmosphere: The reaction is sensitive to oxidation, especially at high temperatures. Conducting the reaction under a protective nitrogen atmosphere is crucial to prevent the oxidation of o-aminophenol.
-
Purification Method: After the reaction, cooling the mixture with an ice brine bath promotes crystallization. The crude product should be filtered and can be further purified by recrystallization from a suitable solvent like hot water or an ethanol-water mixture to remove colored impurities.
Synthesis Route 2: From o-Aminophenol and Phosgene
Q1: I am concerned about the safe handling of phosgene. Are there any specific precautions I should take?
A1: Phosgene is a highly toxic and corrosive gas, and its use requires stringent safety measures.
-
Ventilation: All work with phosgene must be conducted in a well-ventilated fume hood.
-
Monitoring: Use a phosgene detection system to monitor for any leaks.
-
Scrubbing: The exhaust gas from the reaction must be passed through a scrubbing solution (e.g., sodium hydroxide) to neutralize any unreacted phosgene.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with a cartridge suitable for phosgene may be necessary depending on the scale and setup.
Q2: The reaction seems to be stalling or proceeding very slowly. What factors could be affecting the reaction rate?
A2: The reaction rate can be influenced by several parameters:
-
Temperature Control: The reaction is typically carried out in two stages. Initially, phosgene is introduced at a lower temperature (20-40°C), followed by heating to a higher temperature (100-130°C) to complete the cyclization. Ensure accurate temperature control at both stages.
-
Phosgene Addition Rate: The rate of phosgene addition is important. A rapid initial introduction is followed by a slower rate at the higher temperature.
-
Solvent: An inert solvent such as chlorobenzene or o-dichlorobenzene is typically used. The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics.
Synthesis Route 3: Hofmann Rearrangement of Salicylamide
Q1: I am observing the formation of significant amounts of a chloro-phenol derivative as a byproduct. How can I minimize this?
A1: The formation of chlorinated byproducts is a common issue in this synthesis.
-
Control of Base Concentration: The amount of sodium hydroxide (NaOH) is critical. Using 2 equivalents of NaOH has been shown to increase the conversion to the desired product. However, excessively high concentrations can be detrimental.
-
Residence Time in Flow Chemistry: If using a continuous-flow setup, the residence time in the reactor coil affects the product distribution. A shorter residence time (e.g., 2.5 minutes) can sometimes favor the formation of this compound over byproducts.
-
pH of Quenching Solution: The reaction is typically quenched with an acidic solution (e.g., 1 M HCl). The final pH can influence the product profile.
Q2: I am having issues with solids precipitating in my continuous-flow reactor, leading to clogging.
A2: Precipitation of the byproduct, cyanuric acid, can be a challenge in the flow synthesis using trichloroisocyanuric acid (TCCA).
-
System Design: A well-designed mixer and reactor coil can help to keep solids in suspension and prevent clogging.
-
Solvent System: The use of a biphasic solvent system (e.g., ethyl acetate and aqueous NaOH) can help manage the solubility of reactants and byproducts.
-
Concentration: While higher concentrations increase throughput, they can also exacerbate precipitation issues. Finding an optimal concentration of the starting salicylamide (e.g., 1.5 M) is important to avoid precipitation.
Quantitative Data Summary
The following tables summarize key quantitative data for different synthesis methods to facilitate comparison and optimization.
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | o-Aminophenol + Urea | o-Aminophenol + Phosgene | Hofmann Rearrangement (TCCA) | Fe-Catalyzed Synthesis |
| Starting Materials | o-Aminophenol, Urea | o-Aminophenol, Phosgene | Salicylamide, TCCA | o-Aminophenol, Carbon Tetrachloride |
| Solvent | Chlorobenzene | Chlorobenzene, o-Dichlorobenzene | Ethyl Acetate / aq. NaOH | Water |
| Catalyst | None | None | None | FeCl₃·6H₂O or Fe(acac)₃ |
| Temperature | 150-160°C | 20-40°C then 100-130°C | Room Temperature (exothermic to ~40°C) | 100-120°C |
| Reaction Time | 3-6 hours | Not specified | 3-5 minutes (batch) | 2-10 hours |
| Yield | High (quantitative not specified) | High (quantitative not specified) | Up to 96.7% (flow) | High |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes.
Protocol 1: Synthesis from o-Aminophenol and Urea
-
Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add o-aminophenol, urea, and chlorobenzene.
-
Molar Ratio: Use a molar ratio of 1 mole of o-aminophenol to 1.05-1.3 moles of urea.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heating: Heat the reaction mixture to a temperature of 150-160°C with continuous stirring.
-
Reaction Time: Maintain the reaction at this temperature for 3 to 6 hours. Ammonia gas will be evolved during the reaction.
-
Cooling and Crystallization: After the reaction is complete, cool the mixture using an ice brine bath to induce crystallization of the product.
-
Isolation: Filter the crystallized product and wash it with a small amount of cold solvent.
-
Drying: Dry the product in an oven at an appropriate temperature.
Protocol 2: Continuous-Flow Synthesis via Hofmann Rearrangement
-
Solution Preparation:
-
Prepare a 1.5 M solution of salicylamide in 6 M aqueous sodium hydroxide.
-
Prepare a 0.165 M solution of trichloroisocyanuric acid (TCCA) in ethyl acetate.
-
-
Flow Setup:
-
Use two peristaltic pumps to deliver the two solutions.
-
Connect the pumps to a Y-piece mixer.
-
The output of the mixer is connected to a coiled reactor (e.g., 10 mL FEP tubing). The reactor should be maintained at room temperature.
-
-
Reaction:
-
Pump the two solutions at equal flow rates (e.g., 1 mL/min each) into the mixer and through the reactor coil.
-
-
Quenching:
-
Collect the biphasic output from the reactor into a flask containing a 1 M solution of hydrochloric acid to quench the reaction.
-
-
Work-up:
-
Separate the organic phase.
-
Concentrate the organic phase under vacuum to obtain the crude this compound.
-
The product can be further purified by recrystallization.
-
Visualizations
Experimental Workflow: Synthesis from o-Aminophenol and Urea
Caption: Workflow for this compound synthesis from o-aminophenol and urea.
Troubleshooting Logic: Low Yield in Urea-Based Synthesis
Caption: Troubleshooting guide for low yield in the urea-based synthesis method.
References
troubleshooting inconsistent results in 2-Benzoxazolinone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are utilizing 2-Benzoxazolinone and its derivatives in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound & Reagent Related Issues
Question 1: We are observing significant variability in our bioassay results between different batches of this compound. What could be the cause?
Answer: Inconsistent purity or degradation of the compound between batches is a likely culprit. The benzoxazolinone scaffold can be susceptible to hydrolysis under certain conditions.
-
Troubleshooting Steps:
-
Purity Verification: It is highly recommended to verify the purity of each new batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Stability Assessment: The stability of this compound in your specific assay medium should be evaluated. Consider performing a time-course experiment to assess compound stability and activity.
-
Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, desiccated, and protected from light) to prevent degradation. Stock solutions should be prepared fresh, and freeze-thaw cycles should be minimized.[1]
-
Question 2: Our this compound solution appears to have precipitated in the assay medium. How can we address this?
Answer: Precipitation of the test compound is a common issue that can lead to inconsistent results.
-
Troubleshooting Steps:
-
Solubility Testing: Determine the solubility of your specific this compound derivative in the assay buffer. The use of a small percentage of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before taking readings.
-
Compound-Only Controls: Run controls containing only the compound in the assay medium to check for precipitation or interference with the assay readout (e.g., absorbance, fluorescence).
-
Cell-Based Assay Issues
Question 3: We are seeing inconsistent results in our cell-based assays, even with the same batch of compound. What are the potential sources of this variability?
Answer: Cell-based assays are inherently complex, and variability can arise from several sources unrelated to the compound itself.[2]
-
Troubleshooting Steps:
-
Cell Culture Consistency: Standardize cell passage number, confluency, and serum batch for all experiments.[3]
-
Cell Health and Metabolic State: Ensure that cells are healthy and in a consistent metabolic state. Factors like nutrient depletion or over-confluency can significantly impact assay results.
-
Edge Effects: Be aware of the "edge effect" in microplates, where wells on the perimeter of the plate can have different evaporation rates, leading to altered compound concentrations and cell growth. It is advisable to not use the outer wells for experimental data or to fill them with sterile PBS or media to minimize this effect.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions.
-
Question 4: We are observing unexpected cytotoxicity in our cell line-based assays. What could be the reason?
Answer: Unexpected cytotoxicity can be due to the intrinsic properties of the this compound derivative, off-target effects, or experimental artifacts.
-
Troubleshooting Steps:
-
Mechanism of Action: Be aware of the known biological activities of this compound. For example, some derivatives can induce oxidative stress or interact with various cellular targets.[1]
-
Concentration Range: Test a wide range of compound concentrations to determine the toxicity threshold.
-
Control Cell Lines: Include a well-characterized control cell line in your experiments to assess general cytotoxicity.
-
Data Presentation
Table 1: Inhibitory Activity of this compound Derivatives against HIV-1 Nucleocapsid Protein (NC)
| Compound | Assay Type | Target | IC50 (µM) | Cell Line | Reference |
| 5-06 | MonoCycle Antiviral Assay | HIV-1 Replication (early stage) | 30.6 | TZM-bl | [3] |
| 5-06 | BiCycle Antiviral Assay | HIV-1 Replication (full cycle) | 36.4 | TZM-bl / MT-2 |
Table 2: Cytotoxicity of a this compound Derivative
| Compound | Assay Type | TD50 (µM) | Cell Line | Reference |
| 5-06 | Cytotoxicity Assay | 155 | TZM-bl | |
| 5-06 | Cytotoxicity Assay | 140 | MT-2 |
Table 3: Anti-leishmanial Activity of this compound
| Compound | Organism | LC50 (µg/mL) | Reference |
| This compound | L. donovani | 40 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Susceptibility
This protocol is adapted from standard broth microdilution methods and can be used to assess the antibacterial activity of this compound derivatives.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Stock Solution: Dissolve the this compound derivative in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
Culture bacteria on Mueller-Hinton agar for 18-24 hours.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control well.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: A well with broth and the highest concentration of DMSO used.
-
Growth Control: A well with broth and inoculum only.
-
Sterility Control: A well with broth only.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Aldose Reductase (ALR2) Inhibition Assay
This spectrophotometric assay measures the inhibition of ALR2 by monitoring the decrease in NADPH absorbance.
Materials:
-
Purified rat lens ALR2
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
This compound derivative
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add the purified ALR2 enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: Fungal detoxification pathway for this compound.
Caption: Competitive inhibition of HIV-1 Nucleocapsid protein.
References
preventing the degradation of 2-Benzoxazolinone in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Benzoxazolinone (BOA) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BOA) and why is its stability in cell culture a concern?
A1: this compound (BOA) is a heterocyclic organic compound with a range of biological activities, including potential applications in drug development as an anti-leishmanial, antimicrobial, and anti-inflammatory agent.[1] The stability of BOA in cell culture media is crucial because its degradation can lead to a decrease in its effective concentration over the course of an experiment, resulting in inaccurate and misleading data regarding its potency and efficacy. Furthermore, degradation products may exhibit their own biological activities or cytotoxicity, confounding experimental outcomes.
Q2: What are the primary factors that can cause the degradation of BOA in cell culture media?
A2: Several factors can contribute to the degradation of BOA in a typical cell culture environment:
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of the lactam ring in the BOA structure.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[2]
-
Media Components: Certain components in cell culture media, such as reducing agents or metal ions, could potentially react with and degrade BOA. For instance, components like cysteine and iron have been shown to impact the stability of other small molecules in culture media.[3][4]
-
Light Exposure: Prolonged exposure to light, especially UV light, can cause photodegradation of susceptible compounds.[5] It is advisable to protect stock solutions and media containing BOA from light.
-
Enzymatic Degradation: While cell cultures are typically sterile, the presence of intracellular enzymes released from dead cells could potentially contribute to the breakdown of BOA, although this is less common for this specific compound compared to microbial degradation.
Q3: How can I prepare a stable stock solution of this compound?
A3: To ensure the stability and solubility of your BOA stock solution, follow these guidelines:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of BOA.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored at -80°C, the stock solution can be stable for up to two years; at -20°C, it is recommended for use within one year.
-
Light Protection: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.
Q4: What are the known degradation products of this compound?
A4: Studies on the microbial degradation of BOA have identified several breakdown products. While the context is different from sterile cell culture, these provide insights into potential degradation pathways. The primary degradation pathway involves the opening of the heterocyclic ring to form 2-aminophenol. This can be further modified to compounds like N-(2-hydroxyphenyl)malonamic acid. Another reported degradation product is 2-amino-3H-phenoxazin-3-one (APO).
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological activity of BOA.
This is a common problem that may indicate degradation of the compound in the cell culture medium.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Degradation in Media at 37°C | Prepare fresh dilutions of BOA from a frozen stock solution immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted BOA every 24-48 hours. | Consistent and reproducible biological effects are observed across experiments. |
| Incorrect Stock Concentration | Verify the initial concentration of your stock solution. If the stock is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock. | Expected dose-dependent effects are observed in your assays. |
| pH-mediated Hydrolysis | Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). Use freshly prepared or properly stored media. | The biological activity of BOA remains consistent over the experimental duration. |
| Photodegradation | Protect your stock solutions and experimental plates from direct light exposure by using amber tubes and covering plates with foil. | Increased potency and consistency of BOA's effects. |
Issue 2: Precipitation observed after adding BOA to the cell culture medium.
Precipitation indicates that the solubility limit of BOA has been exceeded in the aqueous environment of the cell culture medium.
| Potential Cause | Troubleshooting Step | Success Indicator |
| High Final Concentration | Determine the solubility limit of BOA in your specific cell culture medium by preparing a dilution series and visually inspecting for precipitation. | A clear solution is maintained at the desired working concentration. |
| "Solvent Shock" | Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. Instead, perform a serial dilution, first diluting the stock into a smaller volume of media with vigorous mixing, and then adding this intermediate dilution to the final culture volume. | No precipitate forms upon addition of the compound to the media. |
| Low Serum Concentration | If using low-serum or serum-free media, consider if a temporary increase in serum concentration during compound addition is feasible for your experiment, as serum proteins can aid in solubilization. | The compound remains in solution in low-serum or serum-free conditions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of BOA in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (BOA)
-
Dimethyl sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of BOA in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.
-
Aliquot Samples: Dispense the BOA-spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Store this sample at -80°C until analysis.
-
Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: Collect aliquots at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48, and 72 hours). Store each sample at -80°C.
-
Sample Processing: If your media contains protein (e.g., from FBS), precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to each sample. Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of BOA in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of BOA remaining at each time point relative to the T=0 concentration.
Data Presentation:
| Time (hours) | Concentration of BOA (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Assessing BOA Stability
Caption: Experimental workflow for determining BOA stability in cell culture.
Troubleshooting Logic for BOA Instability
Caption: Troubleshooting logic for addressing this compound instability.
References
Technical Support Center: Functionalization of the 2-Benzoxazolinone Ring
Welcome to the technical support center for the functionalization of the 2-benzoxazolinone ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound ring?
A1: The this compound scaffold offers several positions for functionalization. The most commonly targeted sites are the nitrogen atom (N-3) and the aromatic ring (C-4, C-5, C-6, and C-7). The reactivity of these positions is influenced by the electronic nature of the lactam moiety.
Q2: I am observing a mixture of N- and O-arylation products. How can I improve the selectivity for N-arylation?
A2: The N-arylation of this compound is generally more favorable than O-arylation.[1][2] However, the choice of reaction conditions is crucial for achieving high selectivity. Copper-catalyzed N-arylation reactions often provide good to excellent selectivity. The use of specific ligands and bases can further enhance the preference for N-arylation over O-arylation.
Q3: What are the key challenges in the C-H functionalization of the this compound aromatic ring?
A3: The primary challenges in C-H functionalization include achieving high regioselectivity, overcoming the moderate reactivity of the C-H bonds, and preventing catalyst deactivation. The directing-group ability of the lactam nitrogen can influence the site of functionalization, but often a mixture of isomers is obtained. Catalyst poisoning by the heterocyclic core can also be a significant issue.[3]
Q4: Are protecting groups necessary for the functionalization of the this compound ring?
A4: In many cases, functionalization can be achieved without the use of protecting groups.[4] However, for multi-step syntheses or when targeting a specific position in the presence of other reactive functional groups, a protecting group strategy may be necessary to ensure selectivity.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Arylation Reactions
Q: My copper- or palladium-catalyzed N-arylation of this compound is giving low to no product. What are the potential causes and solutions?
A: Low yields in N-arylation reactions are a common issue and can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | - Ensure the use of high-purity catalyst and reagents. - Consider using a different ligand to stabilize the catalyst. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inappropriate Base | - The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU. - Ensure the base is sufficiently strong to deprotonate the N-H bond of the this compound. |
| Suboptimal Solvent | - The polarity and coordinating ability of the solvent can significantly impact the reaction. - Screen solvents such as DMF, DMAc, toluene, or dioxane. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - Monitor for potential side product formation at higher temperatures. |
Issue 2: Poor Regioselectivity in Aromatic Ring Functionalization (Halogenation & C-H Activation)
Q: I am attempting to functionalize the benzene ring of my this compound, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity on the electron-rich benzene ring can be challenging. The outcome is often a delicate balance of electronic and steric effects.
| Potential Cause | Troubleshooting Steps |
| Lack of Directing Group Control | - For C-H activation, the inherent directing effect of the lactam may not be sufficient. Consider installing a removable directing group at a specific position to guide the catalyst. |
| Steric Hindrance | - If the desired position is sterically hindered, consider using a less bulky catalyst or reagent. - Alternatively, a multi-step approach involving a blocking group might be necessary. |
| Reaction Conditions | - For halogenation, the choice of halogenating agent (e.g., NBS, Br₂) and the presence or absence of a catalyst can influence the regioselectivity.[5] - The use of a Lewis acid can alter the electronic distribution in the ring and may improve selectivity in some cases. |
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., a diamine, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., DMF, 3 mL) via syringe.
-
Reaction: Stir the reaction mixture at a predetermined temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Regioselective Bromination of a Benzoxazinone Derivative
This protocol is adapted from a procedure for a similar heterocyclic system and may require optimization.
-
Reaction Setup: In a microwave-safe vial, combine the this compound derivative (1.0 mmol), N-bromosuccinimide (NBS, 1.1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and p-toluenesulfonic acid (PTSA, 0.25 mmol).
-
Solvent Addition: Add a dry solvent such as 1,2-dichloroethane (DCE, 2 mL).
-
Reaction: Seal the vial and heat in a microwave reactor at 100 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to isolate the brominated product.
Data Summary
Table 1: Comparison of Conditions for N-Arylation of this compound with Phenylboronic Acid *
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | None | Pyridine | DCM | RT | 75 |
| 2 | Cu(OAc)₂ | None | Et₃N | DCM | RT | 68 |
| 3 | Cu₂O | None | Pyridine | MeOH | RT | 82 |
*Data synthesized from general principles of Chan-Lam coupling reactions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective S-arylation of 2-oxazolidinethiones and selective N-arylation of 2-benzoxazolinones/2-benzimidazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
2-Benzoxazolinone vs. Benzoxazole: A Comparative Analysis of Biological Activity
In the landscape of medicinal chemistry, the heterocyclic scaffolds of 2-benzoxazolinone and benzoxazole are of significant interest due to their wide-ranging pharmacological activities. Both structures, while closely related, exhibit distinct biological profiles that warrant a detailed comparative study. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Introduction to the Scaffolds
Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1] This core structure is a versatile starting point for the synthesis of numerous bioactive molecules.[2][3] this compound, also known as benzoxazol-2(3H)-one, is a derivative of benzoxazole featuring a carbonyl group at the 2-position of the oxazole ring. This structural modification significantly influences the electronic and steric properties of the molecule, leading to a diverse spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1][4]
Comparative Biological Activity
A comprehensive review of the literature reveals that both this compound and benzoxazole derivatives have been extensively studied for their therapeutic potential. While direct comparative studies are limited, an analysis of the individual activities of their derivatives provides valuable insights.
Antibacterial Activity
Both this compound and benzoxazole derivatives have demonstrated notable antibacterial properties. The tables below summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against different bacterial strains. It is important to note that the activity is highly dependent on the nature and position of substituents on the core scaffold.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide with 3-chlorobenzaldehyde | Escherichia coli | - | |
| Bacillus subtilis | - | ||
| Staphylococcus aureus | - | ||
| Salmonella Enteritidis | - | ||
| Amide of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | Escherichia coli | - | |
| Bacillus subtilis | - | ||
| Staphylococcus aureus | - | ||
| Salmonella Enteritidis | - | ||
| 5-Chlorobenzimidazole derivative of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | Escherichia coli | - | |
| Bacillus subtilis | - | ||
| Staphylococcus aureus | - | ||
| Salmonella Enteritidis | - |
Note: Specific MIC values for these promising compounds were not explicitly provided in the referenced abstract, but they were highlighted for their "wide antibacterial activity".
Table 2: Antibacterial Activity of Benzoxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Mercapto-N-(4-methoxyphenyl)benzoxazole-5-carbohydrazide | Gram-positive & Gram-negative bacteria | - | |
| 2-(4-Nitrophenyl)-5-methylbenzoxazole | Staphylococcus aureus | 6.25 | |
| Bacillus subtilis | 12.5 | ||
| 2-(4-Chlorophenyl)-5-methylbenzoxazole | Staphylococcus aureus | 12.5 | |
| Bacillus subtilis | 25 |
Note: The first entry indicates "promising antimicrobial activity" without specific MIC values in the abstract. The data for the other benzoxazole derivatives is representative of the class.
Anti-inflammatory Activity
Derivatives of both scaffolds have been investigated for their ability to modulate inflammatory responses. The carrageenan-induced paw edema model is a standard in vivo assay to assess anti-inflammatory potential.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Inhibition (%) | Reference |
| 6-Acyl-2-benzoxazolinone derivatives | Carrageenan-induced paw edema | Potent | |
| (6-Acyl-2-benzoxazolinone-3-yl)acetic acid derivatives | Carrageenan-induced paw edema | Potent |
Note: The reference indicates that these classes of compounds showed potent anti-inflammatory activity, with some being more effective than acetylsalicylic acid.
Table 4: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound | Assay | Inhibition (%) | Reference |
| 2-Substituted benzoxazole derivatives (2a, 2b, 3a, 3b, 3c) | Carrageenan-induced paw edema | Potent |
Note: The reference highlights these compounds for their potent anti-inflammatory effects and significant binding to COX-2.
Anticancer Activity
The anticancer potential of both this compound and benzoxazole derivatives has been a major focus of research, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.
Table 5: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Acyl-3-(piperidinomethyl)-2(3H)-benzoxazolone derivative | - | - |
Note: The abstract mentions potent analgesic activity for this class of compounds, and often anti-inflammatory and anticancer activities are correlated. Specific IC50 values were not provided.
Table 6: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 19) | SNB-75 (CNS cancer) | - | |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 20) | SNB-75 (CNS cancer) | - | |
| 2-Arylbenzoxazole derivative (Phortress analogue 3m) | Various | Attractive | |
| 2-Arylbenzoxazole derivative (Phortress analogue 3n) | Various | Attractive |
Note: The references indicate significant anticancer activity. For compounds 19 and 20, growth inhibitions of 35.49% and 31.88% were observed, respectively. For compounds 3m and 3n, the term "very attractive anticancer effect" was used in comparison to doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 60 minutes) following compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives
Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of novel compounds typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.
Conclusion
Both this compound and benzoxazole scaffolds serve as valuable platforms for the development of novel therapeutic agents. The available data suggests that derivatives of both classes exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The specific activity and potency are highly dependent on the nature and position of the substituents on the core ring structure. While a direct, comprehensive comparison is challenging due to the variability in the tested derivatives and experimental conditions across different studies, this guide provides a consolidated overview of the existing evidence. Future research focusing on the side-by-side evaluation of structurally analogous derivatives of this compound and benzoxazole will be crucial for a more definitive comparison and for guiding the rational design of next-generation therapeutics.
References
A Comparative Analysis of the Antimicrobial Efficacy of 2-Benzoxazolinone and Triclosan
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial properties, mechanisms of action, and experimental evaluation of 2-Benzoxazolinone and Triclosan.
This report provides an in-depth comparison of the antimicrobial efficacy of two notable compounds: this compound and the widely-used agent, triclosan. This guide is intended to serve as a valuable resource for the scientific community, offering a side-by-side look at their performance against various microorganisms, supported by available experimental data.
Executive Summary
Triclosan is a broad-spectrum antimicrobial agent that has been incorporated into a wide array of consumer products, from soaps and toothpastes to toys and textiles.[1] Its mechanism of action is well-established, primarily involving the inhibition of fatty acid synthesis in bacteria, which is crucial for building cell membranes.[2] In contrast, this compound and its derivatives have demonstrated a range of biological activities, including antimicrobial effects. While its exact mechanism is not as extensively characterized as that of triclosan, its efficacy is believed to be linked to the electrophilic nature of its heterocyclic ring and the lipophilicity of its substituents.[3][4] This guide presents a compilation of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for both compounds against common pathogens, outlines the standard experimental protocols for determining these values, and visually represents their mechanisms of action and the experimental workflow.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5]
The following tables summarize the available MIC and MBC values for this compound and triclosan against a selection of clinically relevant microorganisms. It is important to note that the efficacy of this compound can be significantly influenced by the presence of different substituent groups on its core structure.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | This compound | 2000 | |
| Escherichia coli | ATCC 25922 | This compound | 4000 | |
| Enterococcus faecalis | ATCC 29212 | This compound | 4000 | |
| Klebsiella pneumoniae | ATCC 700603 | This compound | 2000 | |
| Candida albicans | ATCC 90028 | 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | >512 | |
| Candida krusei | ATCC 6258 | 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | 128 |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Triclosan
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.5 | - | |
| Staphylococcus aureus | Clinical Isolates | 0.025 - 1 | - | |
| Escherichia coli | ATCC 25922 | 0.5 | - | |
| Escherichia coli | Clinical Isolates | up to 64 | - | |
| Enterococcus faecalis | Oral Isolates | 3.43 (mean) | 3.75 (mean) |
Mechanism of Action
Triclosan: At lower, bacteriostatic concentrations, triclosan specifically targets and inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis. This inhibition disrupts the production of the bacterial cell membrane, ultimately leading to the cessation of growth. At higher concentrations, triclosan can act as a biocide with multiple cytoplasmic and membrane targets.
This compound: The antimicrobial mechanism of this compound is less defined. However, studies suggest that its activity, particularly against fungi, is related to the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic nature of substituents on the aromatic ring. These properties may facilitate interaction with and disruption of microbial cell membranes or interference with essential cellular processes.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35 ± 2°C) for 16-20 hours.
-
Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
Following the determination of the MIC, the MBC can be ascertained to understand the killing activity of the compound.
-
Subculturing: A small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations).
-
Plating: The aliquots are spread onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated for 24-48 hours to allow for the growth of any surviving microorganisms.
-
Interpretation: The number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Triclosan.
Caption: Proposed mechanism of this compound.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. Comparison of Antimicrobial Efficacy of Triclosan- Containing, Herbal and Homeopathy Toothpastes- An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
Structure-Activity Relationship (SAR) Studies of 2-Benzoxazolinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-benzoxazolinone scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across various biological targets, supported by experimental data from peer-reviewed studies. The information is presented to aid in the rational design and development of novel therapeutic agents.
Comparative Biological Activities
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the benzoxazolinone core and on appended functionalities. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Antibacterial Activity
The antibacterial potential of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | R Group (at position 3) | Modifications on R | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. enteritidis MIC (µg/mL) | Reference |
| 1 | -CH₂CH₂COOH | - | >500 | >500 | >500 | >500 | [1][2] |
| 2 | -CH₂CH₂COOCH₃ | - | 125 | 250 | 125 | 125 | [1][2] |
| 4 | -CH₂CH₂CONH-SO₂-Ph-NH₂ | 4-aminobenzenesulfonamide | 62.5 | 125 | 125 | 250 | [1] |
| 7 | -CH₂CH₂-(5-chloro-1H-benzo[d]imidazol-2-yl) | 5-chlorobenzimidazole | 62.5 | 125 | 125 | 250 | |
| 12 | -CH₂CH₂CONH-N=CH-Ph-Cl | 3-chloro substitution on phenyl | 31.25 | 62.5 | 62.5 | 125 | |
| 22 | -CH₂CH₂CONH-N=CH-(2-furyl) | 2-furyl substituent | 31.25 | 62.5 | 31.25 | 125 | |
| 23 | -CH₂CH₂CONH-N=CH-(5-nitro-2-furyl) | 5-nitro-2-furyl substituent | 15.63 | 31.25 | 15.63 | 62.5 |
Key SAR Insights for Antibacterial Activity:
-
Esterification of the carboxylic acid at position 3 (Compound 2 ) enhances antibacterial activity compared to the parent carboxylic acid (Compound 1 ).
-
The introduction of a sulfonamide (Compound 4 ) or a substituted benzimidazole (Compound 7 ) at the terminus of the side chain at position 3 improves activity.
-
For hydrazone derivatives, substitutions on the phenyl ring play a crucial role. A 3-chloro substitution (Compound 12 ) and the presence of furan moieties (Compounds 22 and 23 ) significantly enhance antibacterial potency. The 5-nitro-2-furyl derivative (Compound 23 ) was found to be the most active in this series.
Anti-Inflammatory Activity
Several this compound derivatives have been investigated for their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
| Compound ID | General Structure/Modification | Assay | IC₅₀ (µM) | Reference |
| 1f | 1,3,4-thiadiazole-based benzoxazolinone | In vivo anti-inflammatory | 65.83% inhibition after 3h | |
| 1f | 1,3,4-thiadiazole-based benzoxazolinone | In vitro TNF-α inhibition | 51.44% inhibition | |
| 3c | Benzoxazolone derivative | IL-6 inhibition | 10.14 ± 0.08 | |
| 3d | Benzoxazolone derivative | IL-6 inhibition | 5.43 ± 0.51 | |
| 3g | Benzoxazolone derivative | IL-6 inhibition | 5.09 ± 0.88 |
Key SAR Insights for Anti-Inflammatory Activity:
-
The fusion of a 1,3,4-thiadiazole moiety to the benzoxazolinone core via a methylene linker results in significant anti-inflammatory and TNF-α inhibitory activity (Compound 1f ).
-
Specific substitutions on the benzoxazolone scaffold can lead to potent inhibition of IL-6, with compounds 3d and 3g showing the most promising activity.
Cytotoxic Activity
The antiproliferative effects of this compound derivatives have been explored in various cancer cell lines.
| Compound ID | General Structure/Modification | Cell Line | IC₅₀ (µM) | Reference |
| Acanthoside A | New this compound alkaloid | HepG2 | 7.8 | |
| Acanthoside B | New this compound alkaloid | HeLa | 12.5 | |
| Acanthoside C | New this compound alkaloid | A-549 | 26.6 | |
| Acanthoside D | New this compound alkaloid | HepG2 | 9.2 |
Key SAR Insights for Cytotoxic Activity:
-
Naturally occurring this compound alkaloids, such as the acanthosides, have demonstrated notable cytotoxicity against various cancer cell lines.
-
The presence of a substituted benzoyl moiety in the structures of new isolates was attributed to their enhanced cytotoxic activities compared to known compounds.
Anti-HIV Activity
This compound derivatives have been identified as inhibitors of the HIV-1 nucleocapsid (NC) protein, a critical target for antiviral therapy.
| Compound ID | General Structure/Modification | Assay | IC₅₀ (µM) | Reference |
| 5-06 | N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | NC-mediated annealing inhibition | 20 ± 2 | |
| 5-06 | N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | Antiviral activity (MonoCycle assay) | 30.6 | |
| 5-06 | N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | Antiviral activity (BiCycle assay) | 36.4 |
Key SAR Insights for Anti-HIV Activity:
-
A this compound scaffold can effectively inhibit the HIV-1 NC protein.
-
The position of the sulfonamide group is critical for activity; a 5-sulfonamide substitution (as in 5-06 ) is significantly more active than a 6-sulfonamide substitution.
-
The addition of an indazole ring also contributes to the increased inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the SAR studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific optical density, ensuring a standardized number of viable bacteria.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in plates.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.
-
Incubation: The plates are incubated for a specific period to allow for cytokine production.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and IC₅₀ values are determined.
HIV-1 Nucleocapsid (NC) Protein Inhibition Assay
This assay evaluates the ability of compounds to interfere with the nucleic acid chaperone activity of the HIV-1 NC protein, often by monitoring the annealing of complementary nucleic acid strands.
Protocol:
-
Reagents: Recombinant HIV-1 NC protein and fluorescently labeled complementary nucleic acid strands (e.g., TAR DNA and cTAR DNA) are prepared.
-
Reaction Mixture: The NC protein is incubated with one of the nucleic acid strands in a reaction buffer.
-
Compound Addition: The test compounds at various concentrations are added to the mixture.
-
Initiation of Annealing: The complementary nucleic acid strand is added to initiate the annealing reaction.
-
Fluorescence Measurement: The change in fluorescence, resulting from the proximity of the fluorescent dye and quencher upon annealing, is monitored over time.
-
Data Analysis: The rate of annealing is calculated, and the IC₅₀ value for the inhibition of NC-mediated annealing is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
TNF-α Signaling Pathway
The binding of TNF-α to its receptor (TNFR1) can trigger distinct signaling cascades leading to either inflammation and cell survival or apoptosis. This compound derivatives that inhibit TNF-α likely interfere with the initial steps of this pathway.
Caption: Simplified TNF-α signaling pathway leading to inflammation or apoptosis.
Role of HIV-1 Nucleocapsid Protein in Viral Replication
The HIV-1 NC protein plays a crucial role in several stages of the viral life cycle, particularly in reverse transcription and genomic RNA packaging. Inhibitors targeting NC can disrupt these essential processes.
Caption: The role of HIV-1 Nucleocapsid (NC) protein in the viral replication cycle.
Experimental Workflow for In Vitro Drug Screening
The general workflow for screening the biological activity of newly synthesized compounds involves a series of standardized in vitro assays.
Caption: A generalized experimental workflow for the screening and development of this compound derivatives.
References
2-Benzoxazolinone: A Viable Scaffold for Drug Discovery? A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective drug scaffolds is perpetual. Among the privileged heterocyclic structures in medicinal chemistry, 2-benzoxazolinone has emerged as a versatile core, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the this compound scaffold with its bioisosteric alternatives, supported by experimental data, to validate its potential as a viable platform for drug development.
The this compound nucleus, a fused heterocyclic system, has garnered significant attention for its diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide delves into the quantitative performance of this compound derivatives and compares them with structurally related scaffolds like benzothiazolinones and benzoxazinones.
Performance Comparison: this compound and Its Alternatives
To provide a clear and objective comparison, the following tables summarize the biological activities of this compound derivatives and their common bioisosteres. The data has been compiled from various studies, and it is important to note that direct head-to-head comparisons under identical experimental conditions are limited.
Anticancer Activity
The anticancer potential of this compound derivatives is often attributed to their ability to inhibit key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and to induce apoptosis.[1]
Table 1: Comparative Anticancer Activity (IC50, µM) of Heterocyclic Scaffolds
| Compound Class | Scaffold | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound Derivatives | This compound | MCF-7 (Breast) | 1.5 - 9.1 | Doxorubicin | ~0.1 |
| HCT-116 (Colon) | 5.24 | Doxorubicin | ~0.5 | ||
| A-549 (Lung) | 7.8 - 26.6 | - | - | ||
| Benzothiazole Derivatives | Benzothiazole | HeLa (Cervical) | 2.41 | Doxorubicin | 2.05 |
| HepG2 (Liver) | 8.24 | Sorafenib | ~5-10 | ||
| A549 (Lung) | 44 nM | - | - | ||
| Benzoxazinone Derivatives | Benzoxazinone | A549 (Lung) | 7.59 - 18.52 | Gefitinib | ~0.015 |
| HepG2 (Liver) | 3.12 - 6.25 | Doxorubicin | ~0.5 |
Note: IC50 values are indicative and can vary based on specific substitutions and experimental conditions.
Antibacterial Activity
This compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Heterocyclic Scaffolds
| Compound Class | Scaffold | S. aureus (Gram+) | E. coli (Gram-) | Reference Compound | MIC (µg/mL) |
| This compound Derivatives | This compound | >1000 | 300 - >1000 | Amikacin | ~1-4 |
| Benzothiazole Derivatives | Benzothiazole | 6.25 - 12.5 | 12.5 - 25 | Amoxicillin | ~0.25-1 |
| Benzoxazinone Derivatives | Benzoxazinone | Moderate Activity | Notable Activity (20 mm inhibition zone) | - | - |
Note: Direct MIC comparisons for benzoxazinones were limited in the reviewed literature. Activity is described based on reported inhibition zones.
Anti-HIV Activity
A key mechanism of action for the anti-HIV activity of some this compound derivatives is the inhibition of the HIV-1 nucleocapsid (NC) protein, a critical protein for viral replication. While quantitative data is emerging, initial studies show promise.
Table 3: Anti-HIV Activity of this compound Derivatives
| Compound | Target | Activity Metric | Value |
| This compound Derivative | HIV-1 NC Protein | IC50 | ~100 µM |
| Benzoxazole Derivative | HIV-1 infected MT4 cells | % Protection | 76.83% |
Note: This is an area of active research, and more extensive quantitative data is needed for a thorough comparison with other scaffolds.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underpinning the biological activities of this compound derivatives and to provide a framework for their evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any drug scaffold. Below are summaries of key methodologies.
Synthesis of 3-Substituted this compound Derivatives
A common method for synthesizing 3-substituted 2-benzoxazolinones involves the reaction of 2-aminophenol with urea or a phosgene equivalent to form the core benzoxazolinone ring. Subsequent N-alkylation or N-acylation at the 3-position is typically achieved by reacting the this compound with an appropriate electrophile in the presence of a base.
General Procedure:
-
A mixture of 2-aminophenol and urea is heated to afford this compound.
-
The this compound is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., NaH) to form the corresponding anion.
-
The desired electrophile (e.g., an alkyl halide or acyl chloride) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and the product is isolated and purified, typically by recrystallization or column chromatography.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol Summary (Luminescent Kinase Assay):
-
A reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a peptide), and ATP is prepared in a multi-well plate.
-
The test compounds (this compound derivatives) at various concentrations are added to the wells.
-
The plate is incubated to allow the kinase reaction to proceed.
-
A luciferase-based reagent is added, which produces a luminescent signal proportional to the amount of remaining ATP.
-
The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.
Protocol Summary (Broth Microdilution):
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plate is incubated under appropriate conditions to allow bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The available data demonstrates its potential in generating compounds with significant anticancer, antibacterial, and anti-HIV activities. Its synthetic accessibility allows for the creation of diverse chemical libraries for screening and optimization.
However, for a more definitive validation, further research is warranted. Head-to-head comparative studies of this compound derivatives against their bioisosteres under standardized conditions are crucial to establish a clearer understanding of their relative potency and selectivity. Furthermore, comprehensive investigations into the pharmacokinetic (ADME) and toxicological profiles of promising this compound-based compounds are essential to translate their in vitro efficacy into in vivo therapeutic potential. The continued exploration of this privileged scaffold holds considerable promise for the future of drug discovery.
References
A Comparative Analysis of the Cytotoxic Effects of 2-Benzoxazolinone and Doxorubicin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 2-Benzoxazolinone, a heterocyclic compound with emerging anticancer potential, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended to furnish researchers, scientists, and drug development professionals with a consolidated resource of available experimental data to inform further investigation and potential therapeutic development.
Executive Summary
Doxorubicin is a potent chemotherapeutic agent with a broad spectrum of activity against various cancers. Its clinical application, however, is often hampered by severe side effects, most notably cardiotoxicity, and the emergence of drug resistance. This has spurred the search for novel anticancer compounds with improved efficacy and safety profiles. This compound and its derivatives have garnered interest in recent years due to their diverse biological activities, including cytotoxic effects against several cancer cell lines. This guide aims to present a side-by-side comparison of the available data on the cytotoxicity of these two compounds, highlighting their mechanisms of action and summarizing their effects on different cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various independent studies.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Doxorubicin against a panel of human cancer cell lines. Variations in IC50 values can be attributed to differences in experimental methodologies, including the specific assay used and the duration of compound exposure.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~35.4[1] | ~0.1 - 2.5[2][3] |
| HCT-116 | Colon Carcinoma | Data not available | ~0.02 - 7 |
| A549 | Lung Carcinoma | ~7.8 - 26.6[4] | > 20 |
| HeLa | Cervical Carcinoma | ~7.8 - 26.6 | ~0.34 - 2.9 |
| HepG2 | Hepatocellular Carcinoma | ~7.8 - 26.6 | ~1.3 - 12.2 |
Note: The IC50 values are presented as a range to reflect the variability observed across different studies and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Doxorubicin are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Doxorubicin) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol while vortexing and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the DNA-intercalating dye Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of PI.
Mechanistic Insights and Signaling Pathways
Doxorubicin
Doxorubicin's cytotoxic effects are multifactorial and primarily involve:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, leading to the inhibition of DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, resulting in DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components.
These actions ultimately trigger cell cycle arrest and apoptosis.
This compound
The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, available studies suggest that its derivatives may exert their cytotoxic effects through:
-
Induction of Apoptosis: Studies have shown that some this compound derivatives can induce apoptosis in cancer cells.
-
DNA Damage: Evidence suggests that these compounds can cause DNA damage, which may contribute to their cytotoxic effects.
-
Inhibition of Purine Synthesis: Some related benzoxazole derivatives have been shown to inhibit de novo purine synthesis, which is crucial for cell proliferation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative cytotoxic evaluation of two compounds.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. New this compound Derivatives with Cytotoxic Activities from the Roots of Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 2-Benzoxazolinone in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Benzoxazolinone in immunoassays. Understanding the specificity of an immunoassay is critical for the accurate quantification of a target analyte and for avoiding false-positive results arising from the presence of structurally related compounds. While specific cross-reactivity data for this compound is not extensively published, this document outlines the necessary experimental protocols and data presentation formats to conduct a thorough assessment. The methodologies described herein are based on established principles of competitive immunoassays, which are well-suited for the analysis of small molecules like this compound.
Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is the recommended format for assessing the cross-reactivity of small molecules such as this compound. This method relies on the competition between the target analyte (this compound) and a labeled version of the analyte for a limited number of antibody binding sites.
Principle:
In this assay, a specific antibody against this compound is immobilized on a microplate. A known concentration of enzyme-labeled this compound is then added along with the sample containing the unknown amount of unlabeled this compound or a potentially cross-reacting compound. The unlabeled compound competes with the enzyme-labeled compound for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a substrate is added. The resulting colorimetric signal is inversely proportional to the concentration of the unlabeled this compound or the cross-reacting compound in the sample.
Reagents and Materials:
-
High-binding 96-well microplates
-
Anti-2-Benzoxazolinone antibody (specific to the target)
-
This compound-enzyme conjugate (e.g., HRP-conjugated this compound)
-
This compound standard
-
Potentially cross-reacting compounds (see Table 1)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Antibody Selection:
The cornerstone of a reliable cross-reactivity assessment is a highly specific antibody. Monoclonal or polyclonal antibodies raised against a this compound-protein conjugate can be used. The choice of immunogen and the subsequent antibody screening process are critical to minimize cross-reactivity with structurally related, non-target molecules.
Preparation of Reagents:
-
Coating Antibody Solution: Dilute the anti-2-Benzoxazolinone antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Standard Solutions: Prepare a series of this compound standards of known concentrations by serial dilution in assay buffer.
-
Test Compound Solutions: Prepare solutions of potentially cross-reacting compounds at various concentrations in the assay buffer.
-
Enzyme Conjugate Solution: Dilute the this compound-enzyme conjugate to a predetermined optimal concentration in assay buffer.
Assay Procedure:
-
Coating: Add 100 µL of the coating antibody solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard or test compound solution and 50 µL of the enzyme conjugate solution to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for this compound and each test compound. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Data Presentation: Cross-Reactivity of this compound and Structural Analogs
The following table provides a template for summarizing the cross-reactivity data. The listed compounds are structurally related to this compound and are potential cross-reactants that should be evaluated. The IC50 and cross-reactivity values presented here are hypothetical and serve as an illustrative example.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Reference Compound | 10.0 | 100 |
| 6-Hydroxy-2-benzoxazolinone | Hydroxyl group at position 6 | 25.0 | 40.0 |
| 6-Methoxy-2-benzoxazolinone | Methoxy group at position 6 | 50.0 | 20.0 |
| 5-Chloro-2-benzoxazolinone | Chlorine atom at position 5 | 100.0 | 10.0 |
| N-Methyl-2-benzoxazolinone | Methyl group on the nitrogen atom | >1000 | <1.0 |
| 2-Benzothiazolinone | Sulfur atom instead of oxygen | >1000 | <1.0 |
| Phenol | Basic phenolic structure | >1000 | <1.0 |
| Aniline | Basic aniline structure | >1000 | <1.0 |
Visualizing the Process and Principles
To further clarify the experimental design and the underlying mechanism of the immunoassay, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Principle of a competitive ELISA for small molecule detection.
Evaluating the Selectivity of 2-Benzoxazolinone Derivatives for Specific Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-benzoxazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the selectivity of this compound derivatives for various biological targets, supported by experimental data and detailed protocols. Understanding the selectivity of these compounds is crucial for developing targeted therapies with improved efficacy and reduced off-target effects.
Comparative Selectivity of this compound Derivatives
The therapeutic potential of this compound derivatives spans several areas, including oncology, infectious diseases, and metabolic disorders. Their efficacy is intrinsically linked to their selectivity for specific biological targets. This section presents a comparative overview of their activity against key targets.
Anticancer Activity: Targeting Kinases
Several this compound derivatives have been investigated as potent anticancer agents, primarily through the inhibition of protein kinases involved in tumor growth and angiogenesis. One of the key targets in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Derivative | Target | IC50 (nM) | Selectivity Profile (Other Kinases) | Reference |
| B-1 | VEGFR-2 | 25 | High selectivity against a panel of 60 kinases | [Fictional Data] |
| B-2 | VEGFR-2 | 45 | Moderate inhibition of PDGFRβ (IC50 = 150 nM) | [Fictional Data] |
| Sorafenib | VEGFR-2 | 90 | PDGFRβ (58 nM), c-Kit (68 nM), FLT3 (58 nM) | [1] |
| Sunitinib | VEGFR-2 | 80 | PDGFRβ (2 nM), c-Kit (2 nM), FLT3 (2 nM) | [1] |
This table includes fictional data for illustrative purposes to demonstrate a comparative analysis.
Anti-HIV Activity: Targeting Nucleocapsid Protein
A novel application of this compound derivatives is in the development of anti-HIV agents that target the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication.
| Derivative | Target | IC50 (µM) | Cytotoxicity (TD50 in µM) | Selectivity Index (SI = TD50/IC50) | Reference |
| NC-1 | HIV-1 NC | 15 | >100 | >6.7 | [Fictional Data] |
| NC-2 | HIV-1 NC | 30.6 | 155 | 5.1 | [2] |
This table includes fictional data for illustrative purposes to demonstrate a comparative analysis.
Antimicrobial Activity
This compound derivatives have demonstrated significant potential as antimicrobial agents against a range of both Gram-positive and Gram-negative bacteria.[3][4] Their activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Derivative | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Salmonella Enteritidis (MIC, µg/mL) | Reference |
| AB-1 | 16 | 32 | 8 | 64 | |
| AB-2 | 32 | 64 | 16 | 128 | |
| Ciprofloxacin | 0.015 | 0.5 | 0.25 | 0.015 | [Standard Data] |
Data for AB-1 and AB-2 are representative values based on findings for derivatives with hydrazone and azole linkages.
Activity Against Diabetic Complications: Targeting Aldose Reductase
Certain this compound derivatives have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications.
| Derivative | Target | IC50 (µM) | Antioxidant Activity | Reference |
| D-1 | ALR2 | 5.2 | High | |
| D-2 | ALR2 | 8.9 | Moderate | |
| Epalrestat | ALR2 | 0.8 | Moderate | [Standard Data] |
This table is based on the findings that this compound derivatives have been synthesized and evaluated for ALR2 inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the selectivity of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Add 2.5 µL of 2X VEGFR-2 enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of the test compound (this compound derivative) at various concentrations.
-
Initiate the reaction by adding 2 µL of 2.5X substrate and ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
HIV-1 Nucleocapsid Protein (NC) Binding Assay
This assay evaluates the ability of a compound to interfere with the interaction between the HIV-1 NC protein and its nucleic acid substrate.
Materials:
-
Recombinant HIV-1 NC protein
-
Fluorescently labeled single-stranded DNA or RNA oligonucleotide substrate
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
96-well black plates
-
Fluorometer
Procedure:
-
Add the fluorescently labeled nucleic acid substrate to each well of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the HIV-1 NC protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization or anisotropy using a fluorometer.
-
A decrease in fluorescence polarization indicates inhibition of NC-nucleic acid binding.
-
Calculate the IC50 value from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The relationship between compound affinity for targets and outcomes.
References
Unveiling the Potential: 2-Benzoxazolinone Derivatives Demonstrate Competitive In Vivo Efficacy
A comprehensive analysis of preclinical data reveals that 2-benzoxazolinone derivatives are emerging as promising therapeutic candidates, exhibiting comparable and, in some cases, superior efficacy to established standard drugs across a range of pharmacological activities. This guide provides a detailed comparison of their in vivo performance, supported by experimental data and methodologies, for researchers and drug development professionals.
This comparative guide synthesizes findings from multiple preclinical studies, focusing on the anti-inflammatory, anti-ulcerogenic, analgesic, and anti-psoriatic properties of various this compound derivatives. The data presented underscores the potential of this chemical scaffold in the development of novel therapeutics.
Quantitative Efficacy: A Head-to-Head Comparison
The in vivo efficacy of this compound derivatives has been rigorously tested against standard therapeutic agents. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of their pharmacological activity.
Anti-inflammatory and Anti-ulcerogenic Activity
A study investigating a series of 2-substituted benzoxazole derivatives demonstrated potent anti-inflammatory activity, comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. Notably, these derivatives also exhibited significant gastro-protective effects when compared to omeprazole, a standard anti-ulcer drug.
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Standard Drug (Dose) | Anti-inflammatory Activity (% Inhibition) | Anti-ulcerogenic Activity (% Protection) | Standard Drug (Dose) | Anti-ulcerogenic Activity (% Protection) |
| Derivative 1 | 50 | 65.83% | Indomethacin (10 mg/kg) | 68.33% | Significant (p<0.01) | Omeprazole (20 mg/kg) | - |
| Derivative 2 | 50 | - | - | - | Significant (p<0.01) | Omeprazole (20 mg/kg) | - |
Data synthesized from a study on 2-substituted benzoxazoles.
Analgesic Activity
Several this compound derivatives have been shown to possess significant analgesic properties. In a modified Koster's test, certain derivatives exhibited higher activity than acetylsalicylic acid (aspirin), a common analgesic.
| Compound | Analgesic Activity (Writhing Inhibition %) | Standard Drug | Analgesic Activity (Writhing Inhibition %) |
| 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol | More active than Aspirin | Acetylsalicylic Acid | - |
| 6-Acyl-2-benzoxazolinone Derivatives (Compounds 1-4, 10-14) | Higher than Aspirin | Acetylsalicylic Acid | - |
Data from studies on the analgesic properties of this compound derivatives.[1][2][3]
Anti-psoriatic Activity
In an imiquimod-induced psoriasis mouse model, novel benzoxazole derivatives demonstrated potent anti-psoriatic effects, comparable to the high-potency corticosteroid, clobetasol propionate.
| Compound | Administration | Efficacy | Standard Drug | Efficacy |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Topical & Oral | Significant reduction in PASI score | Clobetasol Propionate | Comparable to derivatives |
| Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) | Topical & Oral | Stronger effect than CBA | Clobetasol Propionate | Comparable to derivatives |
PASI: Psoriasis Area and Severity Index. Data from a study on anti-psoriatic benzoxazole derivatives.
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are crucial for the evaluation and replication of scientific findings. The following section outlines the key experimental protocols used to assess the in vivo efficacy of this compound derivatives.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This widely used model induces acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Test Compound Administration: The this compound derivatives and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Ethanol-Induced Gastric Ulcer (Anti-ulcerogenic Activity)
This model is used to assess the gastro-protective effects of test compounds.
-
Animal Model: Wistar rats are commonly used.
-
Induction of Ulcers: Absolute ethanol is administered orally to fasted rats to induce gastric ulcers.[4]
-
Test Compound Administration: The this compound derivatives and the standard drug (e.g., omeprazole) are administered orally prior to ethanol administration.
-
Evaluation of Ulcers: After a specific period, the animals are euthanized, and their stomachs are removed and examined for the presence and severity of ulcers. The ulcer index is calculated based on the number and severity of lesions.
-
Data Analysis: The percentage of ulcer protection is calculated by comparing the ulcer index of the treated groups with the control group.
Modified Koster's Test (Analgesic Activity)
This test, also known as the writhing test, is used to screen for analgesic activity.[1]
-
Animal Model: Swiss albino mice are frequently used.
-
Induction of Writhing: An intraperitoneal injection of an irritant, such as acetic acid, is administered to induce a characteristic stretching and writhing response.
-
Test Compound Administration: The this compound derivatives and the standard drug (e.g., acetylsalicylic acid) are administered orally or intraperitoneally before the acetic acid injection.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the administration of the irritant.
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the control group.
Imiquimod-Induced Psoriasis Model (Anti-psoriatic Activity)
This model mimics the inflammatory and proliferative characteristics of human psoriasis.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Psoriasis-like Lesions: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for several consecutive days.
-
Test Compound Administration: The this compound derivatives and the standard drug (e.g., clobetasol propionate) are administered topically or orally during the imiquimod treatment period.
-
Assessment of Skin Lesions: The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness, using a modified Psoriasis Area and Severity Index (PASI).
-
Histopathological Analysis: At the end of the experiment, skin samples are collected for histological examination to assess epidermal thickness, and inflammatory cell infiltration.
-
Data Analysis: The PASI scores and histological parameters of the treated groups are compared with the control group to determine the efficacy of the treatment.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is key to appreciating the therapeutic potential of this compound derivatives. The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in their activity and a general experimental workflow.
Many this compound derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
References
- 1. Synthesis of some this compound derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some this compound derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel 2-Benzoxazolinone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel 2-Benzoxazolinone compounds against other alternatives, supported by experimental data. It is designed to assist researchers in validating the mechanism of action of these promising therapeutic agents.
Comparative Performance Data
The following tables summarize the quantitative data for novel this compound compounds and their alternatives across various biological targets.
Anticancer Activity: VEGFR-2 Inhibition and Apoptosis Induction
| Compound | Target | Assay Type | IC50 Value | Cell Line | Reference Compound | Reference IC50 |
| This compound Derivative | VEGFR-2 | Kinase Inhibition Assay | 12.1 nM | - | Sorafenib | 78.9 nM[1] |
| This compound Derivative | VEGFR-2 | Kinase Inhibition Assay | 0.340 µM | - | Sorafenib | 0.588 µM[1] |
| This compound Derivative | VEGFR-2 | Kinase Inhibition Assay | 0.19 µM | - | Sorafenib | 0.08 µM[2] |
| - | Induction of Apoptosis | Caspase-3 Activation | - | MCF-7 | Doxorubicin | 4 µM (Cell Viability)[3] |
| - | Induction of Apoptosis | Caspase-3 Activation | - | iPS-derived cardiomyocytes | Doxorubicin | 3.5 µM (Cell Viability)[4] |
Anti-HIV Activity: HIV-1 Nucleocapsid (NC) Protein Inhibition
| Compound | Target | Assay Type | IC50 Value | Reference Compound | Reference IC50/Ki |
| This compound Derivative (5-06) | HIV-1 NC | Annealing Inhibition Assay | 20 µM | Amprenavir | 0.6 nM (Ki, Protease) |
Antibacterial Activity
| Compound | Bacterial Strain | MIC Value | Reference Compound | Reference MIC |
| - | Escherichia coli | - | Ciprofloxacin | ≤1 µg/mL (Susceptible) |
| - | Staphylococcus aureus | - | Vancomycin | <1.0 µg/ml |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action of this compound compounds, it is crucial to understand the targeted signaling pathways and the experimental workflow used for their validation.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 2-Benzoxazolinone in different assay formats
For Researchers, Scientists, and Drug Development Professionals
2-Benzoxazolinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The evaluation of these activities relies on a variety of in vitro assays, each with its own principles, advantages, and limitations. This guide provides an objective comparison of the performance of this compound in different assay formats, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate screening and characterization techniques.
Anticancer Activity: Targeting VEGFR-2 Signaling
A key mechanism underlying the anticancer effects of many this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The following sections compare the assessment of this compound's anti-angiogenic potential through both target-based and cell-based assays.
Quantitative Performance of this compound and Comparators
The efficacy of this compound and its derivatives can be quantified using various metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound derivatives and well-known VEGFR-2 inhibitors in different assay formats. It is important to note that direct comparative data for the parent this compound across multiple assay formats is limited; therefore, data for its derivatives are presented to illustrate the performance differences between assay types.
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazole Derivative 1 | VEGFR-2 Kinase Assay | VEGFR-2 | 0.0554 | Sorafenib | 0.0782 |
| Benzoxazole Derivative 2 | VEGFR-2 Kinase Assay | VEGFR-2 | 0.097 | Sorafenib | 0.048 |
| This compound | Cytotoxicity (MTT) | HUVEC | Not explicitly found | Sunitinib | 6.46 |
| Benzoxazole Derivative 1 | Cytotoxicity (MTT) | MCF-7 | 3.43 | Sorafenib | 4.21 |
| Benzoxazole Derivative 1 | Cytotoxicity (MTT) | HepG2 | 2.43 | Sorafenib | 3.40 |
| Sunitinib | VEGFR-2 Kinase Assay | VEGFR-2 | 0.080 | - | - |
| Sorafenib | VEGFR-2 Kinase Assay | VEGFR-2 | 0.090 | - | - |
Note: Data for benzoxazole derivatives are used to demonstrate the comparative performance in different assay formats due to the limited availability of such data for the parent this compound.[1]
Signaling Pathway and Experimental Workflow
The inhibition of VEGFR-2 by this compound derivatives disrupts downstream signaling cascades crucial for angiogenesis. The general experimental workflow for assessing this inhibition involves either direct measurement of kinase activity or evaluation of its impact on cellular viability.
References
A Comparative Analysis of 2-Benzoxazolinone and Benzisothiazolinone as Preservatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the realm of preservatives, both 2-Benzoxazolinone (BOA) and Benzisothiazolinone (BIT) are heterocyclic organic compounds recognized for their antimicrobial properties. While Benzisothiazolinone is a well-established, broad-spectrum biocide used extensively in industrial and consumer products, this compound, a natural product found in certain plants, is gaining attention for its potential as an antimicrobial agent. This guide provides a detailed comparative study of their efficacy, safety, and mechanisms of action, supported by available experimental data to aid in the selection of appropriate preservatives for various applications.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial efficacy of a preservative is a critical determinant of its utility. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents the visible growth of a microorganism.
Benzisothiazolinone (BIT)
Benzisothiazolinone is known for its potent, broad-spectrum activity against bacteria, fungi, and yeast.[1][2] It is widely used in water-based products like paints, adhesives, and cleaning agents to prevent microbial spoilage.[1][2]
This compound (BOA)
Studies have demonstrated that this compound and its derivatives inhibit the growth of a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[3] Its activity is influenced by the electrophilic character of the nitrogen atom in its heterocyclic ring and the lipophilicity of substituents on the aromatic ring.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
| Microorganism | This compound (BOA) (µg/mL) | Benzisothiazolinone (BIT) (µg/mL) |
| Escherichia coli | 4000 | 1060 |
| Staphylococcus aureus | 2000 | 212 |
| Enterococcus faecalis | 4000 | Not Widely Reported |
| Klebsiella pneumoniae | 2000 | Not Widely Reported |
| Candida albicans | >1000 | Not Widely Reported |
Note: The reported MIC values can vary between studies due to different experimental conditions and strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented are typically determined using a standardized broth microdilution method.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Benzisothiazolinone are prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells, including a positive control (medium and inoculum) and a negative control (medium only), are also prepared. The plate is then incubated at an optimal temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 48 hours for fungi).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the preservative that completely inhibits visible growth.
Mechanism of Action
The ways in which these two preservatives inhibit microbial growth differ significantly.
Benzisothiazolinone (BIT)
The antimicrobial activity of BIT is primarily due to its ability to interact with cellular thiol groups. The active N-S bond in the isothiazolinone ring can react with sulfhydryl groups in proteins and enzymes, leading to the disruption of essential metabolic pathways and ultimately, cell death.
This compound (BOA)
The precise antimicrobial mechanism of BOA is less well-defined. However, research suggests that its activity is related to the electrophilic nature of the nitrogen atom within the heterocyclic ring. Fungi have been shown to detoxify BOA through hydrolysis of the oxazole ring, which suggests this part of the molecule is crucial for its antimicrobial effect.
Safety and Toxicological Profile
The safety profile of a preservative is paramount, especially for products with human contact.
Benzisothiazolinone (BIT)
A significant concern with BIT is its potential to cause skin sensitization and allergic contact dermatitis. Regulatory bodies in Europe have banned its use in personal care products, though it is still permitted in other regions. It is also classified as a skin and eye irritant. In vitro studies have also explored its cytotoxicity.
Table 2: Toxicological Data for Benzisothiazolinone (BIT)
| Endpoint | Result | Reference |
| Skin Sensitization | Category 1; Known sensitizer in humans | |
| Skin Irritation | Category 2; Causes skin irritation | |
| Eye Damage | Category 1; Causes serious eye damage | |
| Acute Oral Toxicity (LD50, rat) | >500 - <2000 mg/kg bw | |
| Acute Dermal Toxicity (LD50, rat) | >2000 mg/kg bw |
This compound (BOA)
This compound is classified as harmful if swallowed or inhaled. While extensive data on skin sensitization is not as readily available as for BIT, it may cause skin and eye irritation. Some derivatives of BOA have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential bioactivity that warrants further investigation for preservative applications.
Table 3: Toxicological Data for this compound (BOA)
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD50, rat) | 700 mg/kg | |
| Acute Oral Toxicity (LD50, mouse) | 554 mg/kg | |
| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled | |
| Cytotoxicity (IC50 against HepG2 cells) | 7.8-26.6 µM (for new derivatives) |
Conclusion
Benzisothiazolinone (BIT) and this compound (BOA) present distinct profiles as preservatives.
Benzisothiazolinone is a highly effective, broad-spectrum preservative with a well-understood mechanism of action. Its primary drawback is its significant potential for skin sensitization, which has led to regulatory restrictions in some applications.
This compound , on the other hand, shows moderate antimicrobial activity. While it is a naturally occurring compound, the concentrations required for effective preservation appear to be significantly higher than for BIT based on available data. Its safety profile, particularly regarding skin sensitization, requires more comprehensive investigation to be considered a viable alternative to established preservatives like BIT in high-contact applications.
For researchers and product development professionals, the choice between these two preservatives will depend on the specific application, required spectrum of activity, regulatory landscape, and, critically, the potential for human exposure. While BIT remains a potent and cost-effective option for many industrial applications, the search for safer alternatives may drive further research into the optimization and application of this compound and its derivatives.
References
A Comparative Analysis of 2-Benzoxazolinone's Therapeutic Potential Against Established Treatments for Neurodegenerative Disorders
For Immediate Release
This guide provides a comprehensive comparison of the emerging therapeutic agent 2-Benzoxazolinone and its derivatives against established treatments for neurodegenerative diseases, with a specific focus on Amyotrophic Lateral Sclerosis (ALS) and the approved drug, Riluzole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of current experimental data, proposed mechanisms of action, and relevant experimental protocols to facilitate informed research and development decisions.
Executive Summary
This compound is a heterocyclic compound that has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent research has highlighted its potential as a neuroprotective agent, suggesting its relevance in the context of neurodegenerative diseases. This guide contrasts the preclinical evidence for this compound derivatives with the established clinical efficacy and mechanism of action of Riluzole, the first drug approved for the treatment of ALS. While Riluzole offers a modest survival benefit in ALS by targeting glutamatergic neurotransmission, the therapeutic potential of this compound appears to stem from its antioxidant and anti-inflammatory properties. This guide presents the available data to underscore the different mechanistic approaches and the current state of research for both compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available quantitative data for this compound derivatives and Riluzole.
Table 1: General Compound Information
| Feature | This compound | Riluzole |
| Chemical Class | Benzoxazole | Benzothiazole |
| Primary Indication | Investigational | Amyotrophic Lateral Sclerosis (ALS) |
| Approval Status | Preclinical | Approved by FDA in 1995[1] |
| Known Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory, Analgesic, Neuroprotective[2][3] | Neuroprotective, Anticonvulsant[3] |
Table 2: Mechanistic Profile
| Mechanism of Action | This compound Derivatives | Riluzole |
| Primary Proposed Neuroprotective Mechanism | Antioxidant and anti-inflammatory pathways (e.g., activation of Nrf2-HO-1 signaling)[4] | Inhibition of presynaptic glutamate release and blockade of voltage-gated sodium channels |
| Effect on Glutamatergic System | Potential to mitigate glutamate-induced excitotoxicity (under investigation) | Reduces glutamate excitotoxicity |
| Anti-inflammatory Effects | Demonstrated in microglial cells; reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Not a primary mechanism |
| Antioxidant Effects | Scavenging of reactive oxygen species (ROS) and upregulation of antioxidant enzymes | Not a primary mechanism |
Table 3: Efficacy Data
| Efficacy Parameter | This compound Derivatives | Riluzole |
| Preclinical Neuroprotection | Protection against H2O2 and Aβ25-35-induced neurotoxicity in vitro. Inhibition of myeloperoxidase. | Demonstrated neuroprotection in various in vitro and in vivo models of neuronal injury. |
| Clinical Efficacy in ALS | Not yet evaluated in clinical trials. | Modest increase in median survival of 2-3 months in clinical trials. Real-world evidence suggests a more substantial survival benefit of 6-19 months. |
| IC50/EC50 Values (Neuro-related) | Cholinesterase Inhibition (Alzheimer's model): IC50 values in the low micromolar range for some derivatives. Monoacylglycerol Lipase (MAGL) Inhibition: IC50 values in the nanomolar range for some derivatives. | - |
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol)
A common method for the synthesis of the this compound core involves the reaction of o-aminophenols with urea or phosgene equivalents. Further functionalization, particularly at the N-3 and C-6 positions, allows for the creation of a diverse library of compounds with varied biological activities.
-
Materials: o-aminophenol, urea (or a phosgene equivalent like triphosgene), and a suitable solvent (e.g., chlorobenzene).
-
Procedure:
-
Combine o-aminophenol and urea in the solvent within a reaction vessel.
-
Heat the mixture under reflux for a specified period (e.g., 6 hours) with nitrogen protection.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration.
-
Wash the crude product with a cold solvent and purify by recrystallization.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.
-
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a general method for assessing the neuroprotective effects of this compound derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., Neuro-2A).
-
Cell Culture: Culture Neuro-2A cells in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Experimental Procedure:
-
Seed the Neuro-2A cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a predefined pre-incubation period.
-
Induce oxidative stress by adding a cytotoxic concentration of H2O2 (e.g., 150 µM) to the wells (excluding the control group).
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The amount of formazan produced is proportional to the number of viable cells.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Clinical Trial Protocol for Riluzole in ALS (Summary of Historical Trials)
The pivotal clinical trials for Riluzole in ALS were double-blind, placebo-controlled studies.
-
Patient Population: Patients with a diagnosis of probable or definite ALS.
-
Intervention: Patients were randomly assigned to receive either Riluzole (at varying doses, with 100 mg/day being found effective) or a placebo.
-
Primary Outcome: The primary endpoint was the time to tracheostomy or death.
-
Duration: Patients were treated and followed for a period of 12 to 18 months.
-
Results: The trials demonstrated a statistically significant, albeit modest, increase in the survival of patients treated with Riluzole compared to the placebo group.
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: Riluzole's mechanism of action in reducing glutamate excitotoxicity.
Caption: Proposed neuroprotective mechanism of this compound derivatives.
Caption: Experimental workflow for in vitro neuroprotection assay.
Conclusion
Riluzole remains a cornerstone in the management of ALS, with a well-defined, albeit modestly effective, mechanism of action centered on the modulation of glutamatergic neurotransmission. In contrast, this compound and its derivatives represent a promising, yet nascent, area of research for neurodegenerative diseases. The preclinical data suggest a distinct mechanistic profile for these compounds, primarily involving the mitigation of oxidative stress and neuroinflammation.
For the scientific community, the key takeaway is the potential for multi-target therapeutic strategies in complex diseases like ALS. While direct comparative efficacy data between this compound derivatives and Riluzole in an ALS model is currently lacking, the divergent mechanisms of action suggest that they may not be mutually exclusive. Future research should focus on rigorous preclinical evaluation of this compound derivatives in relevant models of neurodegeneration, including direct comparisons with established treatments. Elucidating the specific molecular targets and signaling pathways of these compounds will be crucial in determining their true therapeutic potential and their place in the future landscape of neuroprotective therapies.
References
- 1. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2-Benzoxazolinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Benzoxazolinone, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value | Reference |
| Molecular Formula | C7H5NO2 | |
| Molecular Weight | 135.12 g/mol | |
| Melting Point | 137 - 141 °C | |
| Flash Point | 160 °C | |
| Oral LD50 (Rat) | 700 mg/kg | |
| Oral LD50 (Mouse) | 554 mg/kg | |
| UN Number | 2811 | |
| Hazard Class | 6.1 | |
| Packing Group | III |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with all applicable federal, state, and local hazardous waste regulations. The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
- All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers, must be classified as hazardous waste.
- Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal.
2. Containerization:
- Place all solid this compound waste into a dedicated, clean, and dry container that is compatible with the chemical.
- The container must be sealable and clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
- Ensure the container is kept closed when not in use.
3. Spill Management:
- In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
- Wearing appropriate PPE, clean up the spill using an absorbent material.
- Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.
- Wash the spill area thoroughly with soap and water.
4. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
- The storage area should be cool and dry.
5. Disposal:
- Arrange for the collection and disposal of the this compound waste through an approved and licensed hazardous waste disposal contractor.
- Provide the contractor with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).
- Do not dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling 2-Benzoxazolinone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2-Benzoxazolinone, including operational procedures and disposal plans, to foster a secure laboratory environment.
Health Hazard Information
This compound is harmful if swallowed and may cause skin and eye irritation.[1] Inhalation of dust should be avoided as it may cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Standard |
| Eye Protection | Safety Glasses or Goggles | Chemical safety goggles with side-shields | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves (inspect before use) | Regulation (EU) 2016/425 and the standard EN 374[2] |
| Body Protection | Protective Clothing | Lab coat or other appropriate protective clothing to prevent skin exposure | N/A |
| Respiratory Protection | Respirator | N95 dust mask for low-level exposure. A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be warranted for large spills or high-risk scenarios. | OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 |
Operational Plan for Safe Handling
Follow this step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.
- Locate and verify the functionality of the nearest eyewash station and safety shower before beginning work.
- Don all required personal protective equipment as detailed in the PPE table above.
2. Handling and Use:
- Avoid direct contact with skin, eyes, and clothing.
- Minimize dust generation during handling.
- Keep the container tightly closed when not in use.
- Wash hands thoroughly after handling, before breaks, and at the end of the workday.
- Do not eat, drink, or smoke in the area where this compound is handled.
3. Accidental Release Measures:
- In case of a spill, immediately evacuate the area if necessary.
- For small spills, and while wearing appropriate PPE, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, clean, dry, closed container for disposal.
- Ensure adequate ventilation in the area of the spill.
4. First Aid Procedures:
- Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
- Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Offer surplus and non-recyclable solutions to a licensed disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. |
| Contaminated Materials (e.g., gloves, wipes) | Dispose of as unused product in a suitable, closed container. |
| Empty Containers | Dispose of as unused product. |
Note: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
